molecular formula C34H54O8 B10765891 Lasalocid CAS No. 67047-14-7

Lasalocid

Cat. No.: B10765891
CAS No.: 67047-14-7
M. Wt: 590.8 g/mol
InChI Key: BBMULGJBVDDDNI-OWKLGTHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lasalocid is a carboxylic ionophore antibiotic isolated from Streptomyces lasaliensis. Its primary research value lies in its ability to form lipid-soluble complexes with monovalent and divalent cations, facilitating their transport across biological membranes. This mechanism is pivotal for studying ion gradients, membrane potential, and intracellular signaling. Specifically, this compound is extensively utilized to manipulate intracellular calcium (Ca²⁺) and sodium (Na⁺) levels in cell culture models, making it an essential tool for probing calcium-mediated apoptosis, mitochondrial function, and cell cycle regulation. Furthermore, as a well-characterized coccidiostat, it serves as a critical reference compound in veterinary parasitology research for studying Eimeria species and the development of antimicrobial resistance. Our high-purity this compound is designed to support rigorous, reproducible experimental outcomes in biochemistry, cell biology, and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULGJBVDDDNI-OWKLGTHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048485
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-31-9
Record name Lasalocid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25999-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasalocid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasalocid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASALOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Lasalocid from Streptomyces lasaliensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, biosynthesis, and characterization of the polyether ionophore antibiotic, Lasalocid, produced by the bacterium Streptomyces lasaliensis (reclassified as Streptomyces lasalocidi). This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.

Introduction

This compound is a polyether ionophore antibiotic first isolated from the fermentation broth of Streptomyces lasaliensis. It is widely used in the veterinary field as a coccidiostat and for improving feed efficiency in ruminants. Its unique chemical structure and biological activity as an ion-carrier have also made it a subject of interest for other therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, from the fermentation of the producing organism to its isolation, characterization, and the elucidation of its biosynthetic pathway.

Fermentation of Streptomyces lasalocidi for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces lasalocidi. The following protocol outlines a typical three-stage fermentation process.

Inoculum Development

Aseptic techniques are critical throughout the inoculum development and fermentation process to prevent contamination.

Stage 1: Spore Suspension and Initial Culture

  • Strain Maintenance: Lyophilized cultures of Streptomyces lasalocidi (e.g., ATCC 31180) are revived and maintained on a suitable agar medium, such as ISP Medium 2.

  • Inoculation: A loopful of spores from a mature culture is used to inoculate a seed medium. A typical seed medium composition is provided in Table 1.

  • Incubation: The seed culture is incubated in a baffled flask on a rotary shaker at a controlled temperature and agitation speed to ensure adequate aeration and growth.

Stage 2: Intermediate Culture

  • Scale-Up: A portion of the actively growing seed culture is transferred to a larger volume of the same seed medium to generate a sufficient biomass for inoculating the production fermenter.

  • Incubation: The intermediate culture is incubated under the same conditions as the initial culture until it reaches the late logarithmic growth phase.

Production Fermentation

1. Fermenter Preparation: A production-scale fermenter is charged with the production medium (see Table 1 for a typical composition) and sterilized.

2. Inoculation: The fermenter is inoculated with the intermediate culture.

3. Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and agitation to optimize this compound production. A typical fermentation run lasts for several days.

Table 1: Typical Media Composition for this compound Fermentation

ComponentSeed Medium (% w/v)Production Medium (% w/v)
Corn Steep Liquor1.3-
Dextrin3.0-
CaCO₃0.2-
Starch-Varies
Soybean Meal-Varies
Yeast Powder-Varies
Oils (as carbon source)-Varies

Note: The exact composition of the production medium, particularly the carbon and nitrogen sources, can be optimized for higher yields and is often proprietary.

Experimental Workflow for Fermentation

The following diagram illustrates the general workflow for the fermentation process.

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Stage Spore_Stock Spore Stock (S. lasalocidi) Seed_Flask_1 Stage 1 Seed Flask Spore_Stock->Seed_Flask_1 Inoculate Seed_Flask_2 Stage 2 Seed Flask Seed_Flask_1->Seed_Flask_2 Transfer Fermenter Production Fermenter Seed_Flask_2->Fermenter Inoculate Harvest Harvest Broth Fermenter->Harvest After ~7-10 days

Caption: Workflow for this compound production via fermentation.

Extraction and Purification of this compound

This compound is primarily located within the mycelia of Streptomyces lasalocidi. The following protocol is based on a patented method for its extraction and purification from the fermentation broth.[1]

Pre-treatment of Fermentation Broth
  • pH Adjustment: The pH of the harvested fermentation broth is adjusted to between 10 and 11 using a 30-40% sodium hydroxide solution with stirring for approximately 60-80 minutes.[1]

  • Mycelia Separation: The alkalized broth is allowed to stand for 40-60 minutes, after which the mycelia are separated from the liquid phase by filtration (e.g., using a plate and frame filter).[1]

  • Washing and Drying: The collected mycelial cake is washed with water and then dried (e.g., using microwave drying) to obtain a dry mycelial powder.[1]

Solvent Extraction
  • Leaching: The dried mycelial powder is leached with a mixed organic solvent, such as isooctane containing 8-10% methanol, with stirring.[1]

  • Filtration: The mixture is filtered to separate the mycelial debris from the organic solvent containing the dissolved this compound.[1]

Purification
  • Aqueous Extraction: The organic extract is then extracted with purified water at a pH of 9-10. This transfers the this compound into the aqueous phase.[1]

  • Back Extraction: The pH of the aqueous phase is adjusted, and the this compound is back-extracted into an organic solvent like ethyl acetate or butyl acetate.[1]

  • Resin Adsorption and Elution: The organic phase is passed through a resin column to adsorb the this compound, which is then eluted with a suitable solvent.[1]

  • Crystallization: The eluted solution is concentrated, and this compound is crystallized. This process can yield a product with a purity of up to 98% and an overall extraction yield of over 80%.[1]

Experimental Workflow for Extraction and Purification

The following diagram outlines the key steps in the extraction and purification of this compound.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth pH_Adjustment pH Adjustment (pH 10-11) Fermentation_Broth->pH_Adjustment Filtration Filtration pH_Adjustment->Filtration Mycelial_Cake Wet Mycelial Cake Filtration->Mycelial_Cake Drying Drying Mycelial_Cake->Drying Dry_Mycelia Dry Mycelia Drying->Dry_Mycelia Solvent_Extraction Solvent Extraction (e.g., Isooctane/Methanol) Dry_Mycelia->Solvent_Extraction Organic_Extract This compound in Organic Solvent Solvent_Extraction->Organic_Extract Aqueous_Extraction Aqueous Extraction (pH 9-10) Organic_Extract->Aqueous_Extraction Aqueous_Phase This compound in Aqueous Phase Aqueous_Extraction->Aqueous_Phase Back_Extraction Back Extraction (e.g., Ethyl Acetate) Aqueous_Phase->Back_Extraction Purified_Organic_Phase Purified this compound in Organic Solvent Back_Extraction->Purified_Organic_Phase Resin_Chromatography Resin Chromatography Purified_Organic_Phase->Resin_Chromatography Crystallization Crystallization Resin_Chromatography->Crystallization Pure_this compound Pure this compound Crystal Crystallization->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Characterization of this compound

The structure and properties of this compound have been extensively characterized using various spectroscopic techniques.

Spectroscopic Data

Table 2: 13C NMR Chemical Shifts of this compound in CDCl₃

Carbon No.Chemical Shift (ppm)Carbon No.Chemical Shift (ppm)
1175.41810.3
2119.51930.7
3162.22011.4
4116.32135.8
5140.62281.3
6118.82336.5
716.52422.0
8129.72511.2
9134.52674.0
1044.52734.5
1175.9289.8
1241.52970.2
1316.23030.1
1439.83110.1
1570.432108.9
16216.73329.8
1745.3347.6

Data sourced from Seto, H., Westley, J. W., & Pitcher, R. G. (1978). The complete assignment of the 13C NMR spectra of this compound and the sodium salt-complex of the antibiotic. The Journal of Antibiotics, 31(4), 289-293.

Table 3: Selected 1H NMR Chemical Shifts of this compound

ProtonChemical Shift (ppm)
Aromatic Protons~6.7 - 7.4
Methyl Protons~0.7 - 2.2
Methylene and Methine Protons~1.0 - 4.5

Note: The 1H NMR spectrum of this compound is complex due to the large number of overlapping signals. The values provided are general ranges.

Table 4: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺591.4
[M+Na]⁺613.4
[M+K]⁺629.4

Note: The observed ions can vary depending on the ionization technique and the mobile phase additives.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a type I polyketide synthase (PKS) enzyme complex encoded by a biosynthetic gene cluster in S. lasalocidi. The biosynthesis involves the sequential condensation of precursor molecules.

Precursor Units

The backbone of this compound is assembled from the following precursor units derived from primary metabolism:

  • Five acetate units

  • Four propionate units

  • Three butyrate units

Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by the PKS modules and tailoring enzymes.

  • Chain Assembly: The polyketide chain is assembled on the PKS complex through the sequential addition of the precursor units. Each module of the PKS is responsible for one cycle of chain extension and modification (ketoreduction, dehydration, and enoylreduction).[2]

  • Epoxidation: After the assembly of a polyene intermediate, a flavin-dependent monooxygenase (Lsd18) catalyzes the stereospecific epoxidation of two double bonds in the polyketide chain to form a bis-epoxide intermediate.[2][3]

  • Cyclization: An epoxide hydrolase (Lsd19) then catalyzes the cyclization of the bis-epoxide intermediate to form the characteristic tetrahydrofuran and tetrahydropyran rings of this compound.[2][3]

  • Aromatization and Release: The final steps involve the formation of the 3-methyl-salicylic acid moiety and the release of the completed this compound molecule from the PKS complex.[4]

Signaling Pathway Diagram

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.

Biosynthesis_Pathway Precursors Acetate, Propionate, Butyrate (as Acyl-CoAs) PKS_Complex Polyketide Synthase (PKS) Complex (Lsd11-Lsd17) Precursors->PKS_Complex Loading Polyene_Intermediate Polyene Intermediate (on ACP) PKS_Complex->Polyene_Intermediate Chain Elongation Epoxidation Epoxidation (Lsd18 Monooxygenase) Polyene_Intermediate->Epoxidation Bis_epoxide Bis-epoxide Intermediate Epoxidation->Bis_epoxide Cyclization Cyclization (Lsd19 Epoxide Hydrolase) Bis_epoxide->Cyclization Aromatization_Release Aromatization & Release (PKS TE Domain) Cyclization->Aromatization_Release This compound This compound Aromatization_Release->this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery of this compound from Streptomyces lasaliensis. The information presented, including experimental protocols, quantitative data, and pathway diagrams, is intended to serve as a valuable resource for the scientific community. Further research into the optimization of fermentation and purification processes, as well as the exploration of the therapeutic potential of this compound and its derivatives, is encouraged. The elucidation of its complex biosynthetic pathway opens up possibilities for bioengineering and the production of novel polyether antibiotics.

References

In-Depth Technical Guide: The Mechanism of Action of Lasalocid as an Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, functions as a mobile ion carrier, facilitating the transport of cations across biological membranes. This activity disrupts the delicate electrochemical gradients essential for cellular function, leading to a range of biological effects, including its well-established anticoccidial properties. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's ionophoretic action, detailing its ion selectivity, the dynamics of cation complexation and transport, and its impact on cellular signaling pathways. Quantitative data on ion binding, detailed experimental protocols for studying its activity, and visual representations of the underlying mechanisms are presented to serve as a valuable resource for researchers in the fields of biology, chemistry, and pharmacology.

Introduction

Ionophores are a class of lipid-soluble molecules that bind to ions and transport them across hydrophobic membranes, such as the lipid bilayers of cells. This compound is a notable member of the carboxylic ionophore family, distinguished by its ability to transport both monovalent and divalent cations.[1][2] Its primary application has been in veterinary medicine as a coccidiostat to control parasitic infections in poultry and cattle.[3][4][5] However, its potent ability to modulate ion concentrations is of significant interest in various research and therapeutic contexts. Understanding the precise mechanism of its action is crucial for leveraging its properties in drug development and as a tool in cell biology research.

Molecular Structure and Ion Selectivity

This compound possesses a complex structure featuring a salicylic acid moiety at one end and a series of ether-containing rings, creating a flexible backbone. This structure allows it to form a pseudo-cyclic conformation upon binding with a cation, effectively encapsulating the charged ion within a hydrophobic shell, which is crucial for its passage through the lipid membrane.

Cation Binding Affinity

The carboxylic group of this compound is essential for its ion-binding properties. The affinity of this compound for different cations varies, a property that is central to its biological effects. The stability of the this compound-cation complex is a key determinant of its transport efficiency.

CationSolventLog K (Stability Constant)Stoichiometry (this compound:Cation)
Na⁺Methanol3.51:1
K⁺Methanol3.11:1
Mg²⁺Chloroform-2:1
Ca²⁺Chloroform-2:1

Table 1: Stability Constants (Log K) for this compound with various cations. Data for monovalent cations are from a study in methanol.[1] The stoichiometry for divalent cations in a hydrophobic environment is typically 2:1.[2] Specific log K values for divalent cations in chloroform were not available in the searched literature.

Mechanism of Ion Transport

The ionophoretic activity of this compound is a cyclical process involving several key steps. This "carrier" mechanism allows it to shuttle cations across a membrane down their concentration gradient.

Diagram of the this compound Ion Transport Cycle

Lasalocid_Transport_Cycle Membrane_Interface_1 Membrane Interface (Exterior) Membrane_Core Hydrophobic Core Membrane_Interface_2 Membrane Interface (Interior) Free_this compound Free this compound (A⁻) Complex_Formation Complex Formation (MAₙ) Free_this compound->Complex_Formation Return_Diffusion Return of Free this compound Free_this compound->Return_Diffusion 5. Return Cation_Exterior Cation (Mⁿ⁺) Cation_Exterior->Complex_Formation 1. Binding Diffusion Diffusion across Membrane Complex_Formation->Diffusion 2. Encapsulation Complex_Dissociation Complex Dissociation Diffusion->Complex_Dissociation 3. Translocation Cation_Interior Cation (Mⁿ⁺) Complex_Dissociation->Cation_Interior 4. Release

Caption: The carrier mechanism of this compound-mediated cation transport across a cell membrane.

Impact on Cellular Signaling Pathways

The disruption of ionic homeostasis by this compound has profound effects on various cellular processes and signaling pathways.

Disruption of Golgi Apparatus and Vesicular Trafficking

This compound has been shown to induce the dispersal of the Golgi apparatus.[6][7] This effect is linked to the redistribution of specific Golgi-resident proteins, such as GOLPH2 and GOLPH4.[6] The integrity of the Golgi is highly dependent on the ionic environment, and the influx of cations and dissipation of proton gradients by this compound likely interfere with the proper functioning of proteins involved in maintaining Golgi structure and vesicular trafficking.

Diagram of this compound's Effect on Golgi Integrity

Golgi_Disruption This compound This compound Ion_Flux Cation Influx & Proton Efflux This compound->Ion_Flux Golgi_Homeostasis Disrupted Golgi Ionic Homeostasis Ion_Flux->Golgi_Homeostasis Protein_Mislocalization Mislocalization of GOLPH2 & GOLPH4 Golgi_Homeostasis->Protein_Mislocalization Golgi_Dispersal Golgi Apparatus Dispersal Protein_Mislocalization->Golgi_Dispersal

Caption: Proposed mechanism of this compound-induced Golgi dispersal.

Modulation of Autophagy via mTORC1 Signaling

This compound has been observed to affect the process of autophagy.[8] This is likely mediated through its influence on the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. The activity of mTORC1 is sensitive to intracellular amino acid concentrations and cellular stress, both of which can be influenced by altered ion transport. It is hypothesized that the disruption of lysosomal pH and cation gradients by this compound can inhibit mTORC1 activity, leading to the induction of autophagy.

Diagram of this compound's Influence on the mTORC1-Autophagy Pathway

mTOR_Autophagy_Pathway This compound This compound Ion_Flux Altered Lysosomal Cation/Proton Gradient This compound->Ion_Flux mTORC1_Inhibition Inhibition of mTORC1 Signaling Ion_Flux->mTORC1_Inhibition Autophagy_Induction Induction of Autophagy mTORC1_Inhibition->Autophagy_Induction

Caption: A simplified pathway showing this compound's potential to induce autophagy via mTORC1 inhibition.

Experimental Protocols

The study of this compound's ionophoretic activity employs a variety of experimental techniques. Below are outlines of key methodologies.

Fluorescence-Based Ion Flux Assay

This assay is used to monitor the transport of cations across a membrane in real-time.

Objective: To measure the rate of this compound-mediated cation flux into liposomes.

Materials:

  • This compound

  • Phospholipid mixture (e.g., POPC)

  • Fluorescent ion indicator (e.g., a calcium-sensitive dye like Calcium Green-5N for Ca²⁺ flux)

  • Buffer solutions (internal and external to the liposomes)

  • Size-exclusion chromatography column

  • Fluorometer

Methodology:

  • Liposome Preparation: Prepare unilamellar liposomes by extrusion, encapsulating a buffer containing the fluorescent ion indicator.

  • Purification: Remove the external, unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Assay Initiation: Add the purified liposomes to a cuvette containing the external buffer.

  • Baseline Measurement: Record the baseline fluorescence for a set period.

  • This compound Addition: Add a known concentration of this compound to the cuvette to initiate ion transport.

  • Cation Addition: Add the cation of interest (e.g., CaCl₂) to the external buffer.

  • Fluorescence Monitoring: Continuously record the fluorescence intensity. An increase in fluorescence (for dyes like Calcium Green-5N) indicates an influx of the cation into the liposomes.

  • Data Analysis: The initial rate of fluorescence increase is proportional to the rate of ion transport.

Diagram of the Fluorescence-Based Ion Flux Assay Workflow

Ion_Flux_Assay Start Start Liposome_Prep Prepare Liposomes with Fluorescent Ion Indicator Start->Liposome_Prep Purification Purify Liposomes via Size-Exclusion Chromatography Liposome_Prep->Purification Assay_Setup Add Liposomes to External Buffer in Cuvette Purification->Assay_Setup Baseline Record Baseline Fluorescence Assay_Setup->Baseline Add_this compound Add this compound Baseline->Add_this compound Add_Cation Add Cations Add_this compound->Add_Cation Monitor_Fluorescence Monitor Fluorescence Change Add_Cation->Monitor_Fluorescence Analyze_Data Calculate Ion Transport Rate Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based assay to measure this compound-mediated ion transport.

Cytotoxicity Assay

This assay determines the concentration at which this compound becomes toxic to cells, which is an important parameter for drug development.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., Resazurin)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include appropriate controls (untreated cells and vehicle control).

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Add the cell viability reagent (e.g., Resazurin) to each well and incubate for the recommended time.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion

This compound's mechanism of action as an ionophore is a multifaceted process involving specific cation binding, conformational changes, and diffusion across lipid membranes. This ability to disrupt fundamental ionic gradients has significant consequences for cellular function, impacting organelle integrity and key signaling pathways like mTORC1. The experimental approaches detailed in this guide provide a framework for the quantitative analysis of its ionophoretic activity and cellular effects. A thorough understanding of this compound's molecular and cellular actions is paramount for its continued use in veterinary medicine and for the exploration of its potential in new therapeutic applications. Further research into the precise molecular links between this compound-induced ion flux and downstream signaling events will undoubtedly uncover new insights into cellular regulation and open new avenues for pharmacological intervention.

References

Lasalocid: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, chemical properties, and mechanism of action of Lasalocid, a polyether ionophore antibiotic.

Chemical Structure and Identification

This compound is a polyketide-derived antibiotic produced by the fermentation of Streptomyces lasaliensis.[1][2] It is classified as a carboxylic ionophore, a group of lipid-soluble molecules that transport ions across biological membranes.[3][4] The structure of this compound is complex, featuring multiple chiral centers and several cyclic ether rings arranged in a rigid three-dimensional framework, which results in stereoisomerism.[2] this compound A is the primary homologue, though related substances (B, C, D, and E) can also be present.[5][6]

IUPAC Name: 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid[3]

Synonyms: this compound A, Antibiotic X-537A, Ionophore X-537A[3][7]

Chemical Structure of this compound Figure 1: 2D Chemical Structure of this compound A.

Physicochemical Properties

The key physicochemical properties of this compound and its commonly used sodium salt are summarized below. These properties are critical for its formulation, delivery, and biological activity.

PropertyValue (this compound Acid)Value (this compound Sodium)Reference(s)
Molecular Formula C₃₄H₅₄O₈C₃₄H₅₃NaO₈[8][9]
Molecular Weight 590.80 g/mol 612.77 g/mol [7][9]
Appearance -White to brown powder[2]
Melting Point 110-114 °C175-185 °C (with decomposition)[8][9]
pKa (predicted) 6.4-[3]
Solubility Soluble in methanol, ethanol, DMSO, DMF.Soluble in methanol, ethanol, DMSO, DMF.[7]
Optical Activity [α]/D²⁵ -7.55° (methanol)[α]/D -28±3°, c = 1 in methanol[8][9]

Mechanism of Action: Ionophore Activity

This compound functions by binding and transporting cations across lipid membranes, disrupting the electrochemical gradients essential for cellular function.[4] Unlike some ionophores that form channels, this compound acts as a mobile carrier. Its broad specificity allows it to form neutral, lipophilic complexes with both monovalent (e.g., Na⁺, K⁺) and divalent (e.g., Ca²⁺, Mg²⁺) cations.[1][10]

The process begins at the membrane interface where the acyclic form of this compound's carboxylate group interacts with a cation.[11] This triggers a conformational change, causing the molecule to fold into a cyclic structure that encapsulates the ion. This complex masks the ion's charge, allowing it to diffuse across the nonpolar interior of the membrane.[11] Upon reaching the opposite side, the complex re-equilibrates with the polar environment, causing this compound to revert to its acyclic form and release the cation.[11] This disruption of ionic homeostasis leads to osmotic lysis and cell death in susceptible organisms, such as coccidia protozoa.[2][4]

Ion_Transport_Mechanism cluster_1 Cell Membrane Ext_Ion Cation (M⁺/M²⁺) Complex Lipophilic This compound-Cation Complex Ext_Ion->Complex 1. Complexation Ext_this compound Acyclic this compound Ext_this compound->Complex Complex:w->Complex:e Int_Ion Cation (M⁺/M²⁺) Complex->Int_Ion 3. Decomplexation & Cation Release Int_this compound Acyclic this compound Complex->Int_this compound

Caption: this compound-mediated cation transport across a cell membrane.

Experimental Protocols

The quantification of this compound in various matrices, such as animal feed and tissues, is crucial for efficacy and safety monitoring. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique.

Determination of this compound in Animal Feed by HPLC with Fluorescence Detection

This method, based on a collaborative study, is suitable for analyzing this compound in premixes and complete animal feeds.[12][13]

1. Sample Extraction:

  • Weigh a homogenized feed sample.
  • Add 0.5% HCl acidified methanol as the extraction solvent.[12]
  • Sonicate the mixture in a heated water bath (e.g., 40°C) for approximately 20 minutes to facilitate extraction.[12][13]
  • Place the sample on a mechanical shaker for 1 hour.[12] For some protocols, samples are stored overnight and shaken again briefly the next day to ensure complete extraction.[12][13]

2. Sample Preparation:

  • If necessary, dilute the sample extract with the extraction solvent to bring the concentration within the calibration range.[12]
  • Filter the extract through a syringe filter (e.g., 0.45 μm) to remove particulate matter before injection.[14]

3. Chromatographic Analysis:

  • System: Reversed-phase HPLC.
  • Column: C18 column or equivalent.[15]
  • Detection: Fluorescence detector.[15]
  • Wavelengths: Excitation at 314 nm and Emission at 418 nm.[12][13]
  • Quantification: Determine the concentration of this compound A and other homologues by comparing peak areas to those of analytical standards.[13]

start [label="Start:\nHomogenized Feed Sample", shape=ellipse, fillcolor="#34A853"]; extraction [label="1. Extraction\n- Add 0.5% HCl in Methanol\n- Sonicate (20 min, 40°C)\n- Shake (1 hr)"]; dilution [label="2. Dilution (If Necessary)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="3. Filtration (0.45 µm filter)"]; hplc [label="4. RP-HPLC Analysis"]; detection [label="5. Fluorescence Detection\n(Ex: 314 nm, Em: 418 nm)"]; quant [label="6. Quantification\n(vs. Standards)"]; end [label="End:\nthis compound Concentration", shape=ellipse, fillcolor="#EA4335"];

start -> extraction; extraction -> dilution; dilution -> filtration [label="Proceed"]; filtration -> hplc; hplc -> detection; detection -> quant; quant -> end; }

Caption: Experimental workflow for HPLC analysis of this compound in feed.

Stability and Storage

This compound sodium is stable, with studies on feed additives showing no significant decrease in content after 24 months of storage at 25°C and 60% relative humidity. Standard stock solutions of this compound in methanol are reported to be stable for up to 3 months when refrigerated. [14]For long-term storage of the analytical-grade compound, temperatures of 2-8°C are recommended. [9]The stability of this compound in biological matrices has been established through multiple freeze-thaw cycles and for long-term storage at -30°C.

References

The Ionophoric Properties of Lasalocid: A Technical Guide to Cation Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has garnered significant attention for its ability to transport cations across lipid membranes.[1] This property underlies its use as an anticoccidial agent in veterinary medicine and has spurred research into its potential as a therapeutic agent in other areas.[1] A thorough understanding of its ion selectivity is paramount for the development of novel applications and for elucidating its mechanism of action. This technical guide provides an in-depth overview of this compound's binding affinity for monovalent and divalent cations, detailed experimental protocols for characterizing these interactions, and a visual representation of its transport mechanism.

Data Presentation: Cation Binding Affinity of this compound

The selectivity of this compound for various cations is quantified by its stability constants (log K), which represent the equilibrium constant for the formation of the this compound-cation complex. A higher stability constant indicates a stronger binding affinity. The following tables summarize the stability constants of this compound with a range of monovalent and divalent cations in methanol, a commonly used solvent for these studies.

Table 1: Stability Constants (log K) for this compound with Monovalent Cations in Methanol

CationStability Constant (log K)Reference
Li⁺1.68[2]
Na⁺2.57[2]
K⁺3.58[2]
Rb⁺3.56[2]
Cs⁺3.43[2]

Table 2: Stability Constants (log K) for this compound with Divalent Cations in Methanol

CationStability Constant (log K)Reference
Mg²⁺3.6 (for 1:1 complex)[3]
Ca²⁺4.57[2]
Sr²⁺5.47[2]
Ba²⁺6.46[2]
Mn²⁺4.3 (for 1:1 complex)[4]
Fe²⁺5.3 (for 1:1 complex)[4]
Co²⁺4.7 (for 1:1 complex)[4]
Ni²⁺4.6 (for 1:1 complex)[4]
Zn²⁺4.5 (for 1:1 complex)[4]

Note: The stability constants for some divalent cations are specified for a 1:1 (cation:this compound) complex, as 2:1 complexes can also form.[3][4]

Mechanism of Ion Transport

This compound facilitates the transport of cations across biological membranes by forming a lipophilic complex with the ion.[5] This process can be visualized as a cyclical series of events:

IonTransport cluster_membrane Cell Membrane Interface1 Outer Leaflet HydrophobicCore Hydrophobic Core Interface2 Inner Leaflet Lasalocid_Free Acyclic this compound (A⁻) Complex_Formation Complex Formation (this compound-Cation) Lasalocid_Free->Complex_Formation Cation_Ext Cation (M⁺/M²⁺) (Extracellular) Cation_Ext->Complex_Formation Binding Lasalocid_Complex Lipophilic Cyclic Complex (AM or AM₂) Complex_Formation->Lasalocid_Complex Conformational Change Diffusion Diffusion Across Membrane Lasalocid_Complex->Diffusion Complex_Dissociation Complex Dissociation Diffusion->Complex_Dissociation Cation_Int Cation (M⁺/M²⁺) (Intracellular) Complex_Dissociation->Cation_Int Release Lasalocid_Return Acyclic this compound (A⁻) Complex_Dissociation->Lasalocid_Return

Caption: The transmembrane ion transport cycle mediated by this compound.

In an aqueous environment near the membrane surface, the anionic form of this compound binds to a cation.[5] This binding induces a conformational change in the this compound molecule, causing it to fold into a cyclic, more lipophilic structure that encapsulates the cation.[5] This complex can then diffuse across the hydrophobic core of the membrane. Upon reaching the other side, the complex dissociates, releasing the cation into the intracellular space, and the this compound molecule reverts to its acyclic form, ready to start a new transport cycle.[5]

Experimental Protocols

The determination of this compound's ion selectivity and binding affinities relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method to monitor the binding of cations to this compound. The intrinsic fluorescence of this compound can change upon complexation, or a fluorescent probe that is sensitive to the local environment can be used.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent, such as methanol or ethanol.

    • Prepare stock solutions of the salts (e.g., chlorides or nitrates) of the monovalent and divalent cations to be tested in the same solvent.

    • Prepare a buffer solution to maintain a constant pH throughout the experiment.

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation and emission wavelengths appropriate for this compound or the chosen fluorescent probe. The intrinsic fluorescence of this compound can be excited around 310 nm with emission observed around 420 nm.

  • Titration Experiment:

    • Place a solution of this compound (at a constant concentration) in the cuvette.

    • Record the initial fluorescence intensity.

    • Make successive additions of the cation stock solution to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity as a function of the cation concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a 1:1 or 1:2 binding isotherm) to determine the stability constant (K) and stoichiometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound-cation complex and can be used to determine binding constants.[6] Changes in the chemical shifts of the this compound protons or carbons upon cation binding are monitored.[7]

Methodology:

  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent (e.g., deuterated methanol, CD₃OD).

    • Prepare a series of NMR tubes containing a constant concentration of this compound and varying concentrations of the cation of interest.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra for each sample using a high-resolution NMR spectrometer.

    • Ensure consistent experimental parameters (e.g., temperature, number of scans) across all samples.

  • Data Analysis:

    • Identify the signals in the NMR spectrum that correspond to specific protons or carbons of this compound.

    • Measure the chemical shift changes (Δδ) for these signals as a function of the cation concentration.

    • Plot the chemical shift changes against the molar ratio of cation to this compound.

    • Fit the titration data to a suitable binding model to calculate the stability constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a cation to this compound, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[8]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare a solution of the cation salt in the same buffer. It is crucial that the buffer is identical for both solutions to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Fill the sample cell of the ITC instrument with the this compound solution.

    • Fill the injection syringe with the cation solution.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the cation solution into the this compound solution, with the instrument measuring the heat absorbed or released after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to this compound.

    • Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the cation binding affinity of this compound using fluorescence spectroscopy.

ExperimentalWorkflow Start Start: Define Cations for Study Prep_Solutions Prepare Stock Solutions (this compound, Cations, Buffer) Start->Prep_Solutions Inst_Setup Instrument Setup (Spectrofluorometer) Prep_Solutions->Inst_Setup Titration Perform Fluorescence Titration Inst_Setup->Titration Data_Acquisition Record Fluorescence Intensity vs. Cation Concentration Titration->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Binding_Curve Plot Binding Curve Data_Analysis->Binding_Curve Model_Fitting Fit to Binding Model Binding_Curve->Model_Fitting Results Determine Stability Constant (K) and Stoichiometry Model_Fitting->Results

Caption: A generalized workflow for determining cation binding affinity using fluorescence spectroscopy.

Conclusion

This compound exhibits a distinct selectivity profile for monovalent and divalent cations, with a preference for larger divalent cations such as Ba²⁺ and Sr²⁺. The ability to quantify these interactions through techniques like fluorescence spectroscopy, NMR, and isothermal titration calorimetry is essential for advancing our understanding of this ionophore's biological functions and for its development in various applications. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the field.

References

How does Lasalocid transport cations across lipid bilayers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Lasalocid-Mediated Cation Transport Across Lipid Bilayers

Executive Summary

This compound, a member of the carboxylic polyether ionophore family, is a naturally occurring antibiotic produced by Streptomyces lasaliensis.[1] It functions as a mobile ion carrier, facilitating the transport of cations across lipid membranes, thereby disrupting the electrochemical gradients essential for cellular function.[2][3] This capability has led to its widespread use as an anticoccidial agent in veterinary medicine and has spurred research into its potential as a therapeutic agent in other areas.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound transports cations across lipid bilayers, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Mechanism of Cation Transport

This compound operates as a "carrier" ionophore, meaning it physically binds to a cation, encapsulates it, and diffuses as a complex across the lipid bilayer.[3] This mechanism is distinct from "channel-forming" ionophores, which create a static pore through the membrane. The process is cyclical and can be broken down into several key steps, driven by ion concentration gradients.

The structure of this compound is central to its function. It possesses a flexible, non-cyclic carbon backbone with multiple ether and hydroxyl oxygen atoms that form a hydrophilic cavity.[4][5] This cavity is perfectly suited to coordinate with cations. The exterior of the molecule is lipophilic, composed of hydrocarbon groups, which allows it to readily partition into and diffuse through the hydrophobic core of the lipid bilayer.[4][5] A critical feature is the terminal salicylic acid group, which provides a carboxyl group that must be deprotonated to enable cation binding.[4]

The transport cycle proceeds as follows:

  • Interfacial Adsorption: The protonated, neutral this compound molecule adsorbs to the membrane-water interface.[6][7]

  • Deprotonation and Cation Binding: At the interface, the carboxylic acid group (-COOH) releases a proton (H⁺), becoming a carboxylate (-COO⁻). This negatively charged site, along with the oxygen atoms of the hydroxyl, ether, and carbonyl groups, coordinates with a cation from the aqueous phase.[4]

  • Conformational Change and Complex Formation: Upon binding the cation, this compound undergoes a significant conformational change, wrapping around the ion to form a stable, pseudo-cyclic structure. This conformation is stabilized by a "head-to-tail" hydrogen bond.[4] The resulting this compound-cation complex is electrically neutral and presents a lipophilic exterior to the membrane environment.

  • Transmembrane Diffusion: The neutral, lipid-soluble complex diffuses across the hydrophobic core of the lipid bilayer, moving down the cation's electrochemical gradient.

  • Cation Release: On the opposite side of the membrane, where the cation concentration is lower, the complex dissociates, releasing the cation into the aqueous environment. This release can be facilitated by a lower pH, which promotes the reprotonation of the carboxylate group, breaking the coordination with the cation.

  • Return to Origin: The now-free this compound molecule, either in its protonated (neutral) or anionic form, diffuses back across the membrane to the initial interface, ready to begin another transport cycle.

This process effectively exchanges a cation for a proton (or operates electroneutrally if the return journey is in the anionic form, balanced by other charge movements), dissipating the ion gradients across the membrane.[2]

Lasalocid_Transport_Cycle cluster_0 Aqueous Phase 1 (High [Cation]) cluster_1 Lipid Bilayer Core cluster_2 Aqueous Phase 2 (Low [Cation]) A1 This compound-H (LH) at Interface B1 This compound⁻ (L⁻) + H⁺ A1->B1 Deprotonation C1 [this compound-Cation] Complex (LC) B1->C1 Cation Binding & Conformational Change C2 [this compound-Cation] Complex (LC) C1->C2 Diffusion of Neutral Complex D1 Cation (C⁺) A2 This compound-H (LH) at Interface A2->A1 Return Diffusion of this compound-H B2 This compound⁻ (L⁻) + H⁺ B2->A2 Protonation C2->B2 Dissociation D2 Cation (C⁺) C2->D2 Cation Release

Caption: The carrier mechanism of this compound-mediated cation transport across a lipid bilayer.

Data Presentation: Stoichiometry and Cation Selectivity

This compound is notable for its broad selectivity, capable of transporting both monovalent and divalent cations.[1][8] The stoichiometry of the this compound-cation complex can vary depending on the cation, its charge, and the solvent environment.[4] In nonpolar environments like the lipid bilayer core, neutral complexes are favored. For a monovalent cation (M⁺), this is typically a 1:1 complex (LM). For a divalent cation (M²⁺), a neutral 2:1 complex (L₂M) is commonly formed, where two deprotonated this compound molecules neutralize the +2 charge.

Cation TypeCation ExamplesPredominant Complex Stoichiometry (Ionophore:Cation)Notes
Monovalent Alkali Metals K⁺, Na⁺, Li⁺1:1[9][10]Forms a neutral complex with one deprotonated this compound anion.
Divalent Alkaline Earths Ca²⁺, Mg²⁺2:1[11]Forms a neutral complex with two deprotonated this compound anions.
Divalent Transition Metals Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺1:1 and 2:1[12]Both 1:1 charged (LM⁺) and 2:1 neutral (L₂M) complexes can form in solution.
Trivalent Lanthanides Pr³⁺, Nd³⁺, Eu³⁺2:1[13]Forms a charged 2:1 complex (L₂M⁺). Stoichiometry can appear non-integer in some lipid environments.
Biogenic Amines Dopamine, Norepinephrine1:1, 2:1, or 3:1[14][15][16]Stoichiometry of charged complexes depends on the specific amine structure.[16]

Note: While quantitative binding constants are highly dependent on the experimental conditions (solvent, pH, membrane composition), computational and experimental studies suggest a cation preference order for monovalent cations as: Na⁺ > Li⁺ > K⁺.[4]

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure

Objective: To determine the three-dimensional conformation of the this compound-cation complex in a nonpolar solvent, mimicking the lipid bilayer interior.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of purified this compound in a deuterated nonpolar solvent (e.g., chloroform-d, CDCl₃).[15]

    • Prepare a stock solution of the desired cation salt (e.g., sodium acetate) in a suitable solvent (e.g., methanol-d₄).

    • Titrate the this compound solution with the cation salt solution, preparing a series of samples with varying ionophore-to-cation molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2).

  • Data Acquisition:

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR spectra for each sample at a constant temperature.[9][17]

  • Data Analysis:

    • Chemical Shift Analysis: Monitor the chemical shifts of protons and carbons in the this compound molecule as a function of cation concentration. Significant shifts in specific nuclei indicate their involvement in cation coordination.[4][17]

    • Coupling Constant Analysis: Analyze changes in coupling constants to infer dihedral angles and thus the backbone conformation of the ionophore.[15]

    • NOESY Analysis: Use Nuclear Overhauser Effect (NOE) cross-peaks to identify protons that are close in space (< 5 Å), providing crucial distance constraints for building a 3D structural model of the complex.[15]

Black Lipid Membrane (BLM) Electrophysiology for Transport Activity

Objective: To measure the ion transport mediated by this compound across a well-defined artificial lipid bilayer and to determine ion selectivity.

Methodology:

  • BLM Formation:

    • Prepare a lipid solution (e.g., phosphatidylcholine in n-decane).

    • Create a BLM by painting the lipid solution across a small aperture (e.g., 1 mm diameter) in a hydrophobic partition (e.g., Teflon) separating two aqueous chambers (cis and trans).[18]

    • Monitor the thinning of the lipid film to a bilayer by measuring its capacitance until a stable value (typically ~0.4-0.8 µF/cm²) is reached.

  • Transport Measurement:

    • Add a known concentration of this compound (dissolved in a solvent like ethanol) to one chamber.

    • Establish a salt gradient by having different concentrations of a specific cation salt (e.g., 1 M NaCl in cis, 0.1 M NaCl in trans).

    • Measure the potential difference (zero-current membrane potential) that develops across the membrane using Ag/AgCl electrodes. This potential is related to the permeability of the specific cation.

    • Alternatively, apply a fixed voltage across the membrane (voltage clamp) and measure the resulting current, which is a direct measure of ion flux.

  • Data Analysis:

    • Selectivity: Repeat the experiment with different salts (e.g., NaCl, KCl, CaCl₂) to determine the relative permeability for different cations.

    • Stoichiometry: Analyze the dependence of membrane conductance on the concentrations of both the ionophore and the amine to infer the stoichiometry of the charge-carrying species.[16]

BLM_Workflow A 1. Prepare Lipid Solution (e.g., PC in n-decane) B 2. Form Black Lipid Membrane (BLM) across aperture in Teflon partition A->B C 3. Verify Bilayer Formation (Measure Capacitance) B->C D 4. Add Aqueous Salt Solutions to Cis and Trans Chambers C->D E 5. Introduce this compound to one chamber D->E F 6. Measure Electrical Signal (Voltage or Current) E->F G 7. Analyze Data to Determine Transport Rate & Selectivity F->G

Caption: Generalized experimental workflow for a Black Lipid Membrane (BLM) assay.
Fluorescence Spectroscopy for Binding Analysis

Objective: To quantify the binding affinity between this compound and a cation by monitoring changes in this compound's intrinsic fluorescence.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., Tris-HCl) at a concentration where its fluorescence can be reliably measured (e.g., 1-10 µM).

    • Prepare a highly concentrated stock solution of the cation salt of interest (e.g., 1 M NaCl).

  • Fluorescence Titration:

    • Place the this compound solution in a quartz cuvette in a spectrofluorometer.

    • Set the excitation wavelength (typically near 310 nm for this compound) and record the emission spectrum (typically peaking around 420 nm).[19]

    • Make successive small additions of the concentrated cation stock solution to the cuvette. After each addition, mix thoroughly and record the new emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the total cation concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Implications for Research and Drug Development

The ability of this compound to disrupt ion gradients is the basis for its potent antimicrobial and anticoccidial activity.[1][2] By collapsing the H⁺, Na⁺, and K⁺ gradients essential for pathogen viability, it acts as a powerful therapeutic agent in veterinary contexts. For researchers, this compound serves as a valuable tool to probe the physiological roles of these ion gradients in various cellular processes, including endosomal acidification and protein trafficking.[1] In drug development, the unique transport mechanism of this compound provides a scaffold for designing novel ionophores with enhanced selectivity or modified pharmacokinetic properties, potentially leading to new classes of antibiotics or anticancer agents that exploit the specific ion dependencies of diseased cells.[5]

References

An In-depth Technical Guide to the Early Research on Lasalocid and its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a polyether ionophore antibiotic, was first isolated from the fermentation products of Streptomyces lasaliensis.[1] Early research, primarily conducted in the 1970s, established its potent antimicrobial properties, particularly its efficacy as a coccidiostat in poultry.[2][3] This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its antimicrobial activity, mechanism of action, and the experimental methodologies used in its initial evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the early discovery and characterization of this significant antimicrobial agent.

Mechanism of Action: Disruption of Ion Gradients

This compound functions as a mobile ion-carrier, facilitating the transport of cations across biological membranes.[4] Its unique structure allows it to form a lipophilic complex with various cations, including monovalent and divalent ions, effectively shielding the ion's charge and enabling its passage through the lipid bilayer of cell membranes.[1][5] This action disrupts the delicate electrochemical gradients essential for microbial cell viability, leading to a cascade of events that culminate in cell death.

The primary mechanism involves the exchange of cations, such as K+, for protons (H+) across the membrane, leading to the dissipation of the transmembrane ion gradient. This disruption of ionic homeostasis interferes with critical cellular processes, including nutrient transport, ATP synthesis, and maintenance of intracellular pH.[4] The influx of protons into the cytoplasm acidifies the cell's interior, inhibiting enzymatic activity and ultimately leading to metabolic collapse.

dot

Lasalocid_Mechanism cluster_membrane Microbial Cell Membrane Extracellular Space Extracellular Space Cytoplasm Cytoplasm Lasalocid_out This compound Lasalocid_K_complex This compound-K+ Complex Lasalocid_out->Lasalocid_K_complex Binds K+ K_out K+ K_out->Lasalocid_K_complex H_in H+ H_in->Lasalocid_out Lasalocid_in This compound Lasalocid_K_complex->Lasalocid_in Transports K+ into cell K_in K+ Lasalocid_in->Lasalocid_out Returns to extracellular space H_out H+ Lasalocid_in->H_out Transports H+ out of cell Disruption Disruption of Ion Gradient Cell_Death Metabolic Collapse & Cell Death Disruption->Cell_Death

Caption: this compound-mediated cation transport across the microbial cell membrane.

Quantitative Data on Antimicrobial Activity

Early research quantified this compound's antimicrobial effects through in vitro and in vivo studies. The following tables summarize key findings from this period.

In Vitro Antibacterial Susceptibility

The minimum inhibitory concentration (MIC) of this compound against various anaerobic and rumen bacteria was determined in early studies. These findings highlighted its potent activity against Gram-positive anaerobes.

Bacterial SpeciesTypeMIC (µg/mL)Reference
Ruminococcus albusAnaerobic Rumen Bacterium2.5[6]
Ruminococcus flavefaciensAnaerobic Rumen Bacterium2.5[6]
Butyrivibrio fibrisolvensAnaerobic Rumen Bacterium2.5[6]
Bacteroides succinogenesAnaerobic Rumen Bacterium>2.5 (growth delayed)[6]
Bacteroides ruminicolaAnaerobic Rumen Bacterium>2.5 (growth delayed)[6]
Methanobacterium MOHMethanogen10[6]
Methanobacterium formicicumMethanogen10[6]
Methanosarcina barkeriMethanogen10[6]
In Vivo Anticoccidial Efficacy in Chickens

The primary application of this compound has been in the prevention of coccidiosis in poultry. Early trials in chickens demonstrated its effectiveness in controlling infections caused by various Eimeria species.

Eimeria SpeciesThis compound Concentration in Feed (ppm)Reduction in Mortality (%)Improvement in Weight GainReduction in Lesion ScoresReference
Mixed Eimeria species5092SignificantSignificant[7]
Mixed Eimeria species7596SignificantSignificant[7]
Eimeria tenella (Amprolium-Resistant)75Effective preventionSignificantSignificant[1]
Mixed Eimeria infection75High degree of activitySignificantly better than controlSignificantly better than control

Experimental Protocols

The following sections detail the methodologies employed in the early research on this compound's antimicrobial properties.

In Vitro Antimicrobial Susceptibility Testing: Broth Dilution Method (c. 1970s)

This protocol is a generalized representation of the broth dilution methods used in the 1970s to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Antimicrobial Stock Solution: a. Aseptically weigh a precise amount of this compound sodium salt. b. Dissolve the antibiotic in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. c. Sterilize the stock solution by membrane filtration (0.22 µm pore size).

2. Preparation of Test Medium: a. Prepare a suitable liquid growth medium for the test organism (e.g., Schaedler broth for anaerobes). b. Sterilize the medium by autoclaving. c. For anaerobic bacteria, pre-reduce the medium by placing it in an anaerobic environment for several hours prior to use.

3. Serial Dilution of Antimicrobial Agent: a. Dispense a fixed volume of sterile broth into a series of sterile test tubes. b. Add a specific volume of the this compound stock solution to the first tube to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first tube to the second, mixing thoroughly, and repeating this process for the subsequent tubes.

4. Inoculum Preparation: a. Grow the test bacterium in a suitable broth to achieve a standardized turbidity, corresponding to a known cell density (e.g., using a McFarland standard). b. Dilute the bacterial suspension in sterile broth to achieve the final desired inoculum concentration (typically around 10^5 CFU/mL).

5. Inoculation and Incubation: a. Inoculate each tube of the dilution series with a standardized volume of the prepared bacterial inoculum. b. Include a growth control tube (broth with inoculum, no antibiotic) and a sterility control tube (broth only). c. Incubate the tubes under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, incubation must be carried out in an anaerobic environment (e.g., an anaerobic jar or glove box).

6. Determination of MIC: a. After incubation, visually inspect the tubes for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

dot

Broth_Dilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare and Sterilize Broth Medium start->prep_media serial_dilution Perform Serial Dilution of this compound in Broth prep_stock->serial_dilution prep_media->serial_dilution inoculate Inoculate Dilution Series and Controls serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end Anticoccidial_Trial_Workflow start Start procure_chicks Procure Day-Old Coccidia-Free Chicks start->procure_chicks acclimate Acclimation Period (2 weeks) procure_chicks->acclimate group_allocation Randomly Allocate Chicks to Experimental Groups acclimate->group_allocation diet_prep Prepare Medicated and Control Diets group_allocation->diet_prep administer_diet Administer Diets to Respective Groups group_allocation->administer_diet diet_prep->administer_diet infect_chicks Infect Chicks with Eimeria Oocysts administer_diet->infect_chicks data_collection Collect Data: Mortality, Weight Gain, FCR, Lesion Scores infect_chicks->data_collection analysis Statistical Analysis of Data data_collection->analysis end End analysis->end

References

An In-depth Technical Guide to the Initial Toxicity Profile of Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the foundational toxicity studies conducted on Lasalocid, a polyether ionophore antibiotic. It consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying mechanisms and workflows through standardized diagrams.

Executive Summary

This compound, a compound produced by Streptomyces lasaliensis, functions as a potent coccidiostat by acting as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[1] While effective against target protozoa, this mechanism is also the root of its toxicity in non-target species.[2][3] Initial studies have established a toxicity profile characterized by significant interspecies variation, with horses being particularly sensitive.[4][5] The primary mechanism of toxicity involves the disruption of cellular ionic homeostasis, leading to mitochondrial dysfunction, oxidative stress, and cell death, with cardiac and skeletal muscle being primary targets.[5][6][7] Genotoxicity and carcinogenicity studies have generally been negative.[8][9] This guide synthesizes the critical data from these initial assessments.

Quantitative Toxicity Data

The acute toxicity of this compound varies considerably among species. The following tables summarize the key quantitative metrics derived from initial toxicological evaluations.

Table 2.1: Acute Lethal Dose (LD50) Values for this compound
SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
MiceOral146 - 150[2][4][8]
Intraperitoneal68[4]
Subcutaneous140[4]
Rats (Adult)Oral100 - 122[2][4][8]
Intraperitoneal26.5[4]
Rats (Neonatal)Oral33[4]
RabbitsOral40[4]
ChickensOral71.5[2]
CattleOral50[2][10]
HorsesOral21.5 (Value disputed)[2][6][11][12]

Note: The LD50 for horses is based on limited data and may be lower in practice.[13]

Table 2.2: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI)
Study TypeSpeciesNOAEL / NOEL (mg/kg body weight/day)Reference(s)
Chronic Toxicity/Carcinogenicity (130-week)Rat0.5[9]
Developmental ToxicityRabbit0.5[3][9]
Three-Generation ReproductionRat1.8[8]
Derived Value Metric Value (mg/kg body weight/day) Reference(s)
Acceptable Daily Intake (ADI) for HumansADI0.005[3][8][9]
Table 2.3: In Vitro Cytotoxicity (EC50) Data
Cell LineAssay TypeEndpointEC50 ValueReference(s)
Chicken Hepatoma (LMH)MTTCellular MetabolismLowest among tested cell lines[14][15]
Rat Myoblasts (L6)LDH ReleaseMembrane IntegrityLowest for this cell line[14][15]
HeLa, L929, HUVECResazurin AssayCell Viability>80% viability at ≤ 20 µM[16][17]

Experimental Protocols

The toxicological assessment of this compound has employed a range of standardized in vivo and in vitro methodologies.

In Vivo Acute Oral Toxicity Protocol (Rodent Model)

This protocol aims to determine the median lethal dose (LD50) and observe signs of acute toxicity.

  • Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized for a minimum of 5 days.

  • Dose Administration: this compound is administered as a single oral gavage. A vehicle control group receives the vehicle alone. At least 3-4 dose groups are used with a logarithmic spacing of doses.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, lethargy, anorexia), and body weight changes for up to 14 days post-dosing.[4]

  • Endpoint Analysis: The primary endpoint is mortality, used to calculate the LD50. A gross necropsy of all animals is performed at the end of the study to identify target organs.

In Vitro Cytotoxicity Assessment Protocol

This workflow is used to assess the direct toxic effects of this compound on cultured cells.

  • Cell Lines: Common cell lines include rat hepatoma (FaO), chicken hepatoma (LMH), and rat myoblasts (L6), selected to represent potential target tissues.[6][14][18]

  • Cell Plating & Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of this compound concentrations (e.g., 1-250 µM) for a specified period, typically 24 hours.[6][18]

  • Endpoint Assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability and metabolic activity.

    • LDH Release Assay: Quantifies lactate dehydrogenase released from damaged cells into the culture medium, indicating loss of membrane integrity.[6][18]

    • Coomassie Brilliant Blue (CBB) Assay: Measures total cellular protein content, reflecting cell number and health.[14]

  • Data Analysis: Dose-response curves are generated to calculate the EC50 (the concentration causing 50% of the maximal effect) for each endpoint.

Developmental and Reproductive Toxicity (DART) Protocol

These studies assess the potential for this compound to interfere with reproduction and normal development, following guidelines similar to the FDA S5(R3).[19]

  • Animal Model: Rats are commonly used for multi-generational studies, while rabbits are a standard second species for developmental toxicity.[3][8][9]

  • Study Design (Developmental Toxicity):

    • Pregnant animals are dosed daily during the period of major organogenesis.

    • Maternal observations include clinical signs, body weight, and food consumption.

    • At term, fetuses are examined for external, visceral, and skeletal malformations.

  • Study Design (Reproductive Toxicity):

    • Dosing of the parental (F0) generation begins before mating and continues through gestation and lactation.

    • Endpoints include fertility, gestation length, litter size, and offspring viability and growth.

  • Endpoint Analysis: The highest dose that does not produce significant adverse effects on dams or offspring is identified as the NOAEL.[3][9]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core toxicological mechanism of this compound and standard experimental workflows.

Mechanism of Ionophore-Mediated Cytotoxicity

G cluster_membrane Cell Membrane cluster_cell Intracellular Space Membrane Membrane Mitochondrion Mitochondrion ROS ROS Mitochondrion->ROS Generates CellDeath Cellular Damage / Apoptosis / Necrosis ROS->CellDeath Ca_increase [Ca2+] Increase Ca_increase->Mitochondrion Induces Stress Ca_increase->CellDeath Lasalocid_out This compound Lasalocid_in This compound-Cation Complex Lasalocid_out->Lasalocid_in Binds Cations Cation_out Cations (K+, Na+) Cation_out->Lasalocid_in Ion_Gradient Disruption of Ion Gradients Lasalocid_in->Ion_Gradient Transports Across Membrane Ion_Gradient->Ca_increase Alters Membrane Potential Ion_Gradient->CellDeath

Caption: this compound disrupts ion homeostasis leading to cell death.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_assays start Start: Select Cell Line (e.g., LMH, L6) plate Seed Cells in 96-Well Plates start->plate treat Treat with this compound (Multiple Concentrations + Control) plate->treat incubate Incubate for 24h treat->incubate assays Perform Parallel Assays incubate->assays mtt MTT Assay (Metabolism) ldh LDH Assay (Membrane Integrity) cbb CBB Assay (Total Protein) analyze Measure Endpoint Signals (e.g., Absorbance) mtt->analyze ldh->analyze cbb->analyze calculate Calculate EC50 Values & Plot Dose-Response Curves analyze->calculate end End: Cytotoxicity Profile calculate->end

Caption: Standardized workflow for assessing this compound cytotoxicity in vitro.

Workflow for In Vivo Acute Oral Toxicity Study (LD50)

G cluster_obs Daily Monitoring start Select & Acclimatize Animals (e.g., Rats, Mice) groups Assign to Dose Groups (Control + 3-4 Test Doses) start->groups admin Single Oral Gavage of this compound groups->admin observe 14-Day Observation Period admin->observe cs Clinical Signs bw Body Weight mort Mortality necropsy Gross Necropsy & Histopathology observe->necropsy calculate Calculate LD50 (e.g., Probit Analysis) necropsy->calculate end End: Acute Toxicity Classification calculate->end

Caption: Protocol for determining the acute oral LD50 of this compound.

Genotoxicity and Carcinogenicity

A critical component of any toxicity profile is the assessment of mutagenic and carcinogenic potential.

  • Genotoxicity: this compound has been evaluated in a battery of genotoxicity tests. Studies in both prokaryotic (e.g., Ames test) and eukaryotic systems, along with various in vitro assays, have consistently returned negative results.[8] This suggests that this compound is unlikely to exert its toxic effects through direct interaction with or damage to DNA.[9]

  • Carcinogenicity: Long-term bioassays in mice, rats, and dogs have shown no evidence of carcinogenic potential.[8] An observed increase in lymphosarcoma in one mouse study was determined to be within the historical control range and not attributed to this compound treatment.[8]

Conclusion

The initial toxicological profile of this compound is well-defined by its mechanism as a carboxylic ionophore. Its toxicity is a direct extension of its pharmacological action, primarily affecting tissues with high metabolic activity and ion flux, such as muscle.[5][6] The quantitative data reveal marked species differences in sensitivity, a crucial consideration for risk assessment.[4] While acute toxicity is a significant concern, especially in sensitive species like horses, comprehensive testing has not indicated a risk of genotoxicity or carcinogenicity.[8][9] These foundational studies provide the basis for establishing safe exposure limits, such as the ADI, and guide the use of this compound in veterinary applications.

References

The Role of Lasalocid in Disrupting Intracellular pH Gradients: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic, is a well-documented disruptor of intracellular ion gradients. Its ability to transport a broad range of cations, including protons (H+), across biological membranes makes it a potent modulator of intracellular pH (pHi). This technical guide provides a comprehensive overview of the core mechanisms by which this compound disrupts pHi gradients, the downstream consequences on cellular organelles and signaling pathways, and detailed methodologies for studying these effects.

Introduction: The Central Role of Intracellular pH

Intracellular pH is a tightly regulated physiological parameter critical for a myriad of cellular processes, including enzyme activity, protein folding, vesicular trafficking, autophagy, and apoptosis. Eukaryotic cells maintain distinct pH gradients across the plasma membrane and between various intracellular compartments, such as the cytosol (typically pH ~7.2), lysosomes (pH ~4.5-5.0), and mitochondria (matrix pH ~8.0). The disruption of these delicate pH gradients can have profound and often detrimental effects on cellular function and viability.

This compound, produced by Streptomyces lasaliensis, acts as a mobile ion carrier, inserting into lipid bilayers and facilitating the electroneutral exchange of cations for protons. This action effectively collapses transmembrane proton gradients, leading to the alkalinization of acidic organelles and acidification of more alkaline compartments.

Mechanism of Action: A Broad-Spectrum Cationophore

This compound's ionophoretic activity is central to its biological effects. It forms a lipophilic complex with cations, enabling their transport across lipid membranes down their electrochemical gradients. Notably, this compound exhibits a broad specificity, capable of binding and transporting both monovalent (e.g., K+, Na+, H+) and divalent (e.g., Ca2+, Mg2+) cations.[1]

The disruption of intracellular pH gradients by this compound is primarily attributed to its ability to function as a protonophore, facilitating H+ transport. This can occur through two main mechanisms:

  • Cation/H+ Exchange: this compound can bind a cation (e.g., K+) on one side of a membrane and exchange it for a proton on the other side, leading to a net movement of protons against their concentration gradient, but driven by the cation gradient.

  • Direct H+ Transport: In its protonated form, this compound can diffuse across the membrane and release a proton, effectively shuttling H+ down its concentration gradient.

This exchange mechanism disrupts the proton-motive force across mitochondrial inner membranes and dissipates the H+ gradient essential for maintaining the acidity of lysosomes and other vesicular compartments.

Quantitative Data on this compound's Effects

While the qualitative effects of this compound on intracellular pH are well-established, precise quantitative data correlating this compound concentration with specific pH changes in different organelles is not extensively consolidated in the literature. However, various studies provide valuable insights into its effective concentrations and the magnitude of its impact on pH-dependent cellular processes.

Cell LineThis compound ConcentrationOrganelle/Process AffectedObserved EffectCitation
HeLa Cells10 µMVesicular AcidificationImpairment of the drop in vesicular pH, observed by reduced LysoTracker Green staining.[1]
Human Prostate Cancer PC-3 CellsIC50 = 1.4 - 7.2 µM (antiproliferative)Acidic Vesicular Organelles (AVOs)Induction of AVOs, indicative of autophagy.[2]
Liver and Heart Mitochondria25-250 nMMitochondrial Inner MembranePromotes electroneutral exchange of K+ for H+, leading to alterations in delta pH and delta psi.

Table 1: Summary of Quantitative Data on this compound's Effects on Intracellular pH and Related Processes.

Impact on Cellular Organelles and Signaling Pathways

The disruption of intracellular pH gradients by this compound triggers a cascade of events affecting multiple organelles and signaling pathways.

The Endolysosomal System

The acidic environment of endosomes and lysosomes is crucial for the activity of degradative enzymes and for the proper sorting and trafficking of internalized molecules. This compound's ability to raise the pH of these compartments has significant consequences:

  • Inhibition of Lysosomal Degradation: By neutralizing lysosomal pH, this compound inhibits the activity of acid hydrolases, impairing the degradation of macromolecules.

  • Disruption of Vesicular Trafficking: The proper maturation of endosomes and their fusion with lysosomes are pH-dependent processes. This compound's interference with acidification disrupts these trafficking pathways.[3]

Mitochondria

Mitochondria maintain a proton gradient across their inner membrane, which is essential for ATP synthesis. This compound can dissipate this gradient, leading to:

  • Mitochondrial Depolarization: The influx of protons into the mitochondrial matrix reduces the membrane potential.

  • Alterations in Mitochondrial Calcium Flux: this compound can influence mitochondrial Ca2+ transport, which is coupled to the proton gradient.

  • Induction of Reactive Oxygen Species (ROS): Disruption of the electron transport chain due to pH changes can lead to increased production of ROS.

Autophagy

Autophagy is a cellular recycling process that involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes for degradation. The process is highly sensitive to changes in lysosomal pH. This compound has been shown to induce autophagy, likely as a cellular stress response to the disruption of organellar function. However, by impairing lysosomal degradation, this compound can also block the final steps of the autophagic flux.

Apoptosis

Programmed cell death, or apoptosis, can be triggered by various cellular stresses, including those induced by this compound. The disruption of mitochondrial function, the generation of ROS, and the perturbation of calcium homeostasis are all potent inducers of the apoptotic cascade.

Experimental Protocols

Measurement of Intracellular pH using Fluorescent Probes

Principle: Ratiometric fluorescent dyes, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF (seminaphthorhodafluor), exhibit pH-dependent shifts in their excitation or emission spectra. By measuring the fluorescence intensity at two different wavelengths, a ratio can be calculated that is proportional to the intracellular pH, independent of dye concentration.

Detailed Methodology (using BCECF-AM):

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM (acetoxymethyl ester) in anhydrous DMSO.

    • Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF inside.

  • Washing: After incubation, wash the cells twice with the experimental buffer to remove extracellular dye.

  • Image Acquisition:

    • Mount the dish or coverslip on a fluorescence microscope equipped with a filter set for ratiometric imaging of BCECF (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

    • Acquire fluorescence images at both excitation wavelengths.

  • Calibration (In Situ):

    • To convert the fluorescence ratio to an absolute pH value, a calibration curve must be generated. This is typically done using a K+/H+ ionophore like nigericin, which equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.

    • Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0) containing a high concentration of K+ (e.g., 120-140 mM) and nigericin (e.g., 5-10 µM).

    • Sequentially perfuse the cells with the calibration buffers and record the fluorescence ratios at each pH.

    • Plot the fluorescence ratio as a function of the extracellular pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., F490/F440) for each cell or region of interest in the experimental images.

    • Use the calibration curve to convert the measured ratios to intracellular pH values.

Measurement of Lysosomal pH

Principle: Lysosomal pH can be measured using pH-sensitive dyes that accumulate in acidic compartments, such as LysoSensor™ or LysoTracker™ probes. Ratiometric measurements can be performed with dyes like LysoSensor™ Yellow/Blue.

Detailed Methodology (using LysoSensor™ Yellow/Blue):

  • Cell Preparation: As described above.

  • Dye Loading:

    • Dilute the LysoSensor™ Yellow/Blue stock solution in the culture medium to the recommended concentration (typically 1-5 µM).

    • Incubate the cells with the dye-containing medium for 5-30 minutes at 37°C.

  • Image Acquisition:

    • The dye exhibits a pH-dependent shift in its emission spectrum. In acidic lysosomes, it emits blue fluorescence, while in less acidic compartments, it emits yellow-green fluorescence.

    • Acquire images using two different emission filters (e.g., ~450 nm for blue and ~520 nm for yellow-green) with a single excitation wavelength (e.g., ~360 nm).

  • Calibration: Perform an in situ calibration similar to the BCECF protocol, using nigericin and high K+ buffers of known acidic pH values (e.g., pH 4.0 to 6.0).

  • Data Analysis: Calculate the ratio of the yellow-green to blue fluorescence intensities and use the calibration curve to determine the lysosomal pH.

Visualization of Signaling Pathways and Workflows

Mechanism of this compound-Induced Disruption of Intracellular pH

Lasalocid_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol (pH ~7.2) cluster_organelle Acidic Organelle (e.g., Lysosome, pH ~4.5) Lasalocid_ext This compound (Extracellular) Lasalocid_mem This compound (Membrane) Lasalocid_ext->Lasalocid_mem Inserts into membrane Lasalocid_int This compound (Intracellular) Lasalocid_mem->Lasalocid_int K_cytosol K+ Lasalocid_mem->K_cytosol Binds K+ Lasalocid_int->Lasalocid_mem H_cytosol H+ H_organelle H+ H_cytosol->H_organelle K_organelle K+ K_cytosol->K_organelle Transport into organelle H_organelle->H_cytosol pH_Measurement_Workflow cluster_preparation Cell Preparation & Dye Loading cluster_imaging Image Acquisition cluster_calibration In Situ Calibration cluster_analysis Data Analysis A 1. Plate cells on glass-bottom dish B 2. Wash with loading buffer A->B C 3. Incubate with BCECF-AM (30-60 min) B->C D 4. Wash to remove extracellular dye C->D E 5. Mount on fluorescence microscope D->E F 6. Acquire images at Ex: 490nm & 440nm Em: 535nm E->F K 11. Calculate F490/F440 ratio for experimental cells F->K G 7. Prepare high K+ buffers + Nigericin (pH 6.0-8.0) H 8. Sequentially perfuse cells with calibration buffers G->H I 9. Record fluorescence ratio at each pH H->I J 10. Generate calibration curve I->J L 12. Convert ratio to pHi using calibration curve J->L K->L Lasalocid_Signaling_Impact cluster_pH Intracellular pH Disruption cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Lysosome_pH ↑ Lysosomal pH This compound->Lysosome_pH Mito_pH ↓ Mitochondrial ΔpH This compound->Mito_pH Autophagic_Flux_Block Autophagic Flux Blockade Lysosome_pH->Autophagic_Flux_Block Inhibits lysosomal degradation mTORC1 mTORC1 Lysosome_pH->mTORC1 Inhibits reactivation ROS ↑ ROS Production Mito_pH->ROS Mito_Dysfunction Mitochondrial Dysfunction Mito_pH->Mito_Dysfunction Autophagy_Induction Autophagy Induction (Stress Response) mTORC1->Autophagy_Induction Inhibits ROS->Autophagy_Induction Apoptosis Apoptosis ROS->Apoptosis Mito_Dysfunction->Autophagy_Induction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

References

Lasalocid: A Carboxylic Polyether Antibiotic - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties of Lasalocid

This compound is a lipophilic molecule characterized by a polyether backbone and a terminal carboxylic acid group.[4] This structure is crucial for its ionophoretic activity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₄H₅₄O₈[4]
Molar Mass590.8 g/mol [4]
CAS Number25999-31-9[4]
AppearanceWhite crystalline solid
Melting Point114-119 °C
SolubilitySoluble in methanol, ethanol, acetone, and other organic solvents. Insoluble in water.
Toxicological Data
SpeciesRouteLD₅₀ (mg/kg BW)Reference
MiceOral146[1]
RatOral122[1]
ChickensOral71.5[1]
HorsesOral21.5[1]
CattleOral50[1]

Mechanism of Action: An Ionophore

Ion Selectivity and Transport

This compound is known to transport a variety of monovalent and divalent cations, with a preference for divalent cations.[7] The formation of a "sandwich" complex, where two this compound molecules enclose a divalent cation, is a key feature of its transport mechanism.

Antimicrobial and Coccidiostatic Activity

Table of Minimum Inhibitory Concentrations (MICs)

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus4[8]
Streptococcus pyogenes2[8]
Clostridium perfringens1
Escherichia coli>128[8]
Pseudomonas aeruginosa>128[8]

Biosynthesis of this compound

This compound is a polyketide natural product synthesized by the soil bacterium Streptomyces lasaliensis.[2][3] Its complex structure is assembled by a Type I polyketide synthase (PKS) system. The biosynthetic gene cluster for this compound has been identified and characterized, revealing the enzymatic machinery responsible for its formation.[3][8]

The biosynthesis involves the sequential condensation of acetate, propionate, and butyrate units to form the polyketide chain.[9] Subsequent enzymatic modifications, including epoxidation and cyclization, lead to the final this compound A molecule.[3][8]

Pharmacokinetics

Comparative Pharmacokinetic Parameters

SpeciesCmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Chicken4.4 (at 0 days withdrawal)~236[10][11]
Cattle0.06 (kidney, 16h post-dose)--[12]
Swine---[3]

Applications in Research and Drug Development

Beyond its veterinary use, this compound has emerged as a valuable tool in biomedical research, particularly in the field of oncology.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines, including those of the prostate, colon, and breast.[13] Its anticancer activity is attributed to its ability to induce apoptosis and autophagy, often linked to the generation of reactive oxygen species (ROS).

IC₅₀ Values of this compound Against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
PC3Prostate Cancer1.4 - 7.2[1][13]
SW480Colon Cancer (Primary)1.4 - 7.2[1][13]
SW620Colon Cancer (Metastatic)6.1[1]
HeLaCervical Cancer-[14]
L929Fibrosarcoma-[14]
Modulation of Signaling Pathways

Recent studies have elucidated the molecular mechanisms underlying this compound's anticancer effects, highlighting its impact on critical cellular signaling pathways. Specifically, this compound has been shown to inhibit the PI3K/AKT and activate the JNK/P38 MAPK pathways, leading to the downregulation of the transcription factor FOXM1, a key regulator of cell proliferation and survival.

Experimental Protocols

Determination of Ionophore Activity using Synthetic Vesicles

This protocol describes a fluorescence-based assay to measure the transport of cations across the membrane of large unilamellar vesicles (LUVs) mediated by this compound. The assay utilizes the fluorescent dye calcein, which is quenched by certain cations like Cu²⁺.

Materials:

  • Calcein

  • Desired phospholipids (e.g., POPC, POPE)

  • Buffer (e.g., HEPES, Tris)

  • This compound stock solution (in ethanol or DMSO)

  • Cation solution (e.g., CuCl₂)

  • Triton X-100

  • Fluorometer

Procedure:

  • Prepare Calcein-loaded LUVs:

    • Prepare a lipid film by drying a solution of phospholipids in a round-bottom flask under a stream of nitrogen.

    • Hydrate the lipid film with a buffer containing calcein (e.g., 50 mM) by vortexing.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.

    • Remove unencapsulated calcein by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Dilute the calcein-loaded LUVs in the assay buffer in a fluorometer cuvette.

    • Set the fluorometer to the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).

    • Record the baseline fluorescence.

    • Add the cation solution to the cuvette and record the fluorescence over time. A slow decrease may be observed due to basal membrane permeability.

    • Add the this compound stock solution and continue recording the fluorescence. A rapid decrease in fluorescence indicates ionophore-mediated transport of the cation into the vesicles, leading to calcein quenching.

    • At the end of the experiment, add Triton X-100 to lyse the vesicles and obtain the minimum fluorescence value (complete quenching).

  • Data Analysis:

    • Normalize the fluorescence data and calculate the rate of cation transport.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][7][15]

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculate Plates:

    • Dilute the standardized bacterial inoculum in MHB.

    • Add the diluted inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Western Blot Analysis of PI3K/AKT and MAPK Signaling

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways in cells treated with this compound.[13][16]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-P38, anti-P38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound remains a molecule of significant interest, bridging the gap between veterinary medicine and fundamental cell biology research. Its well-established role as a coccidiostat is complemented by its growing potential as an anticancer agent. The detailed understanding of its mechanism of action, biosynthesis, and effects on cellular signaling pathways provides a solid foundation for future research. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to further explore the multifaceted nature of this carboxylic polyether antibiotic. Continued investigation into this compound and its analogs may unlock new therapeutic opportunities in both infectious diseases and oncology.

References

An In-depth Technical Guide to the Isolation and Purification of Lasaloc-id from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Lasalocid, a polyether ionophore antibiotic, from fermentation cultures of Streptomyces lasalocidi. The document details the fermentation process, downstream processing, and analytical quantification techniques, presenting data in a structured format for ease of comparison.

Introduction to this compound

This compound is a commercially significant ionophore antibiotic produced by the fermentation of the bacterium Streptomyces lasalocidi (formerly known as Streptomyces lasaliensis).[1][2][3] It is widely used in the veterinary industry as a coccidiostat in poultry and a growth promotant in cattle.[4][5] Its mechanism of action involves the transport of cations across cell membranes, disrupting the ion gradients essential for cellular function. This guide will focus on the technical aspects of producing, isolating, and purifying this compound for research and development purposes.

Upstream Processing: Fermentation of Streptomyces lasalocidi

The production of this compound begins with the submerged fermentation of Streptomyces lasalocidi. Optimal production is dependent on carefully controlled environmental and nutritional factors.

Microorganism and Inoculum Development

The primary producing organism is Streptomyces lasalocidi (e.g., strain ATCC 31180, NRRL 3382).[1][2] Inoculum development typically involves one or more seed culture stages to ensure a sufficient biomass of actively growing cells for inoculation of the production fermenter.

Fermentation Media and Conditions

While specific industrial media formulations are often proprietary, a common laboratory-scale medium for the cultivation of Streptomyces lasalocidi is the Rolled Oats Mineral Medium (DSMZ Medium 84).[1] The general composition of a suitable fermentation medium includes a carbon source, a nitrogen source, and mineral salts.

Table 1: Example of Fermentation Medium Composition [1]

ComponentConcentration (g/L)
Rolled Oats20.0
Agar20.0
ZnSO₄ x 7H₂O0.001
MnCl₂ x 4H₂O0.001
FeSO₄ x 7H₂O0.001
Distilled Waterto 1 L

Experimental Protocol: Fermentation

  • Inoculum Preparation: Aseptically transfer a lyophilized culture or a frozen stock of Streptomyces lasalocidi to a suitable seed medium. Incubate at 28-30°C with agitation for 48-72 hours.

  • Production Fermentation: Inoculate the production fermentation medium with a 5-10% (v/v) of the seed culture.

  • Fermentation Parameters: Maintain the fermentation at a temperature of 28-37°C and a pH between 6.0 and 8.0.[2][3] Provide adequate aeration and agitation to ensure sufficient oxygen supply for the aerobic fermentation process.

  • Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and this compound production. This compound titers can be determined by taking samples at regular intervals and analyzing them using HPLC.

  • Harvesting: The fermentation is typically harvested after 3 to 5 days, or when this compound production reaches its peak.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process governed by a specific gene cluster. Understanding the regulatory network can provide insights for strain improvement and yield optimization. The biosynthesis is controlled by a set of regulatory genes, including lodR1, lodR2, and lodR3, which act as transcriptional regulators.[6] lodR1 and lodR3 are positive regulators, while lodR2 acts as a negative regulator.[6]

Lasalocid_Biosynthesis_Regulation cluster_regulators Regulatory Genes cluster_biosynthesis This compound Biosynthesis lodR1 lodR1 (Positive Regulator) Biosynthesis This compound Production lodR1->Biosynthesis lodR3 lodR3 (Positive Regulator) lodR3->Biosynthesis lodR2 lodR2 (Negative Regulator) lodR2->Biosynthesis

Regulatory gene influence on this compound biosynthesis.

Downstream Processing: Isolation and Purification

Downstream processing involves the recovery and purification of this compound from the fermentation broth. A multi-step process is typically employed to achieve high purity.

Overall Workflow

The general workflow for this compound isolation and purification involves cell separation, extraction of the active compound, a series of purification steps, and final crystallization.

Lasalocid_Purification_Workflow Fermentation_Broth Fermentation Broth Pretreatment Pretreatment (pH Adjustment & Flocculation) Fermentation_Broth->Pretreatment Filtration Filtration (Cell Separation) Pretreatment->Filtration Mycelial_Cake Mycelial Cake Filtration->Mycelial_Cake Solvent_Extraction Solvent Extraction Mycelial_Cake->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Back_Extraction Back-Extraction (Aqueous Phase) Crude_Extract->Back_Extraction Aqueous_Phase Aqueous this compound Solution Back_Extraction->Aqueous_Phase Acidification_Extraction Acidification & Re-extraction (Organic Phase) Aqueous_Phase->Acidification_Extraction Organic_Phase Purified Organic Extract Acidification_Extraction->Organic_Phase Adsorption_Chromatography Adsorption Chromatography (e.g., Silica Gel) Organic_Phase->Adsorption_Chromatography Eluate Purified this compound Eluate Adsorption_Chromatography->Eluate Crystallization Crystallization Eluate->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

General workflow for this compound isolation and purification.
Detailed Experimental Protocols

The following protocols are based on a patented method for large-scale production and common laboratory techniques.

Protocol 1: Pretreatment and Cell Separation

  • Adjust the pH of the fermentation broth to 10-11 with a 30-40% sodium hydroxide solution.

  • Stir the mixture for 60-80 minutes, then allow it to stand for 40-60 minutes to facilitate flocculation.

  • Separate the mycelial cake from the supernatant by filtration (e.g., using a plate-and-frame filter press).

  • Wash the mycelial cake with water and dry it.

Protocol 2: Solvent Extraction

  • Extract the dried mycelial cake with a suitable organic solvent. A mixture of isooctane with 8% methanol has been reported.

  • Stir the slurry for an extended period (e.g., 200 minutes) to ensure complete extraction.

  • Filter the mixture to separate the organic solvent containing the crude this compound from the spent mycelia.

Protocol 3: Liquid-Liquid Extraction (Purification)

  • Back-Extraction into Aqueous Phase:

    • Add purified water to the crude organic extract.

    • Adjust the pH to 9-10 with sodium hydroxide.

    • Stir the mixture and then allow the layers to separate.

    • Collect the upper aqueous layer containing the sodium salt of this compound.

  • Re-extraction into Organic Phase:

    • Add a fresh organic solvent (e.g., butyl acetate) to the aqueous this compound solution.

    • Acidify the mixture to pH 2-3 with a strong acid like sulfuric acid.

    • Stir and allow the layers to separate.

    • Collect the organic layer containing the purified this compound.

Protocol 4: Chromatographic Purification and Crystallization

  • Adsorption Chromatography:

    • Pass the purified organic extract through a column packed with an adsorbent like silica gel or a suitable resin (e.g., polyacrylamide).

    • Wash the column with the same organic solvent to remove impurities.

    • Elute the this compound with a more polar solvent if necessary.

  • Crystallization:

    • Concentrate the eluate containing the purified this compound under reduced pressure.

    • Allow the concentrated solution to cool to induce crystallization.

    • Collect the this compound crystals by filtration and dry them.

Quantitative Data and Comparison of Methods

The efficiency of the isolation and purification process can be evaluated by the overall yield and the final purity of the product.

Table 2: Comparison of this compound Purification Outcomes

MethodStarting MaterialKey StepsFinal PurityOverall YieldReference
Patented Industrial ProcessFermentation BrothpH adjustment, filtration, solvent extraction, back-extraction, resin adsorption, crystallization>98%>80%CN106317034A
HPLC with Fluorescence Detection (Analytical)Spiked Animal TissuesAcetonitrile extraction, centrifugation, filtrationN/A87-109% Recovery[7]
HPLC-UV (Analytical)Spiked Raw MilkLiquid-liquid extraction with methanol and dichloromethaneN/A84% Accuracy[8]

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for monitoring the concentration of this compound throughout the production and purification process. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.

High-Performance Liquid Chromatography (HPLC)

Protocol 5: HPLC with UV or Fluorescence Detection

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water, often with a small amount of acid (e.g., acetic acid). A common mobile phase is 90% methanol and 10% of a 5% acetic acid solution in water.[9]

    • Flow Rate: Typically 0.7-1.5 mL/min.

    • Detection:

      • UV detection at approximately 315-318 nm.[10]

      • Fluorescence detection with excitation at ~310 nm and emission at ~420 nm.[7]

  • Quantification: Create a standard curve using certified this compound standards of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for trace-level detection, LC-MS/MS is the method of choice.

Protocol 6: LC-MS/MS Analysis

  • Sample Preparation: Similar to HPLC, with potential for less rigorous cleanup due to the selectivity of the detector.

  • LC Conditions: Similar to HPLC, often with faster run times.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common.

    • Ion Monitoring: Monitor the precursor ion (e.g., m/z 613.4 for the sodium adduct) and one or more product ions after collision-induced dissociation.[11]

  • Quantification: Use a standard curve, often with an internal standard, for accurate quantification.

Table 3: Performance of Analytical Methods for this compound

MethodLimit of Quantification (LOQ)Linearity (r²)Key AdvantagesReference
HPLC-F1 ng/g in fortified samples>0.99Good sensitivity and widely available[7]
HPLC-UV0.5 µg/mL in milk>0.995Simple, robust, and cost-effective[8]
LC-MS/MS1 ng/g in fortified samples>0.99High sensitivity, selectivity, and structural confirmation[7]
LC-MS0.2 - 0.6 µg/g in feedN/AHigh specificity and reduced sample cleanup[11]

Conclusion

The isolation and purification of this compound from Streptomyces lasalocidi fermentation cultures is a well-established process that can be performed at both laboratory and industrial scales. A successful process relies on optimized fermentation conditions to maximize the initial titer, followed by a systematic downstream processing strategy to achieve the desired purity and yield. The choice of extraction solvents, purification resins, and crystallization conditions are critical parameters that must be carefully optimized. Accurate and reliable analytical methods, such as HPLC and LC-MS/MS, are indispensable for process monitoring and quality control. This guide provides a foundational framework for researchers and professionals involved in the development and production of this compound.

References

Methodological & Application

Using Lasalocid to Elucidate Protein Trafficking Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic ionophore, has emerged as a valuable pharmacological tool for the investigation of protein trafficking pathways within eukaryotic cells. By disrupting intracellular ion gradients, particularly of protons (H+) and sodium (Na+), this compound perturbs the function of key organelles involved in the secretory and endocytic pathways, most notably the Golgi apparatus. This disruption provides a powerful method for studying the intricate processes of protein sorting, modification, and transport. These application notes provide a comprehensive overview of the use of this compound in protein trafficking research, including its mechanism of action, detailed experimental protocols, and methods for quantitative data analysis.

Introduction

The faithful transport of proteins to their correct subcellular destinations is fundamental to cellular function. The secretory pathway, involving the endoplasmic reticulum (ER) and the Golgi apparatus, is responsible for the processing, sorting, and delivery of a vast array of proteins destined for secretion, the plasma membrane, or various intracellular organelles. The Golgi apparatus, in particular, serves as a central hub for post-translational modifications, such as glycosylation, and for the sorting of proteins into distinct transport carriers.

This compound's ability to interfere with the delicate pH balance within the Golgi cisternae and other vesicular compartments makes it an effective inhibitor of various trafficking steps. This property can be exploited to accumulate transport intermediates, dissect specific trafficking pathways, and identify molecular machinery involved in protein transport.

Mechanism of Action

This compound is a lipid-soluble molecule that can insert into cellular membranes and act as an ionophore, facilitating the transport of cations across these membranes. Its primary mechanism in perturbing protein trafficking is the disruption of the proton gradient across the membranes of intracellular organelles, particularly the Golgi apparatus and endosomes. This dissipation of the pH gradient has several key consequences:

  • Alteration of Enzyme Activity: Many Golgi-resident enzymes, such as glycosyltransferases, are pH-sensitive. The neutralization of the acidic environment within the Golgi cisternae can lead to their mislocalization and inactivation, thereby affecting post-translational modifications of traversing proteins.

  • Impaired Vesicular Budding and Fusion: The formation and fusion of transport vesicles are tightly regulated processes that are often dependent on the pH and ionic environment of the donor and acceptor compartments. Disruption of these gradients by this compound can interfere with the recruitment of coat proteins and other essential trafficking machinery.

  • Disruption of Receptor-Ligand Interactions: The binding and release of cargo molecules to their sorting receptors within the trans-Golgi network (TGN) and endosomes are often pH-dependent. This compound-induced pH changes can disrupt these interactions, leading to missorting of proteins.

Recent studies have shown that treatment of cells with this compound leads to a significant redistribution of specific Golgi-resident proteins, providing visual markers for its disruptive effects.

Key Applications

  • Inhibition of Protein Secretion: Studying the general secretory pathway by blocking the exit of proteins from the Golgi apparatus.

  • Dissection of Anterograde and Retrograde Transport: Differentiating between the forward movement of proteins from the ER to the Golgi and the recycling pathways from the Golgi back to the ER.

  • Investigation of Golgi Structure and Function: Understanding the role of pH in maintaining the structural integrity and enzymatic function of the Golgi apparatus.

  • Studying the Trafficking of Toxins and Pathogens: Elucidating the entry routes of various toxins and viruses that exploit the endocytic and retrograde transport pathways.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in protein trafficking studies.

ParameterValueCell LineReference
Effective Concentration 10 µMHeLa[1]
Treatment Duration 6 hoursHeLa[1]
Observed Effect Redistribution of GOLPH2 and GOLPH4 Golgi markersHeLa[1]
Observed Effect No redistribution of GM130, M6PR, and GiantinHeLa[1]
ToxinTrafficking PathwayThis compound-Induced Inhibition (Fold Reduction in Toxicity)Cell LineReference
Shiga Toxin 1 (Stx1) Retrograde (Golgi to ER)>20-foldHeLa[1]
Exotoxin A (ETA) Retrograde (Golgi to ER)>2500-foldL929[1]

Experimental Protocols

Protocol 1: Analysis of Golgi Apparatus Morphology by Immunofluorescence

This protocol describes how to visualize the effect of this compound on the morphology of the Golgi apparatus using immunofluorescence staining of specific Golgi marker proteins.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (from a stock solution in DMSO)

  • Brefeldin A (BFA) (positive control for Golgi disruption)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., rabbit anti-GOLPH2, mouse anti-GM130)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Drug Treatment:

    • Treat cells with 10 µM this compound in culture medium for 6 hours at 37°C.

    • For a positive control, treat a separate set of cells with 5 µg/mL Brefeldin A for 30 minutes.

    • Include a vehicle control (DMSO) for comparison.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding with Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. Acquire images of the Golgi markers and DAPI channels.

Expected Results: In control cells, Golgi markers like GM130 and GOLPH2 will show a compact, perinuclear ribbon-like structure. In this compound-treated cells, GOLPH2 is expected to show a more dispersed, vesicular pattern, while GM130 may remain largely in a perinuclear localization, indicating a partial disruption of the Golgi. BFA treatment should cause a complete redistribution of Golgi markers into the ER.

Protocol 2: Quantitative Analysis of Protein Synthesis Inhibition

This protocol measures the effect of this compound on overall protein synthesis, which can be an indicator of cellular stress or a direct effect on the translation machinery. It can also be used as part of a toxin protection assay.

Materials:

  • HeLa or L929 cells

  • Culture medium

  • This compound

  • Toxin (e.g., Shiga Toxin 1 or Exotoxin A)

  • [14C]-Leucine

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate.

    • Pre-incubate cells with varying concentrations of this compound for 3 hours.

    • Add the toxin of interest at various concentrations and incubate overnight.

  • Radiolabeling:

    • Remove the culture medium and replace it with fresh medium containing [14C]-Leucine (e.g., 1 µCi/mL).

    • Incubate for 1-6 hours at 37°C.

  • Protein Precipitation:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

    • Wash the precipitate twice with ice-cold 95% ethanol.

  • Quantification:

    • Solubilize the protein precipitate in a suitable buffer (e.g., 0.1 M NaOH).

    • Transfer the solution to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the total protein content in each well (can be determined by a parallel plate with a protein assay like BCA).

    • Calculate the percentage of protein synthesis inhibition compared to the untreated control.

Protocol 3: Analysis of Protein Glycosylation

This protocol provides a general method to assess whether this compound treatment affects N-linked glycosylation, a key post-translational modification occurring in the ER and Golgi.

Materials:

  • Cells expressing a model glycoprotein (e.g., VSV-G)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteinase inhibitors

  • Endoglycosidase H (Endo H) and Peptide:N-glycosidase F (PNGase F)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the glycoprotein of interest

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with 10 µM this compound for 6 hours.

    • Lyse the cells in lysis buffer containing protease inhibitors.

  • Glycosidase Digestion:

    • Take equal amounts of protein lysate for three conditions: no enzyme, Endo H digestion, and PNGase F digestion.

    • Follow the manufacturer's protocol for the glycosidase digestions. Typically, this involves denaturing the protein followed by incubation with the enzyme for a specified time.

  • Western Blotting:

    • Run the treated lysates on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the glycoprotein of interest, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate.

Interpretation of Results:

  • PNGase F removes all N-linked glycans. The band shift after PNGase F treatment represents the total mass of N-linked glycans.

  • Endo H only cleaves high-mannose and some hybrid N-linked glycans, which are typically found on proteins that have not yet been processed in the medial- and trans-Golgi.

  • Control Cells: A mature glycoprotein that has traversed the Golgi will be resistant to Endo H (no band shift) but sensitive to PNGase F (a downward band shift).

  • This compound-treated Cells: If this compound blocks intra-Golgi transport, the glycoprotein may be trapped in an earlier compartment and remain Endo H-sensitive. This would be observed as a downward band shift after both Endo H and PNGase F treatment.

Visualizations

Signaling Pathway Diagram

Lasalocid_Mechanism cluster_Golgi Golgi Apparatus This compound This compound Membrane Cellular Membranes (Golgi, Endosomes) This compound->Membrane Ion_Gradient Disruption of H+/Na+ Gradient Membrane->Ion_Gradient pH_Change Increased Luminal pH Ion_Gradient->pH_Change Golgi_Enzymes Mislocalization/Inactivation of Golgi-resident Enzymes pH_Change->Golgi_Enzymes Vesicle_Trafficking Impaired Vesicular Budding and Fusion pH_Change->Vesicle_Trafficking Sorting Defective Protein Sorting pH_Change->Sorting Glycosylation Altered Glycosylation Golgi_Enzymes->Glycosylation Protein_Secretion Inhibition of Protein Secretion Vesicle_Trafficking->Protein_Secretion Retrograde_Transport Blockade of Retrograde Transport Vesicle_Trafficking->Retrograde_Transport Sorting->Protein_Secretion

Caption: Mechanism of this compound-induced disruption of protein trafficking.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Golgi Morphology cluster_2 Analysis of Protein Secretion/Synthesis start Seed Cells treatment Treat with this compound (e.g., 10 µM, 6h) start->treatment control Vehicle Control (DMSO) start->control positive_control Positive Control (BFA) start->positive_control fixation Fix and Permeabilize treatment->fixation radiolabel Radiolabeling ([14C]-Leucine) treatment->radiolabel control->fixation control->radiolabel positive_control->fixation positive_control->radiolabel staining Immunofluorescence Staining (GOLPH2, GM130) fixation->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Golgi Fragmentation imaging->quantification precipitation TCA Precipitation radiolabel->precipitation scintillation Scintillation Counting precipitation->scintillation

Caption: Workflow for studying this compound's effect on protein trafficking.

Conclusion

This compound serves as a potent and valuable tool for cell biologists and drug development professionals investigating the complexities of protein trafficking. Its ability to disrupt the function of the Golgi apparatus and other organelles in a controlled manner allows for the detailed study of various transport pathways. The protocols outlined in these application notes provide a starting point for utilizing this compound to uncover novel insights into the molecular mechanisms governing protein transport and to identify potential therapeutic targets for diseases associated with trafficking defects. As with any pharmacological agent, careful optimization of concentration and treatment times for specific cell types and experimental systems is recommended.

References

Application of Lasalocid in Mitochondrial Calcium Flux Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has emerged as a valuable tool for investigating mitochondrial calcium (Ca²⁺) dynamics. Its ability to transport cations across biological membranes, including the inner mitochondrial membrane, allows for the controlled manipulation of mitochondrial Ca²⁺ levels. This property makes this compound a versatile agent for studying the intricate role of mitochondrial Ca²⁺ in cellular physiology and pathophysiology, including cellular metabolism, signaling, and cell death pathways.

This compound's mechanism of action is multifaceted and concentration-dependent. At higher concentrations, it functions as a classical ionophore, facilitating the influx of Ca²⁺ into the mitochondrial matrix. However, at lower, nanomolar concentrations, it exhibits more nuanced effects, such as the inhibition of Ca²⁺ efflux through the mitochondrial Ca²⁺/H⁺ antiporter. This dual functionality allows researchers to probe different aspects of mitochondrial Ca²⁺ homeostasis.

These application notes provide a comprehensive overview of the use of this compound in mitochondrial Ca²⁺ flux studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Data Presentation

The effects of this compound on mitochondrial Ca²⁺ flux are highly dependent on its concentration and the existing mitochondrial Ca²⁺ load. The following table summarizes key quantitative data from published studies.

ParameterConcentration RangeEffect on Mitochondrial Ca²⁺ FluxTarget MitochondriaReference
Inhibition of Ca²⁺ Efflux25–250 nMCompetitively inhibits the Ca²⁺/2H⁺ antiporter, leading to increased Ca²⁺ retention.Liver[1]
Stimulation of Ca²⁺ Release70–110 nmol Ca²⁺/mg protein (intermediate load)Slightly stimulates Ca²⁺ release.Liver[1]
Enhancement of Ca²⁺ Retention110–140 nmol Ca²⁺/mg protein (high load)Enhances Ca²⁺ retention, potentially by inhibiting the mitochondrial permeability transition pore (mPTP).Liver[1]
Ca²⁺ Ionophore ActivityMicromolar (µM) rangeFacilitates the transport of Ca²⁺ across the inner mitochondrial membrane.General[2]

Signaling Pathways and Mechanisms

This compound's interaction with the inner mitochondrial membrane and its components can trigger a cascade of events that influence cellular signaling. The following diagrams illustrate the key mechanisms and pathways involved.

Lasalocid_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space This compound This compound Ca2H_antiporter Ca²⁺/2H⁺ Antiporter This compound->Ca2H_antiporter Inhibits (low conc.) K_H_exchanger K⁺/H⁺ Exchange This compound->K_H_exchanger Promotes mPTP mPTP This compound->mPTP Inhibits (high Ca²⁺ load) Ca2_matrix [Ca²⁺]matrix This compound->Ca2_matrix Increases (high conc.) Ca²⁺ Ionophore Ca2H_antiporter->Ca2_matrix Increases mPTP->Ca2_matrix Maintains Ca2_ims [Ca²⁺]ims Ca2_matrix->Ca2_ims Ca²⁺ Efflux H_matrix [H⁺]matrix H_ims [H⁺]ims H_matrix->H_ims H⁺ K_matrix [K⁺]matrix K_ims [K⁺]ims K_ims->K_matrix K⁺

Mechanism of this compound on mitochondrial ion flux.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound sodium salt (powder)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution (10 mM in DMSO):

    • Weigh an appropriate amount of this compound sodium salt. The molecular weight of this compound sodium salt is approximately 612.7 g/mol .

    • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Solutions are unstable and should be prepared fresh or used from small, pre-packaged sizes when possible.

  • Working Solution (Dilution in Methanol or appropriate buffer):

    • For many cell-based and isolated mitochondria experiments, a further dilution in a solvent like methanol is required.

    • To prepare a 1 mg/mL (potency) stock solution, accurately weigh the this compound working standard and dissolve it in methanol.[3]

    • For specific experimental concentrations (e.g., µM or nM), dilute the stock solution in the appropriate experimental buffer immediately before use. Ensure the final concentration of the solvent (e.g., DMSO, methanol) in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Protocol 2: Measurement of Mitochondrial Ca²⁺ Flux in Isolated Mitochondria using a Fluorescent Plate Reader

This protocol is adapted from general methods for measuring mitochondrial Ca²⁺ uptake and can be used to study the effects of this compound.

Materials:

  • Isolated mitochondria (e.g., from liver or heart tissue)[4]

  • KCl-based buffer (e.g., 125 mM KCl, 20 mM HEPES, 1 mM KH₂PO₄, 2 mM MgCl₂, 40 µM EGTA, pH 7.2)[4]

  • Respiratory substrates (e.g., 1 M pyruvate and 500 mM malate stocks)[4]

  • Calcium Green™-5N (low-affinity, membrane-impermeable Ca²⁺ indicator)[5]

  • This compound working solution

  • 96-well black, clear-bottom microplate

  • Fluorescent plate reader with kinetic read capabilities and injectors (optional)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue of interest using differential centrifugation as described in established protocols.[4] Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • Add 200 µg of isolated mitochondria to each well of the 96-well plate.[4]

    • Add the KCl-based buffer to a final volume of 197 µL.[4]

    • Add 1 µL of 1 M pyruvate and 1 µL of 500 mM malate to energize the mitochondria. Mix gently and incubate for 2 minutes at room temperature.[4]

    • Add 1 µL of 1 mM Calcium Green™-5N stock solution. Mix gently and protect the plate from light.[4]

  • This compound Treatment:

    • Add the desired concentration of this compound or vehicle control to the wells. Incubate for a predetermined time, depending on the experimental question (e.g., pre-incubation to study effects on Ca²⁺ uptake or added after a Ca²⁺ pulse to study efflux).

  • Measurement of Ca²⁺ Flux:

    • Program the plate reader to perform a kinetic read of Calcium Green™-5N fluorescence (Excitation: ~506 nm, Emission: ~531 nm) with measurements taken every second for a total of ~1000 seconds.[4][5]

    • Establish a baseline fluorescence reading.

    • Inject a known concentration of CaCl₂ to induce mitochondrial Ca²⁺ uptake. The decrease in extra-mitochondrial Ca²⁺ will be reflected as a decrease in Calcium Green™-5N fluorescence.

    • To study Ca²⁺ release, after the initial uptake phase, an agent that induces the mitochondrial permeability transition (e.g., a high concentration of Ca²⁺) or a specific efflux pathway activator can be added. The opening of the mPTP or activation of efflux will cause a release of Ca²⁺ from the matrix, leading to an increase in Calcium Green™-5N fluorescence.[5]

  • Data Analysis:

    • Analyze the kinetic fluorescence data to determine the rate of Ca²⁺ uptake (slope of the fluorescence decrease) and the Ca²⁺ retention capacity (time until the sharp increase in fluorescence indicating mPTP opening).

    • Compare the results from this compound-treated mitochondria with the vehicle-treated controls.

Experimental_Workflow A Isolate Mitochondria (Differential Centrifugation) B Prepare Assay Plate (Mitochondria, Buffer, Substrates, Dye) A->B C Add this compound (or Vehicle Control) B->C D Measure Baseline Fluorescence (Plate Reader) C->D E Induce Ca²⁺ Uptake (Inject CaCl₂) D->E F Monitor Ca²⁺ Flux (Kinetic Fluorescence Reading) E->F G Induce Ca²⁺ Release (Optional) (e.g., High Ca²⁺) F->G H Data Analysis (Uptake Rate, Retention Capacity) F->H G->H

Experimental workflow for studying this compound's effects.

Protocol 3: In Situ Measurement of Mitochondrial Ca²⁺ in Permeabilized Cells using Confocal Microscopy

This protocol allows for the study of this compound's effects on mitochondrial Ca²⁺ in a more physiological context.

Materials:

  • Cultured cells (e.g., HeLa, H9c2) grown on glass-bottom dishes or coverslips[2][6]

  • Rhod-2, AM (cell-permeant, mitochondria-targeting Ca²⁺ indicator)

  • MitoTracker™ Green FM (for mitochondrial co-localization)

  • Digitonin or a similar plasma membrane permeabilizing agent

  • Appropriate cell culture medium and buffers (e.g., Tyrode's solution)

  • This compound working solution

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation and Staining:

    • Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.

    • Load cells with 5 µM Rhod-2, AM and 100 nM MitoTracker™ Green FM in serum-free medium for 30-60 minutes at 37°C.[6]

    • Wash the cells with fresh medium to remove excess dyes and allow for de-esterification of Rhod-2, AM for at least 30 minutes.

  • Cell Permeabilization:

    • To specifically measure mitochondrial Ca²⁺ and eliminate the cytosolic Rhod-2 signal, permeabilize the plasma membrane.

    • Briefly expose the cells to a low concentration of digitonin (e.g., 25-50 µg/mL) in an intracellular-like buffer. The optimal concentration and time should be determined empirically for each cell type.

  • This compound Treatment and Imaging:

    • Mount the dish/coverslip on the confocal microscope stage.

    • Acquire baseline images of Rhod-2 (Excitation: ~552 nm, Emission: ~581 nm) and MitoTracker Green (Excitation: ~490 nm, Emission: ~516 nm) fluorescence.

    • Add the desired concentration of this compound or vehicle control to the imaging medium.

    • Acquire time-lapse images to monitor changes in mitochondrial Rhod-2 fluorescence in response to this compound.

    • To induce a Ca²⁺ transient, a stimulus such as ATP or an ionophore like ionomycin can be added, and the effect of this compound on the mitochondrial Ca²⁺ response can be observed.

  • Data Analysis:

    • Define regions of interest (ROIs) corresponding to mitochondria (identified by MitoTracker Green signal).

    • Quantify the mean Rhod-2 fluorescence intensity within the ROIs over time.

    • Normalize the fluorescence changes to the baseline (F/F₀) to compare the effects of different treatments.

Conclusion

This compound is a powerful pharmacological tool for the investigation of mitochondrial Ca²⁺ flux. Its dose-dependent effects allow for the dissection of both Ca²⁺ influx and efflux pathways. The protocols outlined in these application notes provide a framework for utilizing this compound to study the critical role of mitochondrial Ca²⁺ in various cellular processes. Researchers should carefully titrate the concentration of this compound and consider the specific mitochondrial Ca²⁺ load in their experimental system to achieve the desired modulatory effect.

References

Application Notes and Protocols for the Quantification of Lasalocid in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic, is widely utilized in the veterinary industry, primarily as a coccidiostat in poultry and a growth promoter in cattle. Its mode of action involves the disruption of ion gradients across cellular membranes. Due to its potential for residues in animal-derived food products such as meat, eggs, and milk, robust and sensitive analytical methods for its quantification in biological matrices are imperative for ensuring food safety and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques stands as a primary analytical tool for this purpose.

This document provides detailed application notes and protocols for the determination of this compound in various biological samples using HPLC. The methodologies cover sample preparation, chromatographic separation, and detection, with a focus on fluorescence, ultraviolet (UV), and mass spectrometric (MS) detection.

Quantitative Data Summary

The following tables summarize the quantitative performance of different HPLC methods for this compound quantification in various biological matrices.

Table 1: HPLC-Fluorescence Detection (HPLC-F) Methods

Biological MatrixLimit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Chicken Muscle1 ng/g10310 - 200 ng/g[1][2]
Chicken Liver1 ng/g8710 - 200 ng/g[1][2]
Egg1 ng/g10710 - 200 ng/g[1][2]
Pig Liver1 ng/g9710 - 200 ng/g[1][2]
Pig Kidney1 ng/g9710 - 200 ng/g[1][2]
Sheep Liver1 ng/g10310 - 200 ng/g[1][2]
Sheep Kidney1 ng/g9310 - 200 ng/g[1][2]
Calf Liver1 ng/g10910 - 200 ng/g[1][2]
Calf Kidney1 ng/g10010 - 200 ng/g[1][2]
Animal Feeds50 µg/kg950.5 - 5 mg/kg[3]

Table 2: HPLC-UV Detection (HPLC-UV) Method

Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Raw Cow Milk0.03 µg/mL0.5 µg/mL840.5 - 3.0 µg/mL[4]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Chicken Tissues0.47 µg/kg1.44 µg/kg79 - 98Not Specified[5]
Eggs0.23 - 0.52 µg/kg0.82 - 1.73 µg/kg71.69 - 96.52Not Specified[6]

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection for Animal Tissues and Eggs

This protocol is adapted from a rapid method for the determination of this compound in various animal tissues and eggs.[1][2][7]

1. Sample Preparation (Extraction)

  • Homogenization: Homogenize tissue samples (muscle, liver, kidney) and eggs.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spiking (for calibration and quality control): For calibration standards and quality control samples, spike blank samples with appropriate volumes of this compound standard solutions. Allow spiked samples to stand for 1 hour before extraction.

  • Extraction: Add 20 mL of acetonitrile to the sample tube.

  • Shaking: Place the tube on a horizontal shaker for 30 minutes at 300 motions per minute.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Filtration: Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. HPLC-Fluorescence Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and trifluoroacetic acid. The exact composition may require optimization.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 310 nm and emission at 430 nm.[3]

  • Run Time: Approximately 18 minutes.[1]

3. Quantification

  • Prepare a calibration curve by injecting this compound standard solutions of known concentrations.

  • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Protocol 2: HPLC with UV Detection for Raw Milk

This protocol is based on a method for determining this compound in raw cow's milk.[4][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquot: Take 1 mL of raw milk. For calibration standards, use pooled blank bovine raw milk.

  • Spiking: Add individual working stock solutions of this compound to the blank milk for calibration standards and vortex for 30 seconds.

  • Blending and Incubation: Blend the samples for 30 seconds and let them stand at room temperature for 10-15 minutes.

  • Centrifugation: Centrifuge the samples at 600 x g for 10 minutes.

  • Supernatant Collection: Decant the supernatant into a 250 mL separator flask.

  • Salting Out: Add 6 mL of a 10% (w/v) NaCl solution.

  • Extraction: Extract the this compound from the aqueous methanol supernatant with 12 mL of dichloromethane.

  • Drying: Collect the lower dichloromethane phase and dry it under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 chromatographic column.[4]

  • Mobile Phase: An isocratic mobile phase, the composition of which should be optimized for good resolution and analysis time. A common mobile phase is a mixture of methanol and water.

  • Detection: UV detection at 315 nm.[9]

3. Method Validation Parameters

  • Linearity: The standard curve was reported to be linear from 0.5 to 3.0 µg/mL.[4]

  • Precision: Intra-day and inter-day precision were reported as 7.2% and 7.0%, respectively.[4]

  • Accuracy: The accuracy of the method was reported to be 84%.[4]

Protocol 3: LC-MS/MS for Chicken Tissues and Eggs

This protocol outlines a general approach for the sensitive determination of this compound using liquid chromatography-tandem mass spectrometry.[1][5][6]

1. Sample Preparation

  • Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[6] A simple extraction with acetonitrile followed by centrifugation and filtration can also be effective, especially with the selectivity of MS/MS detection.[1]

  • For eggs, a combination of LLE and SPE can be used for optimal purification.[6]

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.[1][5]

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[10]

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

3. Data Analysis

  • Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflows for the analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Egg, Milk) Homogenize Homogenization Sample->Homogenize Extract Extraction (Acetonitrile or LLE) Homogenize->Extract CleanUp Clean-up (Centrifugation/SPE) Extract->CleanUp Concentrate Evaporation & Reconstitution CleanUp->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC Detection Detection (Fluorescence, UV, or MS/MS) HPLC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for this compound analysis.

sample_preparation_details cluster_tissue_egg Tissues & Eggs (Protocol 1) cluster_milk Raw Milk (Protocol 2) Homogenize_TE Homogenize Sample Extract_ACN Extract with Acetonitrile Homogenize_TE->Extract_ACN Shake_TE Shake (30 min) Extract_ACN->Shake_TE Centrifuge_TE Centrifuge (4000 x g) Shake_TE->Centrifuge_TE Filter_TE Filter Supernatant Centrifuge_TE->Filter_TE HPLC_Analysis HPLC Analysis Filter_TE->HPLC_Analysis To HPLC Centrifuge_Milk Centrifuge Milk Extract_LLE Liquid-Liquid Extraction (Dichloromethane) Centrifuge_Milk->Extract_LLE Dry_N2 Dry under Nitrogen Extract_LLE->Dry_N2 Reconstitute Reconstitute in Mobile Phase Dry_N2->Reconstitute Reconstitute->HPLC_Analysis To HPLC

Caption: Sample preparation workflows.

References

Application Notes and Protocols: In Vitro Models for Studying Lasalocid's Effect on Coccidia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for assessing the efficacy of Lasalocid against coccidian parasites, primarily focusing on Eimeria tenella, a significant pathogen in the poultry industry. The protocols outlined below are based on established methodologies and offer a framework for reproducible and quantitative analysis of this compound's anticoccidial activity.

Introduction

This compound is a carboxylic polyether ionophore antibiotic widely used as an anticoccidial agent in veterinary medicine. Its mechanism of action involves the disruption of ion gradients across the cell membranes of the parasite, leading to osmotic imbalance and cell death. In vitro models offer a valuable tool for studying the efficacy of this compound, enabling controlled dose-response studies, investigation of its mechanism of action, and pre-screening of its activity against various parasite strains.

The most common in vitro model for studying Eimeria tenella involves the use of Madin-Darby Bovine Kidney (MDBK) epithelial cells as a host cell line. These cells support the invasion and intracellular development of E. tenella sporozoites through the first round of schizogony, allowing for the quantification of both parasite invasion and replication.

Data Presentation: Quantitative Effects of this compound on Eimeria tenella In Vitro

The following table summarizes the quantitative effects of this compound on Eimeria tenella sporozoite invasion and development in Madin-Darby Bovine Kidney (MDBK) cells.

ParameterThis compound Concentration (µg/ml)Incubation TimeEffectMeasurement Method
Minimum Inhibitory Concentration (MIC) 0.524 hours>50% inhibition of sporozoite penetration and >95% inhibition of development to mature merozoitesQuantitative Real-Time PCR (qPCR)
Inhibition of Invasion 0.54 hours75.4% inhibition of sporozoite invasionQuantitative Real-Time PCR (qPCR)
Reduction in Sporozoite Viability 0.1Not SpecifiedReduced sporozoite viability as judged by oocyst production in chicken embryosIn ovo assay
Reduction in Sporozoite Viability 1.0Not SpecifiedReduced sporozoite viability as judged by oocyst production in chicken embryosIn ovo assay
Reduction in Sporozoite Viability 10.0Not SpecifiedReduced sporozoite viability as judged by oocyst production in chicken embryosIn ovo assay

Experimental Protocols

Maintenance of Madin-Darby Bovine Kidney (MDBK) Cells

This protocol describes the routine culture of MDBK cells to ensure a healthy and confluent monolayer for subsequent infection assays.

Materials:

  • MDBK cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Grow MDBK cells in T-75 flasks in a 37°C incubator with 5% CO₂.

  • When cells reach 80-90% confluency, remove the culture medium.

  • Wash the cell monolayer twice with sterile PBS.

  • Add 2-3 ml of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 ml of complete DMEM.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete DMEM.

  • Seed new T-75 flasks at a density of 1 x 10⁶ cells per flask.

  • Change the culture medium every 2-3 days.

Preparation of Eimeria tenella Sporozoites

This protocol details the excystation of Eimeria tenella oocysts to release viable sporozoites for infection.

Materials:

  • Sporulated Eimeria tenella oocysts

  • 2.5% Potassium Dichromate solution

  • Sterile water

  • 0.5% Sodium Hypochlorite

  • Glass beads (2 mm diameter)

  • Excystation medium (e.g., 0.25% Trypsin and 4% Sodium Taurocholate in PBS)

  • Incubator or water bath (41°C)

  • Centrifuge

Procedure:

  • Wash sporulated oocysts three times with sterile water by centrifugation at 1000 x g for 10 minutes.

  • Suspend the oocysts in 0.5% sodium hypochlorite and incubate on ice for 10 minutes to sterilize the surface.

  • Wash the oocysts three more times with sterile water.

  • To break the oocyst wall, resuspend the oocysts in a small volume of PBS and vortex with glass beads for 1-2 minutes.

  • Monitor oocyst breakage under a microscope.

  • Once a sufficient number of oocysts are broken, centrifuge at 200 x g for 5 minutes to pellet the glass beads and oocyst walls.

  • Transfer the supernatant containing sporocysts to a new tube.

  • Pellet the sporocysts by centrifugation at 1000 x g for 10 minutes.

  • Resuspend the sporocysts in pre-warmed excystation medium.

  • Incubate at 41°C for 60-90 minutes, vortexing every 15 minutes.

  • Monitor the release of sporozoites under a microscope.

  • Once excystation is complete, wash the sporozoites twice with PBS by centrifugation at 500 x g for 10 minutes.

  • Resuspend the final sporozoite pellet in an appropriate volume of infection medium (e.g., serum-free DMEM).

  • Determine the concentration of viable sporozoites using a hemocytometer and Trypan blue exclusion.

In Vitro Invasion and Replication Assay

This protocol describes the infection of MDBK cells with E. tenella sporozoites and the subsequent quantification of parasite invasion and replication in the presence of this compound.

Materials:

  • Confluent MDBK cell monolayers in 24- or 96-well plates

  • Prepared Eimeria tenella sporozoites

  • Infection medium (serum-free DMEM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete DMEM

  • DNA extraction kit

  • qPCR master mix and primers/probe for Eimeria DNA quantification

Procedure:

  • Seed MDBK cells in 24- or 96-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium from the stock solution. Include a vehicle control (solvent only).

  • Pre-incubate the sporozoites with the different concentrations of this compound for 1 hour at 41°C.

  • Remove the culture medium from the MDBK cell monolayers and wash once with PBS.

  • Add the sporozoite-Lasalocid suspension to the wells. A multiplicity of infection (MOI) of 1 (1 sporozoite per host cell) is recommended.

  • Incubate the plates at 41°C in a 5% CO₂ incubator.

  • For invasion assay: After 2-4 hours of incubation, wash the monolayers three times with PBS to remove non-invaded sporozoites.

  • For replication assay: After the initial invasion period, replace the infection medium with complete DMEM containing the respective concentrations of this compound and continue incubation for 24, 48, or 72 hours.

  • At the desired time points, harvest the cells by trypsinization or by direct lysis in the well.

  • Extract total DNA from the cell lysates using a commercial DNA extraction kit.

  • Quantify the amount of Eimeria DNA in each sample using qPCR with primers and a probe specific for a parasite gene (e.g., ITS1 or 5S rRNA gene).

  • Calculate the percentage of inhibition of invasion or replication for each this compound concentration relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Infection Infection & Treatment cluster_Analysis Analysis Oocyst Eimeria tenella Oocysts Sporozoite Sporozoite Purification Oocyst->Sporozoite Excystation Preincubation Pre-incubation: Sporozoites + this compound Sporozoite->Preincubation MDBK_Culture MDBK Cell Culture Infection Infection of MDBK Monolayer MDBK_Culture->Infection Preincubation->Infection Invasion_Assay Invasion Assay (2-4 hpi) Infection->Invasion_Assay Replication_Assay Replication Assay (24-72 hpi) Infection->Replication_Assay DNA_Extraction DNA Extraction Invasion_Assay->DNA_Extraction Replication_Assay->DNA_Extraction qPCR qPCR Analysis DNA_Extraction->qPCR Data_Analysis Data Analysis (% Inhibition) qPCR->Data_Analysis

Caption: Workflow for in vitro assessment of this compound's effect on Eimeria tenella.

Lasalocid_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Parasite Cell Membrane cluster_Intracellular Intracellular Space (Parasite) Na_ext Na+ This compound This compound (Ionophore) Na_ext->this compound K_ext K+ H_ext H+ H_ext->this compound This compound->K_ext Efflux Na_int Increased Na+ This compound->Na_int Influx H_int Increased H+ (Decreased pH) This compound->H_int Influx Swell Cellular Swelling Na_int->Swell K_int Decreased K+ K_int->this compound Mitochondria Mitochondrial Dysfunction K_int->Mitochondria H_int->Mitochondria Ca_int Increased Ca2+ Ca_int->Mitochondria Lysis Osmotic Lysis & Cell Death Mitochondria->Lysis Swell->Lysis

Caption: Proposed mechanism of this compound action on coccidia.

Application Notes & Protocols for Studying Lasalocid-Membrane Interactions Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic, facilitates the transport of cations across biological membranes.[1][2] Its intrinsic fluorescence, originating from its salicylic acid residue, provides a powerful tool for investigating its interactions with lipid membranes without the need for external fluorescent probes.[3] This document provides detailed application notes and protocols for utilizing fluorescence spectroscopy to elucidate the binding, aggregation, and dynamics of this compound within model membrane systems. These techniques are crucial for understanding its mechanism of action and for the development of novel drug delivery systems.

Core Principles

The fluorescence properties of this compound are highly sensitive to its local environment.[3] When this compound partitions from an aqueous solution into the hydrophobic environment of a lipid bilayer, changes in its fluorescence intensity, emission maximum, and anisotropy can be observed. These changes form the basis of the experimental protocols described herein.

  • Intrinsic Fluorescence: The inherent fluorescence of this compound allows for direct monitoring of its interaction with membranes. Changes in quantum yield upon membrane binding lead to measurable changes in fluorescence intensity.[4]

  • Fluorescence Quenching: The accessibility of membrane-bound this compound to quenchers in the aqueous phase can provide information about its location and orientation within the bilayer.[4] Furthermore, self-quenching of this compound fluorescence can be indicative of its aggregation within the membrane.[3][5]

  • Fluorescence Anisotropy: This technique measures the rotational mobility of this compound.[6][7] Changes in anisotropy upon binding to lipid vesicles can be used to determine binding affinities and probe the microviscosity of the membrane environment.

Experimental Protocols

Protocol 1: Determination of this compound-Membrane Binding Parameters using Intrinsic Fluorescence Titration

This protocol details the determination of the dissociation constant (Kd) and the number of binding sites (n) for this compound interaction with lipid vesicles.

Materials:

  • This compound A sodium salt

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Egg Phosphatidylcholine - Egg PC)[4][5]

  • Buffer solution (e.g., 20 mM Tris buffer, pH 7.4, containing 0.16 M NaCl)[8]

  • Organic solvent (e.g., Ethanol or DMSO) for this compound stock solution

  • Fluorometer

Methodology:

  • Vesicle Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using standard methods such as sonication or extrusion. The lipid composition can be varied to study its effect on binding.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a minimal amount of organic solvent.

    • In a quartz cuvette, add a known concentration of lipid vesicles suspended in the buffer.

    • Sequentially add small aliquots of the this compound stock solution to the vesicle suspension. Allow the system to equilibrate for a specified time (e.g., 1 minute) with gentle mixing after each addition.[8]

  • Fluorescence Measurement:

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength to 310 nm and record the emission spectrum from 350 nm to 500 nm. The emission maximum for this compound is typically around 416-420 nm.[3]

    • Record the fluorescence intensity at the emission maximum after each addition of this compound.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect, especially at higher this compound concentrations.

    • Plot the change in fluorescence intensity as a function of the total this compound concentration.

    • Analyze the binding isotherm using a suitable binding model (e.g., Scatchard analysis) to determine the dissociation constant (Kd) and the number of binding sites.

Protocol 2: Investigation of this compound Aggregation in Membranes using Self-Quenching

This protocol utilizes the phenomenon of self-quenching to study the aggregation of this compound within the lipid bilayer.[5]

Materials:

  • Same as Protocol 1.

Methodology:

  • Vesicle and Sample Preparation:

    • Prepare lipid vesicles as described in Protocol 1.

    • Prepare a series of samples with a constant concentration of lipid vesicles and varying concentrations of this compound. The lipid-to-lasalocid molar ratio should span a wide range.[3]

    • Allow the samples to incubate in the dark for a sufficient period (e.g., 16 hours) to ensure complete incorporation and equilibration.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample at the emission maximum (around 416 nm) with an excitation wavelength of 310 nm.[3]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • A deviation from linearity, where the fluorescence intensity does not increase proportionally with concentration, is indicative of self-quenching and therefore aggregation.[3]

    • Alternatively, keep the this compound concentration constant and vary the lipid concentration. An increase in fluorescence with increasing lipid concentration suggests a reduction in self-quenching due to the lateral dilution of this compound aggregates in the membrane.[3][5]

Protocol 3: Probing the Location of this compound in Membranes using Fluorescence Quenching

This protocol uses an aqueous quencher to determine the accessibility of the fluorescent moiety of membrane-bound this compound.

Materials:

  • Same as Protocol 1.

  • Aqueous quencher (e.g., N-methylnicotinamide, Potassium Iodide - KI)[4][10]

Methodology:

  • Sample Preparation:

    • Prepare a sample containing this compound incorporated into lipid vesicles as described in Protocol 1.

  • Fluorescence Measurement:

    • Measure the initial fluorescence intensity (F0) of the sample.

    • Add increasing concentrations of the aqueous quencher to the sample.

    • Measure the fluorescence intensity (F) after each addition of the quencher.

  • Data Analysis:

    • Plot the F0/F ratio against the quencher concentration (Stern-Volmer plot).

    • The Stern-Volmer constant (Ksv) obtained from the slope of the plot provides a measure of the accessibility of the fluorophore to the quencher. A significant degree of quenching suggests that the salicylic acid residue of this compound is located near the membrane-water interface.[4]

Quantitative Data Summary

The following table summarizes quantitative data from studies on this compound-membrane interactions.

ParameterLipid SystemTemperature (°C)ValueReference
Dissociation Constant (Kd) Dipalmitoylphosphatidylcholine (DPPC) vesicles48 (above Tc)6.98 ± 1.5 µM[4]
Dipalmitoylphosphatidylcholine (DPPC) vesicles23 (below Tc)9.15 ± 0.24 µM[4]
Dimyristoylphosphatidylcholine (DMPC) vesicles (anionic form)Fluid phase46 µM[9]
Dimyristoylphosphatidylcholine (DMPC) vesicles (acidic form)Fluid phase14 µM[9]
Number of Binding Sites Dipalmitoylphosphatidylcholine (DPPC) vesicles48 (above Tc)1 per 22 ± 2.5 phospholipid molecules[4]
Dipalmitoylphosphatidylcholine (DPPC) vesicles23 (below Tc)1 per 29 ± 1.6 phospholipid molecules[4]

Visualizations

G Experimental Workflow for this compound-Membrane Binding Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis VesiclePrep Lipid Vesicle Preparation (e.g., Extrusion/Sonication) Titration Fluorescence Titration: Add this compound to Vesicles VesiclePrep->Titration LasalocidStock This compound Stock Solution Preparation LasalocidStock->Titration Measurement Measure Fluorescence Intensity (Excitation: 310 nm, Emission: ~420 nm) Titration->Measurement Correction Inner Filter Effect Correction Measurement->Correction Plotting Plot Intensity vs. Concentration Correction->Plotting Analysis Binding Isotherm Analysis (e.g., Scatchard Plot) Plotting->Analysis Result Determine Kd and n Analysis->Result G Proposed Mechanism of this compound Interaction with Lipid Membranes Lasalocid_aq This compound (Aqueous) Lasalocid_bound Monomeric this compound (Membrane Bound) Lasalocid_aq->Lasalocid_bound Partitioning Membrane Lipid Bilayer Lasalocid_agg This compound Aggregate (Dimer/Oligomer) Lasalocid_bound->Lasalocid_agg Aggregation (Self-Quenching) Cation_complex This compound-Cation Complex Lasalocid_bound->Cation_complex Cation Binding Lasalocid_agg->Cation_complex Cation Binding Transport Cation Transport Cation_complex->Transport Translocation

References

Application Notes and Protocols for Lasalocid Dose-Response Studies in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid is a polyether ionophore anticoccidial agent widely used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. Effective dose-response studies are crucial for determining the optimal dosage of this compound that maximizes efficacy against Eimeria species while ensuring the safety of the birds. These application notes provide detailed protocols and guidance for designing and conducting robust this compound dose-response studies in poultry.

This compound's mode of action involves disrupting the ionic homeostasis of coccidia, which leads to osmotic lysis of the parasites.[1] It is typically administered as a feed additive for the control of coccidiosis in broilers, chickens reared for laying, and turkeys.[1]

Experimental Design Considerations

A well-designed dose-response study is fundamental to obtaining reliable and interpretable results. Key considerations include the selection of appropriate dose ranges, the use of control groups, the implementation of a challenge model, and the definition of clear endpoints.

Dose Selection: The selection of this compound doses for evaluation should be based on existing literature and preliminary studies. Typical dosages for efficacy studies range from 75 ppm to 125 ppm in the feed.[2] Safety or tolerance studies may investigate higher doses, such as 1.25 to 3 times the recommended dose.

Control Groups: The inclusion of appropriate control groups is essential for data interpretation. A standard experimental design should include:

  • Uninfected, Unmedicated Control (UUC): This group is neither challenged with Eimeria oocysts nor treated with this compound. It provides baseline data for performance parameters under normal conditions.

  • Infected, Unmedicated Control (IUC): This group is challenged with Eimeria oocysts but does not receive this compound. It serves to demonstrate the effectiveness of the coccidiosis challenge by showing the negative impact of the disease on performance.

  • Infected, Medicated Groups: These are the treatment groups that are challenged with Eimeria oocysts and receive different doses of this compound.

  • Positive Control (Optional): This group is challenged and treated with a known effective anticoccidial drug (e.g., salinomycin or monensin). This helps to validate the experimental model and provides a benchmark for the efficacy of this compound.

Challenge Model: A reliable coccidiosis challenge model is critical for evaluating the efficacy of this compound. This typically involves the oral inoculation of birds with a known number of sporulated Eimeria oocysts. The specific Eimeria species and the dose of oocysts used will depend on the objectives of the study. Common species used in challenge models include E. acervulina, E. maxima, and E. tenella.

Key Experimental Protocols

Dose Preparation and Administration Protocol

Objective: To accurately prepare and administer this compound-medicated feed to the experimental groups.

Materials:

  • This compound premix (e.g., Avatec® 150G, which contains 15% this compound A sodium)[3]

  • Basal feed (coccidiostat-free)

  • Feed mixer

  • Calibrated scale

Procedure:

  • Calculate Premix Amount: Determine the amount of this compound premix required to achieve the desired final concentration in the feed (e.g., ppm). The calculation is as follows:

    For example, to prepare a feed with 90 ppm this compound using a 15% premix:

  • Mixing: Thoroughly mix the calculated amount of this compound premix with a small amount of the basal feed to create a pre-blend. Then, add the pre-blend to the remaining bulk of the basal feed in a mixer and mix until a homogenous distribution is achieved.

  • Feed Analysis: Collect samples of the medicated feed for analysis to confirm the actual concentration of this compound.

  • Administration: Provide the medicated feed to the respective experimental groups ad libitum from day-old to the end of the study period. Ensure fresh feed and water are available at all times.

Coccidiosis Challenge Protocol

Objective: To induce a consistent and measurable coccidiosis infection in the experimental birds.

Materials:

  • Viable, sporulated oocysts of the desired Eimeria species.

  • Oral gavage needle or syringe.

  • Phosphate Buffered Saline (PBS) or similar diluent.

Procedure:

  • Oocyst Preparation: Obtain or prepare a suspension of sporulated Eimeria oocysts. The concentration of oocysts should be determined using a McMaster chamber or a similar counting method.

  • Inoculation Dose: The dose of oocysts will vary depending on the Eimeria species and the desired severity of the challenge. For example, a mixed-species challenge might consist of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.

  • Inoculation: At a predetermined age (e.g., 14 days), orally inoculate each bird in the challenge groups with the prepared oocyst suspension. The uninfected control group should receive a sham inoculum (e.g., PBS).

Lesion Scoring Protocol (Johnson and Reid Method)

Objective: To quantitatively assess the severity of intestinal lesions caused by coccidiosis.

Procedure:

  • Necropsy: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized for necropsy.

  • Intestinal Examination: The small intestine and ceca are carefully examined for gross lesions characteristic of coccidiosis.

  • Scoring: Lesions are scored on a scale of 0 to 4, where:

    • 0: No gross lesions.

    • 1: Few scattered petechiae or white spots.

    • 2: More numerous lesions, with noticeable blood in the cecal contents or thickening of the intestinal wall.

    • 3: Coalescent lesions, significant hemorrhage, or caseous cores in the ceca.

    • 4: Extensive hemorrhage, severe intestinal damage, or mortality due to coccidiosis.[4][5]

The specific location of the lesions helps to identify the causative Eimeria species:

  • E. acervulina: Upper small intestine (duodenum).

  • E. maxima: Mid-small intestine (jejunum).

  • E. tenella: Ceca.[5]

Data Presentation

Quantitative data from this compound dose-response studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Broiler Performance in a Coccidiosis Challenge Study

Treatment GroupThis compound Dose (ppm)Average Body Weight Gain (g)Feed Conversion Ratio (FCR)Lesion Score (Mean)Mortality (%)
UUC0
IUC0
Infected + this compound75
Infected + this compound90
Infected + this compound100
Infected + this compound125
Positive ControlVaries

Note: This table should be populated with data from specific studies. The values are left blank as they will vary between experiments.

Table 2: Summary of this compound Efficacy Data from a Floor Pen Study

ParameterUnmedicated ControlThis compound (75 ppm)This compound (90 ppm)This compound (100 ppm)This compound (125 ppm)
Average Weight Gain (g)
Feed Conversion

Adapted from a study where this compound treatments of 75, 90, and 100 ppm showed superior average weight gain and feed conversion compared to 125 ppm and the unmedicated control.[6]

Table 3: Impact of this compound on Broiler Performance in a Hot Temperature Regimen

Treatment2nd Week Weight Gain (g)2nd Week Feed ConversionOverall Feed Conversion
Basal Diet3252.612.32
This compound Diet (88 mg/kg)3412.042.07

In a hot temperature environment, birds fed this compound showed significantly better weight gain and feed conversion compared to those on a basal diet.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Challenge cluster_data Data Collection & Analysis bird_allocation Bird Allocation (Randomized) grouping Grouping (UUC, IUC, Medicated, Positive Control) bird_allocation->grouping feed_admin Feed Administration grouping->feed_admin challenge Coccidiosis Challenge (Oral Gavage with Eimeria Oocysts) grouping->challenge feed_prep Medicated Feed Preparation (this compound Doses) feed_prep->feed_admin performance Performance Monitoring (Weight Gain, FCR, Mortality) feed_admin->performance necropsy Necropsy challenge->necropsy stat_analysis Statistical Analysis performance->stat_analysis lesion_scoring Lesion Scoring (Johnson & Reid Method) necropsy->lesion_scoring lesion_scoring->stat_analysis

Caption: Workflow for a typical this compound dose-response study in poultry.

This compound Mode of Action

mode_of_action This compound This compound Membrane Coccidia Cell Membrane This compound->Membrane Interacts with Ion_Transport Forms Pores/ Transports Cations (Na+, K+) Membrane->Ion_Transport Facilitates Ionic_Imbalance Disruption of Ionic Homeostasis Ion_Transport->Ionic_Imbalance Osmotic_Lysis Osmotic Lysis & Cell Death Ionic_Imbalance->Osmotic_Lysis

Caption: Simplified signaling pathway of this compound's mode of action on coccidia.

Statistical Analysis

The data collected from dose-response studies should be analyzed using appropriate statistical methods. Analysis of variance (ANOVA) is commonly used to compare the means of different treatment groups. If significant differences are found, post-hoc tests (e.g., Tukey's HSD, Duncan's multiple range test) can be used to determine which specific groups differ from each other. For dose-response curves, non-linear regression models can be employed to determine parameters such as the EC50 (half-maximal effective concentration).

Conclusion

These application notes and protocols provide a framework for conducting scientifically sound this compound dose-response studies in poultry. Adherence to these guidelines will help researchers and drug development professionals to generate reliable data for determining the optimal use of this compound in controlling coccidiosis, thereby improving poultry health and performance.

References

Application Notes and Protocols: Inducing Mitochondrial Stress in Cell Models Using Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lasalocid, a carboxylic ionophore antibiotic, for the induction of mitochondrial stress in various cell models. This document outlines the mechanism of action, provides detailed experimental protocols for assessing mitochondrial dysfunction, and summarizes the downstream cellular stress responses, including the Integrated Stress Response (ISR) and mitophagy.

Introduction to this compound-Induced Mitochondrial Stress

This compound disrupts mitochondrial function primarily by acting as an ionophore, facilitating the transport of cations such as potassium (K+) and calcium (Ca2+) across the inner mitochondrial membrane.[1][2] This activity dissipates the crucial ion gradients (ΔpH and Δψ) that constitute the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force required for ATP synthesis.[1] The disruption of ΔΨm leads to a cascade of events collectively known as mitochondrial stress, characterized by decreased ATP production, increased production of reactive oxygen species (ROS), and the initiation of cellular stress signaling pathways.[3][4] The effects of this compound are dose-dependent, with lower concentrations potentially inhibiting Ca2+ efflux and higher concentrations increasing membrane permeability.[1]

Quantitative Data on this compound-Induced Cytotoxicity

Table 1: EC50 Values of this compound in Different Cell Lines (24-hour exposure)

Cell LineAssayEC50 (µM)Reference
Chicken Hepatoma (LMH)MTT (Metabolic Activity)4.9 ± 0.4[5]
Chicken Hepatoma (LMH)CBB (Total Protein)8.8 ± 0.9[5]
Chicken Hepatoma (LMH)LDH (Membrane Integrity)9.9 ± 0.6[5]
Rat Myoblasts (L6)MTT (Metabolic Activity)20.9 ± 1.2[5]
Rat Myoblasts (L6)CBB (Total Protein)17.5 ± 1.1[5]
Rat Myoblasts (L6)LDH (Membrane Integrity)7.6 ± 0.5[5]

Data adapted from Radko et al., 2013.[5]

Table 2: IC50 Value for Mitochondrial Toxicity

CompoundIC50 (µM)Reference
This compound1[1]

Data from Lena Biosciences.[1]

Key Signaling Pathways Activated by this compound

Mechanism of Mitochondrial Stress Induction

This compound integrates into the mitochondrial membrane and facilitates the electroneutral exchange of K+ for H+, disrupting the proton gradient. This dissipation of the mitochondrial membrane potential uncouples the electron transport chain from ATP synthesis.

cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient (ΔΨm) ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->ETC Disrupts H+ Gradient

Figure 1: Mechanism of this compound-induced mitochondrial membrane potential disruption.

Integrated Stress Response (ISR)

Mitochondrial stress is a known activator of the Integrated Stress Response (ISR).[6] The ISR is a signaling network that responds to various cellular stresses to restore homeostasis. In the context of mitochondrial dysfunction, the kinase Heme-Regulated Inhibitor (HRI) is a key sensor.[7][8] Upon mitochondrial stress, HRI is activated and phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).

This compound This compound Mito_Stress Mitochondrial Stress (ΔΨm Collapse, ROS) This compound->Mito_Stress HRI HRI (eIF2α Kinase) Mito_Stress->HRI activates eIF2a eIF2α HRI->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 Stress_Response Stress Response Genes (Adaptation, Apoptosis) ATF4->Stress_Response

Figure 2: this compound-induced Integrated Stress Response (ISR) pathway.

PINK1/Parkin-Mediated Mitophagy

Mitophagy is the selective degradation of damaged mitochondria by autophagy. A major pathway governing mitophagy involves the proteins PINK1 and Parkin.[9] Under normal conditions, PINK1 is imported into the mitochondria and degraded. However, upon mitochondrial depolarization (a key effect of this compound), PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane.[2][10] Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.

This compound This compound Mito_Depolarization Mitochondrial Depolarization This compound->Mito_Depolarization PINK1_acc PINK1 Accumulation (on OMM) Mito_Depolarization->PINK1_acc Parkin_rec Parkin Recruitment PINK1_acc->Parkin_rec Ubiquitination Ubiquitination of OMM Proteins Parkin_rec->Ubiquitination Autophagosome Autophagosome Engulfment Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Figure 3: PINK1/Parkin-mediated mitophagy pathway initiated by mitochondrial depolarization.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced mitochondrial stress.

General Experimental Workflow

A typical workflow for studying the effects of this compound on mitochondrial function involves cell culture, treatment with a dose-range of this compound, and subsequent analysis using various assays.

cluster_assays Mitochondrial Function Assays start Start: Cell Culture treatment Treatment: This compound Dose-Response start->treatment analysis Analysis treatment->analysis MMP MMP Assay (JC-1) analysis->MMP ROS ROS Assay (DCFDA) analysis->ROS ATP ATP Assay (CellTiter-Glo) analysis->ATP OCR OCR Assay (Seahorse XF) analysis->OCR end End: Data Interpretation MMP->end ROS->end ATP->end OCR->end

Figure 4: General experimental workflow for assessing this compound-induced mitochondrial stress.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 dye stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure (Plate Reader):

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM CCCP for 1 hour).

  • Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-10 µM.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Aspirate the JC-1 solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS or culture medium to each well.

  • Immediately read the fluorescence on a plate reader.

    • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Protocol: Measurement of Reactive Oxygen Species (ROS) using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[11]

Materials:

  • H2DCFDA stock solution (in DMSO)

  • Cell culture medium (phenol red-free recommended)

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a fresh working solution of H2DCFDA in serum-free medium at a final concentration of 5-10 µM.

  • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Add 100 µL of phenol red-free medium containing the desired concentrations of this compound. Include a vehicle control and a positive control for ROS production (e.g., 100 µM H2O2).

  • Incubate for the desired treatment time.

  • Measure the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol: Measurement of Cellular ATP Levels using CellTiter-Glo®

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, which signals the presence of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cellular ATP levels.

Protocol: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) of cells in real-time, providing a direct measure of mitochondrial respiration. The Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[13]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Assay Medium

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density determined for your cell line and allow them to adhere overnight.

  • The following day, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least one hour.

  • Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

  • Incubate the cell plate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.

  • Load the injector ports of the sensor cartridge with the mitochondrial inhibitors (Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Calibrate the Seahorse XF Analyzer and then run the assay. The instrument will measure basal OCR, and then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters following this compound treatment indicates mitochondrial dysfunction.

Conclusion

This compound is a valuable tool for inducing mitochondrial stress in cell models. By disrupting the mitochondrial membrane potential, it initiates a cascade of events that can be quantitatively assessed using the protocols provided. Understanding the downstream consequences, such as the activation of the ISR and mitophagy, provides a more complete picture of the cellular response to mitochondrial dysfunction. These application notes and protocols offer a robust framework for researchers to investigate the intricate roles of mitochondria in cellular health and disease.

References

Lasalocid: Application Notes and Protocols for Veterinary Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a divalent carboxylic ionophore antibiotic derived from Streptomyces lasaliensis, is a widely utilized agent in veterinary medicine, primarily for the control of coccidiosis in poultry and cattle. Its efficacy extends to other parasites, making it a subject of ongoing research in veterinary parasitology. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the utilization of this compound for in vitro and in vivo studies.

Mechanism of Action

This compound functions as an ionophore, a lipid-soluble molecule that facilitates the transport of cations across biological membranes. Specifically, it forms a stable complex with divalent cations such as calcium (Ca²⁺) and monovalent cations like sodium (Na⁺) and potassium (K⁺). This action disrupts the natural ion gradients maintained by the parasite's cell membrane. The influx of these ions, particularly Na⁺, leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse.[1][2][3][4] This disruption of ionic homeostasis is the primary mechanism of its antiparasitic activity.[1][3]

Signaling Pathway of this compound-Induced Parasite Cell Death

The following diagram illustrates the proposed signaling pathway for this compound-induced cell death in veterinary parasites.

Lasalocid_Pathway cluster_extracellular Extracellular Space cluster_membrane Parasite Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ion_Channel This compound-Ion Complex (Membrane Translocation) This compound->Ion_Channel Forms Complex Na_ion Na⁺ Na_ion->Ion_Channel Ca_ion Ca²⁺ Ca_ion->Ion_Channel Membrane Ion_Influx Increased Intracellular [Na⁺] and [Ca²⁺] Ion_Channel->Ion_Influx Facilitates Influx Osmotic_Imbalance Osmotic Imbalance & Cell Swelling Ion_Influx->Osmotic_Imbalance Mito_Dysfunction Mitochondrial Dysfunction Ion_Influx->Mito_Dysfunction Triggers Cell_Lysis Cell Lysis Osmotic_Imbalance->Cell_Lysis Mito_Membrane Disruption of Mitochondrial Membrane Potential Mito_Dysfunction->Mito_Membrane ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production Apoptosis Apoptosis-like Cell Death Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mito_Membrane->Apoptosis ATP_Depletion->Apoptosis ROS_Production->Apoptosis Caspase_Activation->Cell_Lysis InVitro_Eimeria_Workflow cluster_prep Parasite Preparation cluster_treatment Treatment cluster_assessment Viability Assessment Oocyst_Collection 1. Oocyst Collection (from feces) Oocyst_Purification 2. Oocyst Purification (Flotation & Washing) Oocyst_Collection->Oocyst_Purification Sporulation 3. Sporulation (2.5% K₂Cr₂O₇) Oocyst_Purification->Sporulation Excystation 4. Excystation (Trypsin, Taurocholic acid) Sporulation->Excystation Sporozoite_Purification 5. Sporozoite Purification (DE-52 cellulose column) Excystation->Sporozoite_Purification Incubation 7. Incubate Sporozoites with this compound (e.g., 1-2 hours at 41°C) Sporozoite_Purification->Incubation Drug_Preparation 6. Prepare this compound Solutions (in DMSO, then media) Drug_Preparation->Incubation Viability_Staining 8. Viability Staining (e.g., Propidium Iodide) Incubation->Viability_Staining Microscopy 9. Fluorescence Microscopy or Flow Cytometry Viability_Staining->Microscopy Data_Analysis 10. Data Analysis (% Viability vs. Control) Microscopy->Data_Analysis InVivo_Chicken_Workflow cluster_setup Experimental Setup cluster_treatment_infection Treatment and Infection cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Acquisition 1. Acquire Day-Old Broiler Chicks Housing 2. House in Floor Pens (Clean litter) Animal_Acquisition->Housing Randomization 3. Randomize into Treatment Groups Housing->Randomization Acclimatization 4. Acclimatization Period (e.g., 14 days) Randomization->Acclimatization Medicated_Feed 5. Provide Medicated Feed (with specified this compound ppm) Acclimatization->Medicated_Feed Infection 6. Oral Inoculation with Sporulated Eimeria Oocysts Medicated_Feed->Infection Begin feed 24h prior to infection Weight_Gain 7. Monitor Body Weight & Feed Intake Infection->Weight_Gain Clinical_Signs 8. Observe Clinical Signs (Mortality, Droppings) Infection->Clinical_Signs Fecal_Collection 9. Collect Fecal Samples Infection->Fecal_Collection Lesion_Scoring 11. Post-mortem Lesion Scoring (e.g., 6-7 days post-infection) Infection->Lesion_Scoring Statistical_Analysis 12. Statistical Analysis (ANOVA, t-test) Weight_Gain->Statistical_Analysis Oocyst_Counting 10. Oocyst Counting (McMaster Technique) Fecal_Collection->Oocyst_Counting Oocyst_Counting->Statistical_Analysis Lesion_Scoring->Statistical_Analysis

References

Application Notes and Protocols for Studying Lasalocid-Cation Complexes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a member of the polyether ionophore antibiotic family, is renowned for its ability to selectively bind and transport cations across lipid membranes. This function is pivotal to its biological activity, including its use as a coccidiostat in veterinary medicine and its potential as an anticancer agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed insights into the structural and dynamic aspects of this compound-cation complexation at an atomic level.

These application notes provide a comprehensive guide to utilizing NMR spectroscopy for the qualitative and quantitative analysis of this compound-cation interactions. Detailed protocols for key experiments are outlined, and quantitative data from seminal studies are presented in a clear, comparative format.

Key Applications of NMR in this compound-Cation Complex Studies:

  • Structural Elucidation: Confirming the three-dimensional structure of this compound and its conformational changes upon cation binding.

  • Binding Site Identification: Pinpointing the specific atoms in the this compound molecule that are involved in coordinating the cation.

  • Stoichiometry Determination: Establishing the ratio in which this compound and cations bind (e.g., 1:1, 2:1).

  • Binding Affinity Quantification: Measuring the strength of the interaction between this compound and various cations.

  • Dynamic Studies: Investigating the kinetics of complex formation and dissociation.

Data Presentation: Quantitative NMR Data Summary

The following tables summarize the changes in ¹H and ¹³C chemical shifts (Δδ) of this compound and its derivatives upon complexation with various cations. These shifts are indicative of the changes in the electronic environment of the nuclei upon ion binding and are crucial for identifying binding sites and understanding the conformational changes of the ionophore.

Table 1: ¹H NMR Chemical Shift Changes (Δδ in ppm) of this compound Derivatives Upon Cation Complexation in CDCl₃

ProtonThis compound-Na⁺ ComplexThis compound-K⁺ ComplexReference
O₃₇HSignificant downfield shiftSignificant downfield shift[1][2]
C₁₁HNoticeable shiftNoticeable shift[2]
C₃₁HAveraged signal, indicating increased flexibilityAveraged signal, indicating increased flexibility[2]

Note: The exact values for chemical shift changes can vary depending on the specific this compound derivative and experimental conditions. The phenolic proton O₃₇H is consistently involved in a strong intramolecular hydrogen bond, the strength of which is modulated by cation binding.

Table 2: ¹³C NMR Chemical Shift Changes (Δδ in ppm) of this compound Derivatives Upon Cation Complexation in CDCl₃

CarbonThis compound-Na⁺ ComplexThis compound-K⁺ ComplexReference
C=O (ketone)Shift observedShift observed[3][4]
Carboxylate CSignificant shift upon deprotonation and bindingSignificant shift upon deprotonation and binding[5]
Carbons adjacent to ether oxygensDownfield shiftsDownfield shifts[1][5]

Note: Complete and unequivocal assignment of all carbon signals for this compound and its sodium salt complex has been achieved using 2D NMR techniques and model compounds[1][5].

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Studies
  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for studying this compound and its complexes[2][3]. Methanol-d₄ (CD₃OD) can also be used, particularly when investigating the influence of a protic solvent on complexation[1]. Ensure the solvent is of high purity and free from water, unless investigating the role of water in the complex.

  • This compound Solution: Prepare a stock solution of this compound or its derivative of known concentration (e.g., 10 mM) in the chosen deuterated solvent.

  • Cation Salt Solution: Prepare stock solutions of the desired cation salts (e.g., NaClO₄, KClO₄, LiClO₄) in the same deuterated solvent. The use of perchlorate salts is common as the perchlorate anion is weakly coordinating and less likely to interfere with the this compound-cation interaction.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm[3].

  • NMR Tube Preparation: For a standard 5 mm NMR tube, use a sample volume of 500-600 µL. Ensure the sample is homogeneous.

Protocol 2: ¹H and ¹³C NMR for Structural Characterization
  • Instrument Setup:

    • Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Use a standard probe tuned to the appropriate frequencies for ¹H and ¹³C.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the free this compound.

    • Typical parameters: spectral width of 12-15 ppm, sufficient number of scans for a good signal-to-noise ratio (S/N > 100), and a relaxation delay (d1) of at least 5 times the longest T₁ of interest to ensure full relaxation for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required compared to ¹H NMR, and a suitable relaxation delay.

  • 2D NMR for Signal Assignment:

    • To unambiguously assign the proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) for direct ¹H-¹³C correlations[3].

  • Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Reference the spectra to TMS.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals based on chemical shifts, coupling patterns, and 2D correlations.

Protocol 3: NMR Titration for Determining Binding Stoichiometry and Affinity
  • Sample Preparation:

    • Prepare an NMR tube containing a known concentration of this compound in the chosen deuterated solvent.

    • Prepare a stock solution of the cation salt at a much higher concentration (e.g., 10-20 times the this compound concentration) to minimize dilution effects during the titration.

  • Titration Procedure:

    • Acquire a ¹H NMR spectrum of the free this compound solution.

    • Add small aliquots of the concentrated cation salt solution to the NMR tube.

    • After each addition, gently mix the sample and acquire a ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the this compound protons no longer change, indicating saturation of the binding sites. This may require a cation-to-Lasalocid molar ratio of 10 or more.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific, well-resolved protons of this compound that are sensitive to cation binding.

    • Plot the change in chemical shift (Δδ) as a function of the molar ratio of [Cation]/[this compound].

    • The stoichiometry of the complex can often be inferred from the shape of the binding isotherm. A sharp break at a molar ratio of 1.0, for instance, is indicative of a stable 1:1 complex.

    • To determine the binding constant (Kₐ), the titration data can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution prep_nmr_tube Prepare NMR Tube with this compound prep_this compound->prep_nmr_tube prep_cation Prepare Cation Salt Stock Solution titration Perform Cation Titration prep_cation->titration acquire_free Acquire Spectrum of Free this compound prep_nmr_tube->acquire_free acquire_free->titration acquire_complex Acquire Spectra at each Titration Point titration->acquire_complex Iterative additions process_spectra Process Spectra (Referencing, Integration) acquire_complex->process_spectra plot_data Plot Δδ vs. Molar Ratio process_spectra->plot_data fit_model Fit Data to Binding Model plot_data->fit_model determine_params Determine Stoichiometry & Binding Affinity fit_model->determine_params

Caption: Experimental workflow for NMR titration studies of this compound-cation complexation.

Complexation_Signaling cluster_reactants Reactants cluster_process Complexation Process cluster_product Product cluster_observation NMR Observable Changes This compound This compound (Free Ionophore) Conformation A binding Binding Event This compound->binding cation {Cation (M⁺)|Solvated} cation->binding complex This compound-Cation Complex Conformation B binding->complex Conformational Change chem_shift Chemical Shift Perturbation (Δδ) complex->chem_shift coupling_const Changes in J-coupling complex->coupling_const noe NOE changes (distance) complex->noe

Caption: Logical relationship of this compound-cation complexation and resulting NMR observables.

References

Troubleshooting & Optimization

Overcoming Lasalocid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lasalocid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound acid is poorly soluble in water, with reported values often below 0.1 mg/mL, rendering it practically insoluble for many experimental needs.[1] The sodium salt of this compound shows slightly improved but still limited water solubility. One source indicates a solubility of 50 mg/L (0.05 mg/mL) in water at 20°C and pH 7.[2]

Q2: In which solvents is this compound soluble?

A2: this compound and its sodium salt are soluble in various organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: The limited aqueous solubility of this compound is the most common reason for dissolution failure. The pH of your buffer can also significantly impact solubility. As a carboxylic acid ionophore, this compound's solubility is pH-dependent, with increased solubility at higher pH values where the carboxylic group is deprotonated.

Q4: What are the common strategies to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the aqueous solubility of this compound, including:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the carboxylic acid group of this compound, enhancing its solubility.

  • Co-solvents: The addition of a water-miscible organic solvent in which this compound is soluble (e.g., ethanol, DMSO) can increase the overall solubility of the solution.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent water solubility.

  • Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanoparticles or nanocrystals) can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation occurs when adding this compound stock (in organic solvent) to aqueous buffer. The concentration of the organic solvent is not high enough to maintain solubility in the final solution. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Increase the percentage of the organic co-solvent in the final aqueous solution. 2. Decrease the final concentration of this compound. 3. Prepare a higher concentration stock solution to minimize the volume of organic solvent added.
This compound sodium salt does not fully dissolve in neutral pH buffer. The solubility of this compound sodium, while better than the free acid, is still limited in aqueous solutions. The buffer capacity may be insufficient to maintain the desired pH upon addition of the compound.1. Gently warm the solution while stirring. 2. Increase the pH of the buffer slightly (e.g., to pH 8-9), if compatible with your experimental design. 3. Use sonication to aid dissolution.[1]
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of dissolved, active this compound. Precipitation of the compound over the course of the experiment.1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Consider using a solubility-enhanced formulation (e.g., cyclodextrin complex or solid dispersion) for more consistent results. 3. Filter your final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use.

Data Presentation: this compound Solubility in Various Solvents

Solvent Solubility Reference
Water (pH 7, 20°C)50 mg/L[2]
Water< 0.1 mg/mL (insoluble)[1]
EthanolSoluble[3]
MethanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Dimethyl sulfoxide (DMSO)100 mg/mL (163.19 mM)[1]

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) as a hydrophilic carrier to enhance its aqueous dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the solid dispersion at a specified temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Size Reduction: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: General Procedure for Assessing pH-Dependent Solubility

This protocol outlines a general workflow for determining the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, PTFE or other compatible material)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to separate vials containing buffers of different pH values.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility of this compound at each pH and plot the solubility as a function of pH.

Visualizations

Lasalocid_Solubility_Troubleshooting start This compound Fails to Dissolve in Aqueous Solution cause1 Is the compound this compound free acid? start->cause1 cause2 Is the pH of the solution neutral or acidic? start->cause2 cause3 Is the concentration too high? start->cause3 cause1->cause2 No solution1 Use this compound Sodium Salt cause1->solution1 Yes cause2->cause3 No solution2 Increase pH of the buffer (if compatible with experiment) cause2->solution2 Yes solution4 Reduce the final concentration cause3->solution4 Yes solution5 Use a solubility-enhanced formulation (e.g., solid dispersion, cyclodextrin complex) cause3->solution5 No, and other methods failed solution3 Add a co-solvent (e.g., DMSO, Ethanol) solution2->solution3 If pH change is not an option

Caption: Troubleshooting workflow for this compound dissolution issues.

Lasalocid_Mechanism_of_Action cluster_membrane Cell Membrane of Coccidia cluster_cytosol Cytosol This compound This compound complex This compound-Cation Complex This compound->complex Binds cation Cation (e.g., Na+, K+, Ca2+) cation->complex Binds cation_in Cation Influx complex->cation_in Transports across membrane ionic_imbalance Disruption of Ionic Homeostasis cation_in->ionic_imbalance osmotic_swelling Osmotic Swelling ionic_imbalance->osmotic_swelling lysis Cell Lysis osmotic_swelling->lysis

Caption: Ionophore mechanism of this compound leading to coccidial cell lysis.[2][6][7]

References

Managing Lasalocid-Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing lasalocid-induced cytotoxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2] Its primary mechanism of action is to transport mono- and divalent cations across biological membranes, disrupting cellular ion homeostasis.[2][3] This disruption of ion gradients, particularly of calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺), is the foundational event leading to its cytotoxic effects.

Q2: What are the typical signs of this compound-induced cytotoxicity in primary cell cultures?

Researchers may observe a range of morphological and cellular changes, including:

  • Cell rounding and detachment: Cells lose their typical morphology, round up, and detach from the culture surface.

  • Cytoplasmic vacuolization: The appearance of numerous translucent vesicles within the cytoplasm.[4]

  • Mitochondrial condensation: Mitochondria may appear smaller and more electron-dense under electron microscopy.[4]

  • Golgi apparatus and Endoplasmic Reticulum (ER) swelling: The cisternae of the Golgi and ER may become dilated.[4]

  • Neurite blebbing and retraction: In primary neurons, neurites may show bead-like swellings and retract.

  • Increased cell death: A significant decrease in cell viability, which can be quantified using various assays.

Q3: How can I quantify this compound-induced cytotoxicity?

Several standard assays can be used to measure cytotoxicity:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

  • Flow Cytometry with Viability Dyes: Using dyes like Propidium Iodide (PI) or 7-AAD to quantify the percentage of dead cells.

Q4: Does this compound induce apoptosis or necrosis?

This compound has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), often in a dose- and cell-type-dependent manner. At lower concentrations, apoptotic features like chromatin condensation and apoptotic body formation may be observed.[5] At higher concentrations, or with prolonged exposure, necrotic features such as cell swelling and plasma membrane rupture become more prominent.[4]

Q5: Are there any known agents that can protect against this compound-induced cytotoxicity?

Yes, the flavonolignan silybin , the main component of silymarin from milk thistle, has been shown to have a significant cytoprotective effect against this compound-induced toxicity.[6][7] Silybin has antioxidant properties and can help stabilize cell membranes.[4][7] In studies with rat myoblasts and chicken hepatocytes, silybin demonstrated an antagonistic interaction with this compound, leading to a considerable decrease in its cytotoxicity.[5][6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health or density at the time of treatment. Inconsistent this compound concentration due to precipitation or degradation.Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Prepare fresh this compound stock solutions for each experiment and vortex thoroughly before diluting in culture medium.
Primary neurons show significant cytotoxicity, while co-cultured glial cells appear unaffected. This compound can exhibit selective neurotoxicity. This may be due to the involvement of the NMDA receptor/channel complex in this compound-mediated neurotoxicity.[8]Consider using NMDA receptor antagonists like MK-801 to investigate this pathway.[8] Titrate this compound concentrations carefully to find a window that affects neurons minimally if they are the target of a co-culture study not focused on toxicity.
Unexpectedly rapid and severe cell death at low this compound concentrations. The specific primary cell type may be highly sensitive to ion disruption. The culture medium composition (e.g., ion concentrations) may potentiate this compound's effects.Perform a dose-response curve with a wider range of lower concentrations to determine the precise EC50 for your specific primary cell type. Review the composition of your culture medium and consider if any components could be exacerbating the ionophore activity.
Cells show extensive vacuolization but LDH release is low. Vacuolization can be an early sign of cytotoxicity and may be related to disruption of the Golgi and ER, or autophagy, which may not immediately lead to membrane rupture.[4]Use markers for ER stress (e.g., CHOP expression) or autophagy (e.g., LC3-II staining) to investigate these pathways. Perform a time-course experiment to see if LDH release increases at later time points.
Difficulty distinguishing between apoptotic and necrotic cell death. Both pathways can be activated, and late-stage apoptotic cells can exhibit necrotic features (secondary necrosis).Use a combination of assays. For example, co-staining with Annexin V (an early marker of apoptosis) and a viability dye like PI can distinguish between early apoptotic, late apoptotic/necrotic, and necrotic cells via flow cytometry. Also, consider assays for caspase activation, which is a hallmark of apoptosis.

Data Presentation

Table 1: Reported EC50/IC50 Values of this compound in Various Cell Types

Cell TypeSpeciesAssayEC50/IC50 (µM)Exposure TimeReference
Primary Human Umbilical Vein Endothelial Cells (HUVECs)HumanResazurin Viability Assay>20 µMOvernight[5]
Primary Cerebral NeuronsMouseMorphological DamageNeurotoxic effects at 1-2 µM4-18 hours[8]
Primary Rat Hepatocytes (FaO cell line)RatMTT7.9324 hours[6]
Chicken Hepatoma Cells (LMH)ChickenMTT~5-1024 hours[6][9]
Rat Myoblasts (L6)RatMTT~10-2024 hours[6]
Rat Myoblasts (L6)RatLDH~5-1024 hours[6]
Human Prostate Cancer Cells (PC-3)HumanNot specified~2.548 hours[10]
Human Colon Cancer Cells (SW480)HumanMTTNot specified, but showed sensitivityNot specified[10]

Note: EC50/IC50 values can vary significantly depending on the specific experimental conditions, including cell density, medium composition, and the specific assay used.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a positive control (e.g., cells treated with a lysis buffer provided in the kit to induce maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from the positive control, after subtracting the background from the medium-only control.

Signaling Pathways and Visualizations

This compound-induced cytotoxicity is a complex process involving multiple interconnected signaling pathways. The initial disruption of ion homeostasis triggers a cascade of events, primarily centered around mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (Time-Course) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze Calculate EC50/IC50 mtt->analyze ldh->analyze

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptotic Signaling Pathway

G This compound This compound ion_imbalance Ion Homeostasis Disruption (Ca²⁺, Na⁺, K⁺) This compound->ion_imbalance mitochondria Mitochondrial Stress ion_imbalance->mitochondria ros Increased ROS Production mitochondria->ros mptp mPTP Opening ros->mptp bcl2 Bcl-2 Family Dysregulation (e.g., Bax activation) ros->bcl2 cytochrome_c Cytochrome c Release mptp->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Logical Relationship for Troubleshooting Cell Viability Issues

G cluster_causes Potential Causes cluster_solutions Solutions start Low Cell Viability cause1 This compound Concentration Too High start->cause1 cause2 High Cell Sensitivity start->cause2 cause3 Incorrect Reagent Preparation start->cause3 cause4 Contamination start->cause4 sol1 Perform Dose-Response Curve cause1->sol1 sol2 Reduce Exposure Time cause2->sol2 sol3 Prepare Fresh Reagents cause3->sol3 sol4 Check for Contamination cause4->sol4

Caption: Troubleshooting logic for low cell viability.

References

Technical Support Center: Optimizing Lasalocid for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Lasalocid in in vitro experiments. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A: this compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport cations across biological membranes, disrupting crucial ion gradients.[2][3] It can exchange monovalent cations like K+ for H+, and also transports divalent cations such as Ca2+. This disruption of ionic homeostasis affects intracellular pH, lysosomal acidification, Golgi apparatus and mitochondrial function, and can ultimately lead to cell death.[4][5]

Q2: How should I prepare a this compound stock solution for cell culture experiments? A: this compound sodium is sparingly soluble in water but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][6] For in vitro experiments, a high-concentration stock solution (e.g., 10-100 mM) is typically prepared in sterile DMSO.[6] This stock should be stored at -20°C. When preparing working solutions, the DMSO stock is diluted directly into the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

Q3: What is a typical effective concentration range for this compound in vitro? A: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied.

  • Antitoxin/Protective Effects: Low micromolar concentrations (1-10 µM) have been shown to protect cells from various bacterial toxins without causing significant cytotoxicity.

  • Cytotoxicity: Concentrations above 10 µM often induce cytotoxicity. For example, in HeLa cells and HUVECs, viability remains above 80% for concentrations up to 20 µM after overnight incubation.

  • Mitochondrial Effects: Alterations in mitochondrial Ca2+ flux can be observed at nanomolar concentrations (25-250 nM).[5] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.

Q4: How does this compound impact cellular organelles? A: this compound's ionophore activity broadly impacts multiple organelles. It impairs the acidification of endosomes and lysosomes, which is crucial for protein degradation and trafficking pathways.[4] It can also alter the structure and distribution of Golgi apparatus markers and induce autophagy.[4] Furthermore, by affecting ion gradients across the inner mitochondrial membrane, it can modulate mitochondrial function.[5]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity via Resazurin Assay

This protocol outlines a method to determine the concentration-dependent cytotoxicity of this compound.

  • Cell Seeding: Plate cells (e.g., HeLa, HUVEC) in a 96-well clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells. Incubate for the desired exposure time (e.g., 24 hours).

  • Resazurin Addition: Prepare a 40 µg/mL solution of resazurin in fresh medium. Remove the treatment medium from the wells and add 100 µL of the resazurin solution to each well.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C, protected from light. Measure the fluorescence with a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the data by setting the untreated cells as 100% viability and the positive control (10% DMSO) as 0% viability. Plot the normalized viability against the this compound concentration to determine the EC₅₀ value.

Protocol 2: Assessing this compound's Effect on Lysosomal Acidification

This protocol uses LysoTracker dye to visualize the impact of this compound on acidic organelles.

  • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) in complete medium for the chosen duration (e.g., 6 hours).

  • Staining: During the last 30-60 minutes of treatment, add LysoTracker Green (or Red) dye to the medium at the manufacturer's recommended concentration (typically 50-75 nM). To stain the nucleus, Hoechst 33342 can also be added.

  • Washing and Fixation (Optional): Gently wash the cells with pre-warmed PBS. Cells can be imaged live or fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. A reduction in LysoTracker fluorescence intensity in this compound-treated cells compared to the control indicates a disruption of lysosomal acidification.[9]

Data Presentation

Table 1: Cytotoxicity (EC₅₀) of this compound in Various Cell Lines

Cell Line Assay Type EC₅₀ (µM) Reference
Chicken Hepatoma (LMH) MTT 6.13 ± 0.94 [10]
Chicken Hepatoma (LMH) CBB (Protein Content) 4.90 ± 0.44 [10]
Chicken Hepatoma (LMH) LDH Release 9.90 ± 1.05 [10]
Rat Myoblasts (L6) MTT 20.90 ± 2.01 [10]
Rat Myoblasts (L6) CBB (Protein Content) 16.60 ± 1.25 [10]

| Rat Myoblasts (L6) | LDH Release | 7.60 ± 0.59 |[10] |

Table 2: Recommended Working Concentrations for Specific In Vitro Effects

Effect Studied Cell Line Concentration Range Key Observation Reference
Anti-toxin Activity HeLa, L929 1 - 10 µM Protection against various bacterial toxins.
Cytotoxicity Threshold HeLa, HUVEC ≤ 20 µM >80% cell viability maintained after overnight incubation. [6]
Autophagy Modulation HeLa 2.5 - 10 µM Dose-dependent increase in LC3B-II accumulation. [4]
Lysosomal Acidification HeLa 10 µM Impairs the drop in vesicular pH. [4][9]

| Mitochondrial Ca²⁺ Flux | Isolated Liver Mitochondria | 25 - 250 nM | Inhibition of Ca²⁺ efflux. |[5] |

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitate in Media The aqueous solubility of this compound is very low. The final concentration may exceed its solubility limit in the culture medium.- Ensure the DMSO stock concentration is high enough so that the volume added to the media is minimal. - Prepare working solutions fresh before each experiment.[11] - After diluting the DMSO stock into the medium, vortex or mix thoroughly before adding to cells. - Visually inspect the medium for precipitation before adding it to your cell cultures.
Excessive Cytotoxicity - High Concentration: The concentration used is too high for the specific cell line. - Vehicle Toxicity: The final DMSO concentration is too high (typically >0.5%).[7] - Extended Exposure: The incubation time is too long.- Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) to determine the optimal range. - Calculate and ensure the final DMSO concentration is non-toxic (ideally ≤0.1%).[7] Always include a vehicle-only control. - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the ideal treatment duration.
No Observable Effect - Concentration Too Low: The concentration is below the effective threshold for the desired endpoint. - Compound Degradation: this compound solutions may be unstable with prolonged storage or exposure to light.[11] - Cell Resistance: The cell line may be inherently resistant to the effects of this compound.- Increase the concentration range in your dose-response experiment. - Prepare fresh working solutions from a frozen DMSO stock for each experiment.[11] Store stock solutions protected from light. - Test a different, more sensitive cell line if possible, or try a more sensitive assay.
High Variability Between Replicates - Uneven Cell Seeding: Inconsistent number of cells plated per well. - Inaccurate Pipetting: Errors in pipetting small volumes of the compound. - Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered concentrations.- Ensure a homogenous single-cell suspension before plating. - Use calibrated pipettes and perform serial dilutions carefully to create working solutions. - Avoid using the outermost wells of the plate for treatment conditions; fill them with sterile PBS or media to maintain humidity.

Visualizations

G Diagram 1: this compound Mechanism of Action cluster_membrane Cellular Membrane cluster_ions_ext cluster_ions_int cluster_effects This compound This compound H_int H+ This compound->H_int K_int K+ This compound->K_int K+/H+ Exchange effect1 Disruption of Ion Gradients This compound->effect1 H_ext H+ H_ext->this compound K_ext K+ K_ext->this compound effect2 Altered Intracellular pH (e.g., Lysosomes) effect1->effect2 effect3 Mitochondrial Dysfunction effect1->effect3 effect4 Golgi & ER Stress effect1->effect4

Diagram 1: this compound acts as an ionophore, facilitating K+/H+ exchange across membranes.

G Diagram 2: Workflow for Optimizing this compound Concentration prep Prepare this compound Stock (e.g., 10mM in DMSO) dilute Create Serial Dilutions (e.g., 0.1 µM to 100 µM) + Vehicle Control prep->dilute seed Seed Cells in 96-well Plate treat Treat Cells for Defined Period (e.g., 24h) seed->treat dilute->treat assay Perform Viability Assay (e.g., Resazurin) treat->assay measure Measure Signal (Fluorescence) assay->measure analyze Normalize Data & Calculate EC₅₀ measure->analyze

Diagram 2: A typical experimental workflow to determine the EC₅₀ of this compound.

G Diagram 3: Troubleshooting Inconsistent Results action action start Inconsistent Results? q_precip Precipitate Observed? start->q_precip q_vehicle Vehicle Control Shows Toxicity? q_precip->q_vehicle No a_precip Lower final concentration. Ensure DMSO stock is sufficiently concentrated. q_precip->a_precip Yes q_fresh Solutions Prepared Fresh? q_vehicle->q_fresh No a_vehicle Lower final DMSO %. (Ideal: <=0.1%) q_vehicle->a_vehicle Yes a_fresh Prepare fresh dilutions from frozen stock for each experiment. q_fresh->a_fresh No a_tech Review pipetting technique. Check cell seeding density. Avoid plate edge effects. q_fresh->a_tech Yes

Diagram 3: A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Lasalocid in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasalocid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with solubility reported to be as high as 100 mg/mL[1].

Stock Solution Preparation Protocol:

  • Weigh the desired amount of this compound sodium salt.

  • Dissolve in a minimal amount of high-purity DMSO. Sonication may be required to fully dissolve the compound.[1]

  • Once completely dissolved, you can further dilute the stock solution with your desired cell culture medium to the final working concentration.

  • It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1]

Storage Recommendations:

  • Store the powdered this compound at -20°C for long-term stability.

  • DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Under these conditions, the stock solution is generally stable for up to one month at -20°C and up to six months at -80°C.[2]

Q2: What is the stability of this compound in cell culture media?

A2: The stability of this compound in cell culture media is influenced by several factors, most notably light exposure and pH.

  • Photostability: this compound is susceptible to degradation by light (photolysis). Studies have shown that it has an absorbance maximum around 303 nm and can degrade with a half-life of less than one hour upon exposure to light.[3] Therefore, it is crucial to protect this compound-containing media and stock solutions from light.

  • pH Stability: this compound is stable against hydrolysis in neutral and acidic aqueous solutions (pH 4 and 7).[3] Since most cell culture media are buffered to a physiological pH of around 7.4, hydrolytic degradation is not expected to be a significant issue.

Q3: Can this compound bind to components in the cell culture medium?

A3: While direct studies on this compound binding in cell culture media are limited, its chemical nature suggests potential interactions. This compound is a lipophilic molecule and, as a carboxylic acid ionophore, it can interact with proteins. It is plausible that this compound binds to proteins present in fetal bovine serum (FBS), a common supplement in cell culture media. The binding of other carboxylic acid-containing drugs to bovine serum albumin (BSA), the main protein in FBS, is a well-documented phenomenon.[4][5] This binding could affect the bioavailable concentration of this compound in your experiments.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound in a laboratory setting is likely photodegradation. While specific degradation products in cell culture media have not been fully characterized, studies using other methods have identified several transformation products. These are primarily formed through oxidation and hydroxylation reactions.[1][3] Mass spectrometry analysis has shown that fragmentation of the this compound molecule often involves neutral losses of water and beta-elimination.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after adding this compound to cell culture medium. 1. Low Solubility: The final concentration of this compound may exceed its solubility in the aqueous medium. 2. Solvent Shock: Adding a large volume of a concentrated DMSO stock solution directly to the medium can cause the compound to precipitate out. 3. Interaction with Media Components: this compound may be interacting with salts or other components in the medium, leading to precipitation.1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.[2] 2. Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume. 3. Gently mix the medium while adding the this compound solution to ensure rapid and even dispersion.
Loss of this compound activity over time in my experiment. 1. Photodegradation: Exposure of the cell culture plates or flasks to ambient light in the incubator or on the lab bench. 2. Adsorption to Plasticware: this compound, being a hydrophobic molecule, may adsorb to the surface of polystyrene cell culture plates or flasks, reducing its effective concentration in the medium.1. Protect your cell cultures from light by keeping the incubator door closed as much as possible and shielding plates/flasks from direct light when outside the incubator. Consider using amber-colored culture vessels if available. 2. While difficult to completely prevent, being aware of this potential issue is important. Consider pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) if feasible for your experimental design, though the effectiveness for this compound is not established.
Inconsistent or unexpected experimental results. 1. Inaccurate Stock Concentration: Errors in weighing or dissolving the this compound powder. 2. Degraded Stock Solution: The DMSO stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). 3. Variability in Serum Batches: Different lots of FBS can have varying protein compositions, potentially leading to different levels of this compound binding and bioavailability.1. Carefully calibrate your balance and ensure complete dissolution of the this compound powder when making the stock solution. 2. Always use freshly thawed aliquots of your stock solution for each experiment. Discard any stock solution that has been stored for longer than the recommended period.[2] 3. If possible, use the same lot of FBS for a series of related experiments to minimize variability.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a complete cell culture medium (e.g., DMEM with 10% FBS) under typical cell culture conditions.

Materials:

  • This compound sodium salt

  • DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • Sterile, polystyrene multi-well plates or flasks

  • HPLC system with a UV or fluorescence detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol, acetonitrile, and an appropriate buffer)

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Spike the complete cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation Conditions:

    • Light Exposure Group: Aliquot the this compound-containing medium into a multi-well plate and place it in a cell culture incubator (37°C, 5% CO₂) with the interior light on.

    • Dark Control Group: Aliquot the this compound-containing medium into a multi-well plate, wrap the plate completely in aluminum foil, and place it in the same incubator.

  • Time Points: Collect aliquots of the medium from both groups at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Preparation for HPLC:

    • For each time point, transfer an aliquot of the medium to a microcentrifuge tube.

    • Add an equal volume of acetonitrile to precipitate the serum proteins.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared supernatant onto the HPLC system.

    • Use a validated HPLC method to quantify the concentration of this compound. The retention time for this compound is typically around 6.5 minutes under specific conditions.[7] A fluorescence detector with excitation at 310 nm and emission at 440 nm can be used for sensitive detection.[7]

    • Generate a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.

  • Data Analysis:

    • Plot the concentration of this compound versus time for both the light-exposed and dark control groups.

    • Calculate the half-life (t½) of this compound under both conditions.

Quantitative Data Summary

Table 1: Solubility of this compound Sodium

SolventSolubilityReference
DMSO100 mg/mL (163.19 mM)[1]

Table 2: Reported Half-life of this compound under Different Conditions

ConditionMatrixHalf-life (t½)Reference
PhotolysisAqueous Solution< 1 hour[3]
Hydrolysis (pH 4, 7, 9)Aqueous SolutionNo significant hydrolysis observed[3]

Visualizations

Lasalocid_Preparation_Workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Sodium Salt stock2 Dissolve in DMSO (e.g., 10 mM) stock1->stock2 stock3 Aliquot into single-use tubes stock2->stock3 stock4 Store at -20°C or -80°C stock3->stock4 work1 Thaw one aliquot of stock solution stock4->work1 For each experiment work2 Dilute in pre-warmed cell culture medium to final concentration work1->work2 work3 Ensure final DMSO concentration is <0.5% work2->work3 work4 Use immediately in experiment work3->work4

Caption: Workflow for preparing this compound stock and working solutions.

Lasalocid_Stability_Factors Factors Affecting this compound Stability in Cell Culture cluster_degradation Degradation Pathways cluster_interactions Interactions This compound This compound in Cell Culture Medium Photodegradation Photodegradation (Major Pathway) Photodegradation->this compound Degrades Hydrolysis Hydrolysis (Minimal at neutral pH) SerumBinding Binding to Serum Proteins (e.g., Albumin) SerumBinding->this compound Reduces Bioavailability Adsorption Adsorption to Plasticware Adsorption->this compound Reduces Concentration Light Light Exposure Light->Photodegradation pH pH of Medium pH->Hydrolysis Stable at neutral pH Serum Serum Proteins (FBS) Serum->SerumBinding Plastic Polystyrene Surface Plastic->Adsorption Calcium_Signaling_Pathway Simplified Intracellular Calcium Signaling Pathway Affected by this compound cluster_effects Cellular Effects This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Acts as an ionophore MitoMembrane Mitochondrial Inner Membrane This compound->MitoMembrane Inhibits Ca²⁺ efflux Ca_ext Extracellular Ca²⁺ Ca_cyt Cytosolic Ca²⁺ Ca_ext->Ca_cyt Ca_mito Mitochondrial Ca²⁺ Ca_cyt->Ca_mito Uptake Ca_ER ER Ca²⁺ Ca_cyt->Ca_ER Uptake Apoptosis Apoptosis Ca_cyt->Apoptosis High levels can trigger GeneExpression Altered Gene Expression Ca_cyt->GeneExpression Regulates Ca_mito->Ca_cyt Efflux (inhibited) Ca_ER->Ca_cyt Release

References

Technical Support Center: Troubleshooting Lasalocid Interference with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential interference caused by the ionophore antibiotic lasalocid in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence experiment?

A1: this compound is a carboxylic ionophore antibiotic that disrupts ion gradients across biological membranes.[1] It possesses intrinsic fluorescent properties and can alter the pH of intracellular compartments, such as lysosomes.[2] This can lead to direct spectral overlap with your dye or indirect interference by affecting the local environment of the fluorophore.

Q2: I'm observing a decrease in the signal of my pH-sensitive dye (e.g., LysoTracker) when using this compound. Is this expected?

A2: Yes, this is a known effect. This compound alters vesicular acidification by acting as an ionophore that can exchange cations, including H+, across membranes.[2] This disruption of the pH gradient within acidic organelles like lysosomes leads to a decrease or loss of signal from pH-sensitive dyes such as LysoTracker.[2][3]

Q3: My fluorescently-tagged protein (e.g., GFP-LC3B) is showing a different localization pattern after this compound treatment. What could be the cause?

A3: this compound can impact cellular trafficking pathways and organelle integrity.[2] For example, in studies involving autophagy, this compound treatment has been shown to cause a redistribution of GFP-LC3B into intense perinuclear dots, indicating an accumulation of autophagosomes.[2] This is a biological effect of this compound on the cellular process being studied, rather than direct spectral interference.

Q4: Can this compound's intrinsic fluorescence be a source of interference?

A4: Yes. This compound is inherently fluorescent and can contribute to the overall signal in your experiment, potentially leading to a false positive or an increased background. This is a form of autofluorescence from a compound.[4] It is crucial to determine the spectral properties of this compound under your experimental conditions to assess the potential for spectral overlap with your dye of interest.

Q5: How can I check if this compound is interfering with my specific fluorescent dye?

A5: The most direct way is to perform control experiments. This includes measuring the fluorescence of this compound alone in your experimental buffer, as well as the fluorescence of your dye in the presence and absence of this compound. These controls will help you identify any spectral overlap, quenching, or enhancement of the signal.

Troubleshooting Guides

Problem 1: Unexpected or High Background Fluorescence

  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Run a "this compound only" control: Prepare a sample containing only this compound at the same concentration used in your experiment and measure its fluorescence using the same filter sets as for your experimental dye.

    • Spectral Analysis: If your instrument allows, perform a spectral scan of the this compound-only sample to determine its excitation and emission peaks.

    • Choose appropriate filters: If there is spectral overlap, consider using narrower bandpass filters to minimize the detection of this compound's fluorescence.[5]

    • Background Subtraction: If spectral overlap is unavoidable, you may be able to subtract the fluorescence contribution of this compound from your experimental samples, provided the signal is not saturated.

Problem 2: Reduced Signal Intensity of Your Fluorescent Dye

  • Possible Cause 1: Quenching. This compound may be quenching the fluorescence of your dye through direct interaction.

    • Troubleshooting Steps:

      • In vitro quenching assay: Mix your fluorescent dye with increasing concentrations of this compound in a cell-free system (e.g., buffer solution) and measure the fluorescence intensity. A concentration-dependent decrease in fluorescence suggests quenching.

  • Possible Cause 2: Biological effect. This compound may be altering the cellular environment in a way that reduces the fluorescence of your probe (e.g., pH change affecting a pH-sensitive dye).[2]

    • Troubleshooting Steps:

      • Review the literature: Check if your dye's fluorescence is known to be sensitive to changes in the ionic environment or pH.

      • Use a control dye: If possible, use a fluorescent dye with similar spectral properties but is insensitive to the suspected environmental change to see if its fluorescence is also affected.

Problem 3: Altered Localization of a Fluorescent Probe

  • Possible Cause: Biological activity of this compound. As an ionophore, this compound can disrupt normal cellular processes, leading to changes in the localization of proteins and organelle markers.[2]

  • Troubleshooting Steps:

    • Consult the literature: Research the known effects of this compound on the specific pathway or organelle you are studying.

    • Use multiple markers: If feasible, use a second fluorescent marker for the same target that has a different reporting mechanism to confirm the relocalization.

    • Dose-response curve: Perform experiments with varying concentrations of this compound to see if the observed change in localization is dose-dependent.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorescent Dyes

Compound/DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound ~310[6]~430[6]Not ReportedNot Reported
DAPI 358461~0.933,000
FITC 495[7]519[7]0.5[7]73,000[7]
GFP (eGFP) 4885070.655,000
Rhodamine B 5545760.31106,000
Cy®3 5505700.15150,000
Cy®5 6496700.27250,000
LysoTracker Green ~504~511Not ReportedNot Reported
MitoTracker Green ~490~516Not ReportedNot Reported

Note: Spectral properties can vary depending on the solvent and local environment.

Experimental Protocols

Protocol 1: Determining Spectral Overlap

  • Prepare Samples:

    • Blank (experimental buffer)

    • Your fluorescent dye at the working concentration in experimental buffer.

    • This compound at the working concentration in experimental buffer.

    • A mixture of your fluorescent dye and this compound at their working concentrations in experimental buffer.

  • Acquire Spectra:

    • Using a scanning spectrofluorometer, measure the excitation and emission spectra for each sample.

    • For the emission spectrum of your dye and the mixture, use the excitation maximum of your dye.

    • For the emission spectrum of this compound, use its excitation maximum (around 310 nm, but should be confirmed experimentally).

  • Analyze Data:

    • Overlay the emission spectrum of this compound with the emission spectrum of your dye. Significant overlap indicates potential for bleed-through.

    • Overlay the excitation spectrum of your dye with the emission spectrum of this compound. Overlap here could indicate potential for Förster Resonance Energy Transfer (FRET), which would lead to quenching of this compound fluorescence and sensitized emission from your dye.

Protocol 2: Control Experiment for Cellular Assays

  • Prepare Cell Samples:

    • Unstained cells (autofluorescence control).

    • Cells stained only with your fluorescent dye.

    • Cells treated only with this compound.

    • Cells treated with this compound and stained with your fluorescent dye.

  • Image Acquisition:

    • Using a fluorescence microscope or flow cytometer, acquire images/data for each sample using the appropriate filter sets for your dye.

    • Crucially, also acquire an image/data of the "this compound only" sample using the same filter set to visualize its contribution to the signal.

  • Image Analysis:

    • Compare the fluorescence intensity and localization in the "dye only" and "dye + this compound" samples.

    • Quantify the fluorescence intensity from the "this compound only" sample to understand its background contribution.

Mandatory Visualizations

lasalocid_mechanism Mechanism of this compound as an Ionophore Lasalocid_out This compound (Extracellular) Lasalocid_in This compound (Intracellular) Lasalocid_out->Lasalocid_in Diffusion Lasalocid_in->Lasalocid_out Returns to outer leaflet Proton_in H+ Lasalocid_in->Proton_in Protonation Cation_out Cation+ (e.g., K+, Na+) Cation_out->Lasalocid_out Complexation

Caption: this compound acts as a mobile ion carrier across membranes.

troubleshooting_workflow Troubleshooting Workflow for this compound Interference Start Unexpected Fluorescence Result with this compound Control1 Run 'this compound Only' Control Start->Control1 Control2 Run 'Dye Only' Control Start->Control2 Control3 Run 'Dye + this compound' Control Start->Control3 Decision1 Is there significant This compound fluorescence in the channel of interest? Control1->Decision1 Decision2 Is the dye signal reduced in the presence of this compound? Control2->Decision2 Control3->Decision2 Decision3 Is the dye localization altered? Control3->Decision3 Analysis1 Analyze Spectral Overlap Solution1 Optimize Filters / Background Subtraction Analysis1->Solution1 Analysis2 Assess Quenching/Enhancement Solution2 Consider Quenching as an Interaction or Change Dye Analysis2->Solution2 Analysis3 Evaluate Biological Effect Solution3 Investigate Biological Mechanism Analysis3->Solution3 Decision1->Decision2 No Decision1->Solution1 Yes Decision2->Analysis2 Yes Decision2->Decision3 No Decision3->Analysis1 No Decision3->Analysis3 Yes

Caption: A logical workflow to diagnose fluorescence interference.

signaling_pathway_effect Effect of this compound on Cellular Pathways and Dyes This compound This compound Membrane Vesicular Membrane (e.g., Lysosome) This compound->Membrane Autophagy Impact on Autophagy Pathway This compound->Autophagy IonGradient Disruption of Ion Gradient (H+) Membrane->IonGradient pHChange Increase in Vesicular pH IonGradient->pHChange DyeEffect Decreased Signal of pH-Sensitive Dye (e.g., LysoTracker) pHChange->DyeEffect GFP_LC3B Altered Distribution of GFP-LC3B Autophagy->GFP_LC3B

Caption: this compound's effect on vesicular pH and autophagy markers.

References

Technical Support Center: Mitigating Side Effects of Lasalocid in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects of Lasalocid in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound is an ionophore that disrupts the normal ionic gradients across cell membranes by transporting cations, leading to an influx of sodium and calcium ions.[1][2] This disruption results in cellular swelling, mitochondrial dysfunction, and ultimately cell death, particularly in tissues with high energy demands such as cardiac and skeletal muscle, and nervous tissue.[1][3]

Q2: What are the most common clinical signs of this compound toxicity in laboratory animals?

A2: Common clinical signs are dose-dependent and can include decreased feed and water intake, weight loss, lethargy, muscle weakness, ataxia, tremors, and recumbency.[4][5] In severe cases, signs can progress to paralysis and death.[1]

Q3: Is there an antidote for this compound poisoning?

A3: Currently, there is no specific antidote for this compound toxicity.[6][7] Treatment is primarily supportive and aimed at managing clinical signs and preventing further absorption of the toxin.

Q4: What are the key biochemical markers to monitor for this compound-induced toxicity?

A4: Key biochemical markers include elevated levels of serum creatine kinase (CK), lactate dehydrogenase (LDH), and aspartate aminotransferase (AST), which are indicative of muscle damage.[5] Researchers should also monitor electrolytes and indicators of dehydration.[5]

Q5: Are there any known drug interactions with this compound that I should be aware of during my studies?

A5: Yes, co-administration of this compound with certain drugs can potentiate its toxic effects. Notably, tiamulin and chloramphenicol have been reported to increase the risk of adverse effects.[8] Caution should also be exercised when using anesthetics and analgesics; while specific interaction studies with all common research agents are not available, the metabolic burden on the liver and potential for altered drug clearance should be considered.

Troubleshooting Guides

Issue 1: Unexpected Morbidity or Mortality in Dosed Animals

Potential Cause: Overdose of this compound due to miscalculation or feed mixing errors. Species-specific sensitivity.

Troubleshooting Steps:

  • Immediate Cessation of Exposure: Immediately withdraw the suspected contaminated feed source.[7]

  • Supportive Care Protocol: Initiate the following supportive care measures.

    • Fluid Therapy: Administer intravenous or subcutaneous fluids to correct dehydration and maintain renal perfusion. Isotonic crystalloid solutions such as Lactated Ringer's Solution are a suitable choice.[5]

    • Nutritional Support: Provide easily digestible, palatable food to encourage intake. In cases of anorexia, gavage feeding may be necessary.

    • Monitoring: Closely monitor vital signs (heart rate, respiratory rate, temperature), body weight, and clinical signs.

    • Biochemical Monitoring: Collect blood samples to monitor key biochemical markers (CK, LDH, AST) and electrolytes.[5]

  • Necropsy and Histopathology: In cases of mortality, perform a thorough necropsy and submit tissues (heart, skeletal muscle, liver, kidney, and nervous tissue) for histopathological examination to confirm the cause of death.

Experimental Protocol: Supportive Care for this compound Toxicity in Rodents

  • Fluid Administration:

    • Administer warmed (37°C) sterile 0.9% saline or Lactated Ringer's Solution subcutaneously at a volume of 1-2 mL per 100g of body weight, twice daily, to combat dehydration.

  • Nutritional Support:

    • Provide a highly palatable, high-energy gel diet or wet mash in the cage.

    • If the animal is not eating, administer a liquid nutritional supplement via oral gavage. For mice, a typical volume is 0.1-0.2 mL; for rats, 1-2 mL.

  • Thermoregulation:

    • Maintain the animal's body temperature using a heating pad set to a low temperature or an incubator.

  • Monitoring:

    • Record body weight, food and water intake, and clinical signs (e.g., posture, activity, grooming) twice daily.

    • Collect a small blood sample (e.g., via tail vein) at baseline and 24-48 hours post-observation of clinical signs for biochemical analysis.

Issue 2: Sub-clinical Toxicity Affecting Experimental Outcomes

Potential Cause: this compound dose is at a level that does not produce overt clinical signs but is sufficient to cause physiological stress and alter experimental parameters.

Troubleshooting Steps:

  • Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD) and the no-observable-adverse-effect-level (NOAEL) in your specific animal model and experimental conditions.

  • Biomarker Screening: At the end of the study, or at interim time points, collect serum to analyze for sub-clinical muscle damage (CK, LDH, AST).

  • Histopathological Evaluation: Even in the absence of gross lesions, it is advisable to perform histopathology on target organs (heart, skeletal muscle) from a subset of animals to detect subtle cellular damage.

Issue 3: Observed Neurotoxicity (Ataxia, Tremors)

Potential Cause: this compound-induced excitotoxicity in the central nervous system.

Troubleshooting Steps:

  • Confirmation of Neurotoxicity: Differentiate this compound-induced neurotoxicity from other potential causes of neurological signs in the experimental model.

  • Consider Neuroprotective Co-treatments (Experimental): While not a standard mitigation strategy, research suggests that this compound-induced neurotoxicity is mediated by NMDA receptor activation.[9] In exploratory studies, the use of NMDA receptor antagonists could be investigated as a potential mitigating agent. This should be considered an experimental variable and not a standard supportive care measure.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound in Various Animal Species

Animal SpeciesRoute of AdministrationDoseObserved EffectsReference(s)
RatOral10, 20, 40 mg/kg (twice daily for 3 days)Ataxia observed at 20 and 40 mg/kg. Higher mortality at 40 mg/kg.[4]
RatOral (in feed)~6.5 mg/kg/day (for 2 weeks)No adverse effects reported.[8]
MouseOral (gavage)125, 160, 200 mg/kgDose-dependent mortality.[8]
CattleSingle Oral Dose1, 10 mg/kgNo toxic signs.[5]
CattleSingle Oral Dose50, 100 mg/kgMuscle tremors, tachycardia, rumen atony, dehydration, anorexia, diarrhea, death.[5]
HorseSingle Oral Dose15, 21, 22, 26 mg/kgMortality observed at all doses.[1]

Table 2: LD50 Values of this compound in Different Animal Species

Animal SpeciesLD50 (mg/kg body weight)Route of AdministrationReference(s)
Mouse146Oral[8]
Rat122Oral[8]
Chicken71.5Not specified[8]
Horse21.5Oral[1]
Cattle50Not specified[8]

Visualizations

Signaling Pathways and Experimental Workflows

lasalocid_mechanism cluster_cell Target Cell This compound This compound ion_transport Forms Lipid-Soluble Complex with Cations (Na+, Ca2+) This compound->ion_transport cell_membrane Cell Membrane ion_influx Increased Intracellular Na+ and Ca2+ Concentration ion_transport->ion_influx Across Cell Membrane cellular_swelling Cellular Swelling (Osmotic Imbalance) ion_influx->cellular_swelling mitochondrial_dysfunction Mitochondrial Dysfunction ion_influx->mitochondrial_dysfunction cell_death Cell Death (Apoptosis/Necrosis) cellular_swelling->cell_death mitochondrial_dysfunction->cell_death

Caption: General Mechanism of this compound Toxicity.

lasalocid_cardiotoxicity This compound This compound ca_overload Intracellular Ca2+ Overload This compound->ca_overload mito_stress Mitochondrial Ca2+ Uptake ca_overload->mito_stress mptp Mitochondrial Permeability Transition Pore (mPTP) Opening mito_stress->mptp ros Increased Reactive Oxygen Species (ROS) mito_stress->ros cyto_c Cytochrome c Release mptp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Cardiomyocyte Apoptosis caspase3->apoptosis ros->mptp Potentiates

Caption: this compound-Induced Cardiotoxicity Signaling Pathway.

lasalocid_neurotoxicity This compound This compound nmda_receptor NMDA Receptor (Indirect Activation) This compound->nmda_receptor ca_influx Increased Neuronal Ca2+ Influx nmda_receptor->ca_influx pla2 Phospholipase A2 (PLA2) Activation ca_influx->pla2 aa_release Arachidonic Acid (AA) Release pla2->aa_release excitotoxicity Excitotoxicity and Neuronal Cell Death aa_release->excitotoxicity ldh_release LDH Release excitotoxicity->ldh_release

Caption: this compound-Induced Neurotoxicity Signaling Pathway.

troubleshooting_workflow start Adverse Effects Observed remove_feed Immediately Withdraw Suspect Feed start->remove_feed supportive_care Initiate Supportive Care (Fluids, Nutrition) remove_feed->supportive_care monitoring Monitor Vital Signs and Biomarkers supportive_care->monitoring clinical_signs Clinical Signs Resolve? monitoring->clinical_signs continue_monitoring Continue Monitoring Until Stable clinical_signs->continue_monitoring Yes necropsy Perform Necropsy and Histopathology clinical_signs->necropsy No (Mortality) end End of Protocol continue_monitoring->end necropsy->end

Caption: Troubleshooting Workflow for this compound Toxicity.

References

Technical Support Center: Stable Lasalocid Formulation for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting stable formulations of Lasalocid for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2] Its primary mechanism of action is to transport monovalent and divalent cations across lipid membranes, disrupting cellular ion homeostasis.[2][3][4] This disruption of ion gradients, particularly of protons (H+), leads to the impairment of vesicular acidification in pathways such as endocytosis and autophagy.[5][6]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[7] It is poorly soluble in water. For cell culture experiments, DMSO is a commonly used solvent for preparing stock solutions.

Q3: How should this compound stock solutions be stored?

A3: It is recommended to store this compound stock solutions at -20°C or -80°C to ensure stability.[1] One supplier suggests that solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q4: What is a typical working concentration for this compound in in-vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from 0.1 µM to 10 µM.[5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound stock solution to cell culture medium.

This is a common issue due to the low aqueous solubility of this compound. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
High final concentration of this compound - Determine the optimal working concentration through a dose-response curve to avoid using excessively high concentrations.
High concentration of the organic solvent (e.g., DMSO) in the final culture medium - The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, as higher concentrations can be toxic to cells.[9][10][11] - Prepare a more dilute stock solution of this compound to minimize the volume of organic solvent added to the medium.
Rapid addition of the stock solution to the medium - Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Presence of salts in the medium that may interact with this compound - While this compound is known to interact with various cations, precipitation due to specific media components is not well-documented. However, as a general practice for compounds with low aqueous solubility, ensure the medium is at the correct temperature (typically 37°C) and pH before adding the compound.
Incorrect stock solution preparation - Ensure the this compound is fully dissolved in the organic solvent before further dilution. Gentle warming to 37°C and sonication can aid in dissolving the compound in DMSO.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 590.8 g/mol ). For example, for 1 mL of a 10 mM stock solution, you would need 5.908 mg of this compound.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for short intervals to aid dissolution.[7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, you would need 10 µL of the 10 mM stock solution.

  • In a sterile tube, add the required volume of the stock solution to a larger volume of pre-warmed cell culture medium.

  • Immediately after adding the stock solution, gently vortex or invert the tube to ensure rapid and thorough mixing.

  • Visually inspect the medium for any signs of precipitation.

  • Use the freshly prepared working solution for your experiment. It is recommended to prepare the working solution immediately before use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO100 mg/mL[7]
MethanolSoluble[12]
EthanolSoluble[2]
DMFSoluble[12]
Water< 0.1 mg/mL (insoluble)[7]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationReference
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Visualizations

Lasalocid_Formulation_Workflow Experimental Workflow: Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use precipitate Precipitation? mix->precipitate precipitate->use check_conc Check Final Concentration precipitate->check_conc Yes check_dmso Check DMSO % check_conc->check_dmso slow_addition Ensure Slow Addition & Mixing check_dmso->slow_addition Lasalocid_Signaling_Pathway This compound's Impact on Vesicular Trafficking cluster_cell Cellular Environment cluster_vesicles Vesicular Pathway cluster_effects Downstream Effects This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Crosses Membrane endosome Early Endosome This compound->endosome Disrupts H+ Gradient lysosome Lysosome This compound->lysosome Inhibits Acidification golgi Golgi Apparatus This compound->golgi Alters Structure cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->lysosome Maturation impaired_sorting Impaired Cargo Sorting endosome->impaired_sorting inhibited_degradation Inhibited Protein Degradation lysosome->inhibited_degradation altered_trafficking Altered Retrograde Trafficking golgi->altered_trafficking

References

Technical Support Center: Quality Control and Purity Analysis of Lasalocid Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasalocid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

1. What are the primary methods for the quality control and purity analysis of this compound?

The most common and robust methods for this compound analysis are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Fluorescence Detection (FLD).[1][2][3] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also frequently used, particularly for confirmation and analysis of low-level residues in complex matrices like animal tissues.[4][5][6]

2. What are the known impurities in this compound samples?

This compound samples can contain several related compounds known as homologues (this compound B, C, D, and E).[7] Regulatory guidelines often specify that the sum of these homologues should not exceed 10% of the total active substance.[8] It is crucial that the analytical method be able to separate and quantify these homologues from the main component, this compound A.

3. What are the typical sample preparation steps for analyzing this compound?

Sample preparation is critical and varies depending on the matrix:

  • Premixes and Feeds: A common method involves extraction with an acidified organic solvent, such as 0.5% HCl in methanol.[2][3][9] This is often followed by sonication and mechanical shaking to ensure complete extraction.[2][3]

  • Animal Tissues (Liver, Muscle, Kidney): Extraction is typically performed with a solvent mixture like iso-octane-ethyl acetate or acetonitrile.[2][4] A clean-up step using Solid-Phase Extraction (SPE) is often necessary to remove interfering substances.[6]

  • Milk: Liquid-liquid extraction with solvents such as methanol and dichloromethane is a common approach.[1]

  • Grease and Fat: Samples can be extracted with hexane-washed acetonitrile, followed by a clean-up and concentration step using a carboxylic acid SPE column.[6]

4. How can I ensure the stability of this compound during analysis?

This compound is known to be susceptible to photolytic degradation, meaning it can break down when exposed to light.[10] Therefore, it is essential to protect samples and standard solutions from light by using amber vials or covering glassware with aluminum foil. While stable to hydrolysis at various pH levels, it's also good practice to analyze samples as quickly as possible after preparation.[10] Studies have shown this compound to be stable through multiple freeze-thaw cycles and for extended periods when stored at -30°C.[1][2]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Results

  • Question: My quantitative results for this compound are highly variable between replicate injections and different sample preparations. What could be the cause?

  • Answer:

    • Sample Inhomogeneity: This is a significant issue, especially in solid samples like animal feed.[3] Ensure your sample is thoroughly homogenized before taking an analytical portion. For trace-level samples, improper preparation can lead to excessive variability in results.[3]

    • Adsorption: this compound has been reported to adsorb to certain plastics, such as polypropylene.[2] Use glass or other inert containers for sample collection, preparation, and analysis to minimize this effect.

    • Inconsistent Extraction: Ensure your extraction procedure is consistent. Factors like shaking time, sonication temperature, and solvent volumes must be carefully controlled. For feeds, a multi-step process involving sonication, mechanical shaking, and overnight standing can improve extraction efficiency and consistency.[2][3]

Issue 2: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: The this compound peak in my chromatogram is showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, a carboxylic polyether ionophore, and thus its interaction with the stationary phase. Small adjustments to the pH with additives like trifluoroacetic acid can sometimes improve peak shape.[1]

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent. If the problem persists, a guard column can help protect the analytical column.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample and re-injecting.

Issue 3: Low Recovery of this compound

  • Question: I am experiencing low recovery of this compound from spiked samples, especially in complex matrices like liver. What are the likely causes and solutions?

  • Answer:

    • Inefficient Extraction: The extraction solvent and technique may not be optimal for your specific matrix. For liver, which is a complex matrix, a multi-step extraction and clean-up is often necessary.[4] Ensure the solvent has sufficient contact time with the sample.

    • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression and apparently low recovery. A more rigorous clean-up procedure, such as Solid-Phase Extraction (SPE), can help to remove these interfering compounds.[6]

    • Loss During Evaporation: When concentrating the sample extract, for example, by drying under a stream of nitrogen, some analyte can be lost.[4] Careful control of the temperature and gas flow rate is important to minimize this.

Issue 4: Unidentified Peaks in the Chromatogram

  • Question: I am seeing several unexpected peaks in my chromatogram. How can I identify them?

  • Answer:

    • Homologues: this compound has several known homologues (B, C, D, E) that may be present in the sample.[7] If you have standards for these, you can confirm their identity by comparing retention times.

    • Degradation Products: If the sample has been exposed to light, you may be observing photolytic degradation products.[10] Ensure proper sample handling and storage to minimize degradation.

    • Matrix Interference: The peaks could be from endogenous components of your sample matrix. Analyze a blank matrix sample (one without this compound) to identify these interfering peaks.[1]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound in Raw Milk

ParameterResult
Linearity Range0.5 to 3.0 µg/mL[1]
Correlation Coefficient (r)> 0.995[1]
Intra-day Precision (CV%)7.2%[1]
Inter-day Precision (CV%)7.0%[1]
Accuracy84% (mean)[1]
Limit of Detection (LOD)0.03 µg/mL[1]
Limit of Quantification (LOQ)0.5 µg/mL[1]

Table 2: Recovery of this compound from Various Spiked Tissues by HPLC-F

Tissue TypeSpiking Range (ng/g)Mean Recovery (%)
Chicken Muscle10 - 200103%[4][5]
Chicken Liver10 - 20087%[4][5]
Egg10 - 200107%[4][5]
Pig Liver10 - 20097%[4][5]
Pig Kidney10 - 20097%[4][5]
Sheep Liver10 - 200103%[4][5]
Sheep Kidney10 - 20093%[4][5]
Calf Liver10 - 200109%[4][5]
Calf Kidney10 - 200100%[4][5]

Experimental Protocols

Protocol 1: Determination of this compound in Animal Feed by HPLC-FLD

This protocol is based on a collaboratively studied method for the analysis of this compound in premixes and complete animal feeds.[2][3][9]

1. Reagents and Materials

  • This compound Sodium Reference Standard

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), concentrated

  • Water (HPLC Grade)

  • Extraction Solvent: 0.5% HCl in methanol (v/v)

  • Mobile Phase: To be optimized for the specific column, but a reversed-phase C18 column is common.[1]

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Mechanical shaker

2. Standard Preparation

  • Prepare a stock solution of this compound Sodium in methanol at a concentration of 1 mg/mL.[11]

  • From the stock solution, prepare a series of working standards by diluting with the extraction solvent to cover the expected concentration range of the samples.

3. Sample Preparation

  • Weigh a representative portion of the homogenized feed sample into a centrifuge tube.

  • Add a known volume of the extraction solvent (0.5% HCl in methanol).

  • Sonicate the sample in a water bath at 40°C for 20 minutes.[2][3]

  • Transfer the tube to a mechanical shaker and shake for 1 hour.[2][3]

  • Store the sample overnight, then shake for an additional 10 minutes the following morning.[2][3]

  • Centrifuge the sample to pellet the solid material.

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., ammonium acetate buffer and methanol/acetonitrile). The exact composition should be optimized for good resolution.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 314 nm and Emission at 418 nm.[2][3]

5. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration in the original feed sample, accounting for the initial sample weight and dilution factors.

Visualizations

Lasalocid_Feed_Analysis_Workflow Sample Homogenized Feed Sample Extraction Add 0.5% HCl in Methanol Sample->Extraction Sonication Sonicate (40°C, 20 min) Extraction->Sonication Shaking1 Shake (1 hour) Sonication->Shaking1 Storage Store Overnight Shaking1->Storage Shaking2 Shake (10 min) Storage->Shaking2 Centrifuge Centrifuge Shaking2->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC Inject into HPLC-FLD Filter->HPLC Analysis Data Analysis & Quantification HPLC->Analysis

Caption: Workflow for this compound Analysis in Animal Feed.

Troubleshooting_High_Variability Problem High Variability in Results Cause1 Sample Inhomogeneity Problem->Cause1 Cause2 Adsorption to Containers Problem->Cause2 Cause3 Inconsistent Extraction Problem->Cause3 Solution1 Thoroughly Homogenize Sample Cause1->Solution1 Solution2 Use Glass or Inert Containers Cause2->Solution2 Solution3 Strictly Control Extraction Parameters (Time, Temp, Volume) Cause3->Solution3

Caption: Troubleshooting High Result Variability.

References

Technical Support Center: Strategies to Reduce Lasalocid Toxicity in Non-Target Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Lasalocid toxicity.

Troubleshooting Guides & FAQs

Q1: We suspect this compound toxicity in our experimental animals (non-target species). What are the immediate steps?

A1: If this compound toxicity is suspected, immediate action is crucial. There is no specific antidote, so prompt supportive care is the primary treatment strategy.[1][2][3][4]

  • Stop Exposure: Immediately remove the suspected contaminated feed source to prevent further ingestion of this compound.[5]

  • Gastrointestinal Decontamination: If ingestion was recent, consult a veterinarian about administering activated charcoal and mineral oil to help reduce absorption of the toxin from the gut.[4][6][7]

  • Supportive Care: Initiate supportive therapy under veterinary guidance. This typically includes:

    • Intravenous fluids: To correct dehydration and electrolyte imbalances.[5][7]

    • Nutritional support: Provide easily digestible feed and monitor appetite.

    • Monitoring: Closely observe the animal for clinical signs such as muscle tremors, ataxia, depression, and cardiac abnormalities.[5][8]

Q2: What are the most common non-target species affected by this compound toxicity and what are the typical clinical signs?

A2: Horses, cattle, and dogs are among the non-target species most susceptible to this compound poisoning.[5][7][8] Clinical signs can vary depending on the species and the dose ingested.

SpeciesClinical Signs
Horses Depression, ataxia (incoordination), paresis (weakness), paralysis, partial anorexia, sweating, cardiac arrhythmias, and heart failure.[5][9][10]
Cattle Muscle tremors, tachycardia (rapid heart rate), rumen atony, dehydration, anorexia, and diarrhea.[8]
Dogs Weakness, neurological deficits, quadriparesis (weakness in all four limbs), hyporeflexia, dyspnea (difficulty breathing), and high body temperature.[7]

Q3: Is there a known antidote for this compound poisoning?

A3: Currently, there is no specific antidote for this compound toxicity.[1][2][3][4][5] Treatment is focused on supportive care to manage the clinical signs and prevent further absorption of the toxin.

Q4: Are there any experimental or alternative therapies to mitigate this compound toxicity?

A4: Research into mitigating this compound toxicity is ongoing. Some promising areas of investigation include:

  • Silybin (from Milk Thistle): In-vitro studies on chicken and rat cell lines have shown that silybin, a component of silymarin, exhibits a cytoprotective effect against this compound-induced cell damage.[6][11] The interaction appears to be antagonistic, suggesting silybin may interfere with the toxic mechanisms of this compound.[6][11] Further in-vivo studies are needed to confirm these findings.

  • Antioxidants (Vitamin E and Selenium): Ionophore toxicity, in general, is associated with oxidative stress. While not specific to this compound, supplementation with antioxidants like Vitamin E and selenium is often recommended in cases of ionophore poisoning in horses to help protect against cellular damage.[8][12][13][14]

Q5: What is the underlying mechanism of this compound toxicity?

A5: this compound is a carboxylic ionophore that disrupts the normal balance of ions across cell membranes.[15][16] It forms complexes with monovalent and divalent cations (like sodium, potassium, and calcium) and transports them across lipid membranes.[15][17][18] This leads to:

  • Disruption of Ion Gradients: The influx of ions, particularly sodium, into cells requires the cell to expend significant energy to pump them back out.[15]

  • Mitochondrial Dysfunction: The energy depletion and altered ion concentrations can lead to mitochondrial swelling and damage, impairing cellular respiration and energy production.[6][19][20][21]

  • Cellular Damage: The influx of water following the ion imbalance causes cells to swell and eventually burst, leading to tissue damage, particularly in the heart and skeletal muscles which have high energy demands.[15][16]

  • Alterations in Golgi Apparatus: this compound exposure has been shown to cause dilation and swelling of the Golgi apparatus.[19][21]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound toxicity in non-target species.

Table 1: Lethal Dose (LD50) of this compound in Various Non-Target Species

SpeciesLD50 (mg/kg body weight)Reference(s)
Horse21.5[9][10]
Cattle50-100 (lethal doses)[3][22]
Dog10-15 (estimated)[7]
Rat~100[4][23]
Mouse~150[4][23]

Table 2: In-Vitro Cytoprotective Effect of Silybin against this compound

Cell LineAssayThis compound EC50 (µM)This compound + Silybin InteractionReference(s)
Chicken Hepatoma (LMH)MTT (Metabolic Activity)Lower than rat myoblastsAntagonistic[6][11]
Rat Myoblasts (L6)LDH (Membrane Integrity)Higher than chicken hepatocytesAntagonistic[6][11]

Experimental Protocols

1. Determination of this compound in Animal Feed and Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general outline for the analysis of this compound. Specific parameters may need to be optimized based on the sample matrix and available equipment.

  • Principle: this compound is extracted from the sample matrix, separated from other components using reversed-phase HPLC, and detected by fluorescence.

  • Sample Preparation (Feed):

    • Weigh a representative sample of the feed.

    • Extract this compound using acidified methanol with sonication and mechanical shaking.[17]

    • Allow the solid particles to settle and filter the supernatant.[17]

    • Dilute the extract as necessary before injection into the HPLC system.[17]

  • Sample Preparation (Tissues):

    • Homogenize a known weight of the tissue sample.

    • Extract this compound with an appropriate solvent (e.g., methanol).

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm filter.[5]

    • For low concentrations, the extract may need to be concentrated before analysis.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[24]

    • Mobile Phase: A mixture of methanol and a phosphate buffer.[24]

    • Detection: Fluorescence detector with excitation at 314 nm and emission at 418 nm.[17]

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the samples.

2. Assessment of Mitochondrial Function after this compound Exposure

This protocol outlines a general approach to assess mitochondrial respiration using an extracellular flux analyzer.

  • Principle: The oxygen consumption rate (OCR) of cells is measured in real-time to assess mitochondrial function. Specific inhibitors are used to dissect different components of the respiratory chain.

  • Cell Culture:

    • Culture the cells of interest (e.g., primary neurons, myoblasts) in a suitable microplate.

    • Expose the cells to the desired concentrations of this compound for a specified duration.

  • Mitochondrial Stress Test:

    • Measure the basal OCR.

    • Sequentially inject mitochondrial inhibitors to determine key parameters of mitochondrial function:

      • Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to measure non-mitochondrial respiration.[15]

  • Data Analysis: Calculate parameters such as basal respiration, maximal respiration, ATP production, and spare respiratory capacity to evaluate the impact of this compound on mitochondrial function.

Visualizations

Lasalocid_Toxicity_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Lasalocid_mem This compound-Cation Complex This compound->Lasalocid_mem Forms complex with Na+ and Ca2+ Na_ext Na+ Na_ext->Lasalocid_mem Ca_ext Ca2+ Ca_ext->Lasalocid_mem Na_int Increased Intracellular Na+ Lasalocid_mem->Na_int Transports across membrane Ca_int Increased Intracellular Ca2+ Lasalocid_mem->Ca_int Energy_depletion ATP Depletion Na_int->Energy_depletion Increased Na+/K+ ATPase activity Cell_swelling Cell Swelling (Osmotic Imbalance) Na_int->Cell_swelling Mito_dysfunction Mitochondrial Dysfunction Ca_int->Mito_dysfunction Cell_lysis Cell Lysis Cell_swelling->Cell_lysis Mito_dysfunction->Energy_depletion Ox_stress Oxidative Stress Mito_dysfunction->Ox_stress

Caption: Signaling pathway of this compound-induced cellular toxicity.

Experimental_Workflow cluster_toxicity_induction Toxicity Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis Animal_model Select Non-Target Animal Model (e.g., Rat, Mouse) Dose_admin Administer this compound (Oral Gavage) Animal_model->Dose_admin Control_group Control Group (Vehicle Only) Animal_model->Control_group Clinical_signs Observe Clinical Signs (e.g., ataxia, lethargy) Dose_admin->Clinical_signs Control_group->Clinical_signs Blood_collection Collect Blood Samples (Biochemistry, Hematology) Clinical_signs->Blood_collection Tissue_collection Collect Tissue Samples (Heart, Muscle, Liver) at Necropsy Blood_collection->Tissue_collection Biochem_analysis Serum Biochemistry (CK, AST, LDH) Blood_collection->Biochem_analysis Histo_analysis Histopathology of Tissues Tissue_collection->Histo_analysis Lasalocid_quant Quantify this compound in Tissues (HPLC) Tissue_collection->Lasalocid_quant Mito_function Assess Mitochondrial Function Tissue_collection->Mito_function

Caption: Experimental workflow for assessing this compound toxicity.

Mitigation_Strategies cluster_prevention Prevention cluster_treatment Treatment Lasalocid_Toxicity This compound Toxicity Supportive_Care Supportive Care Lasalocid_Toxicity->Supportive_Care GI_Decontamination Gastrointestinal Decontamination Lasalocid_Toxicity->GI_Decontamination Antioxidants Antioxidant Supplementation (Vitamin E, Selenium) Lasalocid_Toxicity->Antioxidants Experimental_Therapies Experimental Therapies (e.g., Silybin) Lasalocid_Toxicity->Experimental_Therapies Feed_Management Strict Feed Management Practices Feed_Management->Lasalocid_Toxicity Reduces Risk Avoid_Contamination Prevent Cross-Contamination of Feeds Avoid_Contamination->Lasalocid_Toxicity Reduces Risk

Caption: Logical relationship of strategies to reduce this compound toxicity.

References

Optimizing extraction of Lasalocid from complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Lasalocid from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be efficiently extracting this compound from the matrix. Matrix Effects: Co-extracted endogenous components can interfere with the analytical signal. Analyte Degradation: this compound may be unstable under the extraction or storage conditions.Optimize Extraction Solvent: Test different solvents or solvent mixtures. For example, acidified methanol has been used effectively for feed samples. For tissues, iso-octane-ethyl acetate is another option. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances. Silica gel columns have been used for cleanup. Assess Analyte Stability: Ensure proper storage conditions (e.g., -30°C) and perform stability studies, including freeze-thaw cycles. This compound has been shown to be stable in milk for up to 79 days at -30°C.[1][2][3]
High Signal Suppression/Enhancement (Matrix Effects) Co-elution of Matrix Components: Endogenous molecules from the biological matrix can co-elute with this compound and affect its ionization in the mass spectrometer. Insufficient Sample Cleanup: The extraction method may not be adequately removing interfering substances like proteins, lipids, and salts.Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the stationary phase to improve separation between this compound and interfering compounds. Enhance Sample Preparation: Implement a more rigorous cleanup method, such as SPE. For plasma, a polymeric SPE phase can minimize protein binding and reduce ion suppression. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[4][5][6][7]
Poor Reproducibility (High RSD%) Inconsistent Sample Homogenization: Non-uniform sample material will lead to variable extraction efficiency. Variable Extraction Conditions: Inconsistent volumes, timing, or temperature during the extraction process. Instrumental Variability: Fluctuations in the analytical instrument's performance.Standardize Homogenization: Ensure a consistent and thorough homogenization procedure for all samples. For tissues, mixing with anhydrous sodium sulfate until a powdery mixture is obtained can aid in consistency. Maintain Consistent Protocol: Strictly adhere to the validated extraction protocol, including precise measurements and timing. Perform System Suitability Tests: Regularly check the performance of the analytical instrument (e.g., LC-MS/MS) to ensure it is functioning within acceptable parameters.[8][9]
Presence of Interfering Peaks in Chromatogram Inadequate Chromatographic Separation: The analytical column and mobile phase are not resolving this compound from other compounds. Contamination: Contamination from glassware, solvents, or the instrument itself.Optimize Chromatography: Develop a more selective chromatographic method by testing different columns and mobile phase compositions. Thoroughly Clean Equipment: Ensure all glassware and equipment are properly cleaned. Use high-purity solvents and reagents. Run blank injections to identify sources of contamination.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common initial extraction method for this compound from animal tissues?

A common and rapid method involves homogenization of the tissue (e.g., chicken muscle, liver, kidney) with anhydrous sodium sulfate to create a dry, granular mixture. This is followed by extraction with an organic solvent like acetonitrile.[8][9]

Q2: How can I minimize matrix effects when analyzing this compound in complex matrices like feed or plasma?

To minimize matrix effects, it is crucial to have an effective sample cleanup procedure. Solid-phase extraction (SPE) is a widely used technique for this purpose.[1][11] Additionally, using matrix-matched calibration curves is recommended to compensate for any remaining signal suppression or enhancement.[4]

Q3: What are the typical recovery rates I can expect for this compound extraction?

Recovery rates can vary significantly depending on the matrix and the extraction method used. For example, with an optimized HPLC-F method, mean recoveries from various animal tissues (chicken, pig, sheep, calf) have been reported to be in the range of 87% to 109%.[8][12] For milk samples using a liquid-liquid extraction, recovery rates greater than 80% have been achieved.[2][3] In chicken tissues analyzed by LC-MS/MS, average recoveries ranged from 79% to 98%.[13]

Q4: What are the recommended storage conditions for biological samples containing this compound?

It is generally recommended to store biological samples at low temperatures to ensure the stability of this compound. For instance, animal tissues and eggs can be stored at -30°C and 4°C, respectively.[9] Stability studies have shown that this compound is stable in milk for at least 79 days when stored at -30°C, and can withstand multiple freeze-thaw cycles.[2][3]

Q5: Which analytical techniques are most commonly used for the quantification of this compound after extraction?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-F) is a common method due to this compound's native fluorescence.[1][8][9] For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique.[4][13]

Quantitative Data Summary

Table 1: Recovery of this compound from Various Biological Matrices

Biological MatrixExtraction MethodAnalytical TechniqueSpiked ConcentrationAverage Recovery (%)Citation(s)
Chicken MuscleAcetonitrile ExtractionHPLC-F10-200 ng/g103[8][12]
Chicken LiverAcetonitrile ExtractionHPLC-F10-200 ng/g87[8][12]
Chicken LiverAcetonitrile ExtractionLC-MS-MS1-6 ng/g59[8][12]
EggAcetonitrile ExtractionHPLC-F10-200 ng/g107[8][12]
EggAcetonitrile ExtractionLC-MS-MS1-6 ng/g76[8][12]
Pig LiverAcetonitrile ExtractionHPLC-F10-200 ng/g97[8][12]
Pig KidneyAcetonitrile ExtractionHPLC-F10-200 ng/g97[8][12]
Sheep LiverAcetonitrile ExtractionHPLC-F10-200 ng/g103[8][12]
Sheep KidneyAcetonitrile ExtractionHPLC-F10-200 ng/g93[8][12]
Calf LiverAcetonitrile ExtractionHPLC-F10-200 ng/g109[8][12]
Calf KidneyAcetonitrile ExtractionHPLC-F10-200 ng/g100[8][12]
Bovine Raw MilkLiquid-Liquid ExtractionHPLC-UV0.5-3.0 µg/mL>80[2][3]
Chicken TissuesOrganic Solvent Extraction & SPELC-MS/MSNot Specified79-98[13]

Table 2: Limits of Quantification (LOQ) for this compound in Different Matrices

Biological MatrixAnalytical TechniqueLimit of Quantification (LOQ)Citation(s)
Fortified Animal Tissues & EggsHPLC-F & LC-MS-MS1 ng/g[8][12]
Chicken TissuesLC-MS/MS1.44 µg/kg[13]
FeedHPLC-based methods>1 mg/kg (exceptions as low as 0.5 mg/kg)[4]

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Milk

This protocol is adapted from a method for determining this compound in raw bovine milk.[2][3]

1. Sample Preparation:

  • To 1 mL of a well-mixed raw milk sample in a 15 mL centrifuge tube, add 6 mL of methanol.

  • Sonicate the mixture for 30 seconds.

  • Vortex for 30 seconds and let it stand at room temperature for 10-15 minutes.

  • Centrifuge at 600 x g for 10 minutes to pellet the precipitated proteins.

2. Extraction:

  • Decant the supernatant into a 250 mL separatory funnel.

  • Add 6 mL of a 10% (w/v) NaCl solution.

  • Extract the this compound from the aqueous methanol supernatant with 12 mL of dichloromethane (DCM).

  • Collect the lower DCM phase.

3. Final Processing:

  • Dry the collected DCM phase under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

LLE_Milk_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Processing A 1 mL Milk Sample B Add 6 mL Methanol A->B C Sonicate & Vortex B->C D Centrifuge (600 x g) C->D E Transfer Supernatant D->E F Add 6 mL 10% NaCl E->F G Extract with 12 mL DCM F->G H Collect DCM Layer G->H I Dry under Nitrogen H->I J Reconstitute I->J K Analyze (HPLC/LC-MS) J->K

Workflow for Liquid-Liquid Extraction of this compound from Milk.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Animal Feed

This protocol is a generalized representation based on methods described for feed analysis.[1][14]

1. Initial Extraction:

  • Weigh an appropriate amount of ground feed sample (e.g., 13.33 g).

  • Extract with 100 mL of an organic solvent (e.g., chloroform or acidified methanol) by stirring for 20 minutes.

  • Filter the extract.

  • If using chloroform, dehydrate the filtrate with anhydrous sodium sulfate and filter again.

2. SPE Cleanup:

  • Condition a silica gel SPE cartridge with the extraction solvent (e.g., 30 mL of chloroform).

  • Load the filtered extract onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences (e.g., 30 mL of chloroform).

  • Elute this compound with a stronger solvent (e.g., 15 mL of methanol) into a collection flask.

3. Final Processing:

  • Evaporate the eluate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 5 mL of methanol).

  • The sample is now ready for dilution and analysis by HPLC or LC-MS/MS.

SPE_Feed_Workflow cluster_extraction Initial Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Processing A Weigh Ground Feed Sample B Extract with Solvent (e.g., Chloroform) A->B C Filter Extract B->C E Load Filtered Extract C->E D Condition SPE Cartridge D->E F Wash Cartridge E->F G Elute this compound (e.g., with Methanol) F->G H Evaporate Eluate to Dryness G->H I Reconstitute in Solvent H->I J Analyze (HPLC/LC-MS) I->J

Workflow for Solid-Phase Extraction of this compound from Feed.
Logical Relationship: Troubleshooting Low Recovery

This diagram illustrates the logical steps to troubleshoot low recovery of this compound.

Troubleshooting_Workflow Start Low this compound Recovery CheckExtraction Is Extraction Protocol Optimized? Start->CheckExtraction CheckCleanup Is Sample Cleanup Adequate? CheckExtraction->CheckCleanup Yes OptimizeSolvent Test Different Solvents/ Modify pH CheckExtraction->OptimizeSolvent No CheckStability Is Analyte Stable? CheckCleanup->CheckStability Yes ImplementSPE Incorporate/Optimize SPE Step CheckCleanup->ImplementSPE No StabilityStudy Verify Storage Conditions/ Freeze-Thaw Cycles CheckStability->StabilityStudy No ReviewData Re-evaluate Data with Optimized Method CheckStability->ReviewData Yes OptimizeSolvent->CheckExtraction ImplementSPE->CheckCleanup StabilityStudy->CheckStability

Logical workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Lasalocid Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with long-term Lasalocid treatment protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1] Its primary mechanism of action is to function as a mobile ionophore that selectively binds and transports cations, particularly sodium (Na+) and potassium (K+), across cellular membranes.[2][3] This disrupts the natural ion balance within cells. The influx of sodium ions leads to an energy-intensive effort by the cell to pump them back out. Eventually, the cell's energy is depleted, causing an accumulation of sodium, which in turn draws water into the cell, leading to swelling and eventual lysis (bursting).[2] In the context of coccidiosis treatment, this leads to the death of the parasitic protozoa.[1][4]

Q2: What are the known cellular targets and downstream effects of this compound?

A2: Beyond its primary ionophore activity, this compound affects several intracellular compartments and pathways. It has been shown to impact:

  • Mitochondria: By disrupting ion gradients, this compound can interfere with mitochondrial function and oxidative phosphorylation.[5][6][7]

  • Vesicular Trafficking: this compound can alter the pH of intracellular vesicles, affecting pathways like endocytosis, the endolysosomal pathway, and the Golgi apparatus.[8][9][10] This can impair protein trafficking and degradation.[8]

  • Cell Viability: At higher concentrations or in sensitive species, the disruption of ion homeostasis can lead to cytotoxicity, particularly in metabolically active tissues like cardiac and skeletal muscle.[2][6][11][12]

Q3: Is there evidence of cellular resistance to this compound?

A3: Studies involving the parasite Eimeria tenella have shown that resistance to this compound could not be induced even after repeated passages in the presence of the drug.[13] Furthermore, this compound has been demonstrated to be effective against strains of E. tenella that are resistant to other anticoccidial drugs.[13]

Q4: What is the stability of this compound under typical experimental conditions?

A4: this compound's stability is dependent on pH and temperature. It is relatively stable in neutral and acidic aqueous solutions but is unstable under basic (alkaline) conditions, with a half-life of 30 minutes at pH 10.0 and 100°C.[14][15] In sunflower cooking oil at 180°C, its half-life is approximately 15 minutes.[14][15] this compound A has been found to be stable in a solvent of acetonitrile and water when stored at about 4°C.[16]

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent dosing or degradation of this compound. Variability in residue values is not uncommon in studies involving dosing via feed.[1]

  • Troubleshooting Steps:

    • Verify Stock Solution Stability: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., acetonitrile:water) and store at 4°C.[16] Avoid alkaline conditions which can cause degradation.[14][15]

    • Ensure Homogeneous Mixing: If administering in feed, ensure thorough and consistent mixing to avoid "hot spots" of high concentration.

    • Monitor Animal Intake: In animal studies, monitor feed and water intake to ensure consistent dosing between subjects.

Issue 2: Unexpected cytotoxicity or off-target effects.

  • Possible Cause: Overdosing or use in a sensitive cell line or animal model. Striated muscles are primary targets for ionophore toxicity.[11] Horses are particularly sensitive to this compound.[17][18]

  • Troubleshooting Steps:

    • Conduct Dose-Response Studies: Determine the optimal, non-toxic concentration range for your specific cell line or animal model. In vitro studies on C2C12 myoblasts showed dose- and time-dependent toxicity.[11]

    • Review Species-Specific Toxicity Data: Consult literature for known LD50 values and toxic concentrations for the species you are working with (see Table 1).

    • Monitor for Clinical Signs of Toxicity: In animal studies, be aware of signs of toxicity which can include depression, weakness, rapid breathing, and in severe cases, sudden death.[2]

    • Consider Drug Interactions: Be aware of potential interactions with other compounds. For example, simultaneous administration with chloramphenicol can cause severe growth depression and myodegeneration in broiler chicks.[19]

Issue 3: Difficulty in detecting and quantifying this compound in biological samples.

  • Possible Cause: Inappropriate sample preparation or analytical methodology.

  • Troubleshooting Steps:

    • Optimize Extraction Method: A simple and rapid method for extraction from tissues involves solvent extraction followed by a clean-up stage.[20][21]

    • Utilize a Sensitive Detection Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are sensitive methods for quantifying this compound.[20][21][22] The limit of quantification can be as low as 1 ng/g in fortified samples.[20][21]

    • Follow a Validated Protocol: Refer to established protocols for sample preparation and analysis (see Experimental Protocols section).

Data and Protocols

Quantitative Data Summary

Table 1: Reported Toxicity Values of this compound

Species LD50 Route of Administration Reference
Mice 146 mg/kg BW Oral [4]
Rat 122 mg/kg BW Oral [4]
Chickens 71.5 mg/kg BW Oral [4]
Horses 21.5 mg/kg BW Oral [4]

| Cattle | 50 mg/kg BW | Oral |[4] |

Table 2: this compound Residue Levels in Chicken Tissues at Day 0 Withdrawal

Tissue Marker to Total Residue Ratio Recommended MRL (as this compound A) Reference
Liver 22% 1200 µg/kg [1]
Kidney 41% 600 µg/kg [1]
Muscle 55% 400 µg/kg [1]

| Skin/Fat | 52% | 600 µg/kg |[1] |

Experimental Protocols

Protocol 1: General Method for this compound Extraction from Animal Tissues

This protocol is a generalized representation based on described methods.[20][21]

  • Homogenization: Homogenize a known weight of tissue sample.

  • Extraction: Add a suitable organic solvent (e.g., acetonitrile) to the homogenized tissue. Vortex or shake vigorously to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture to separate the solvent layer containing this compound from the tissue debris.

  • Evaporation: Carefully transfer the supernatant to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase solution suitable for the subsequent analytical method (e.g., HPLC or LC-MS/MS).

  • Analysis: Inject the reconstituted sample into the analytical instrument for quantification.

Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection

This is a representative protocol outline.[20][21]

  • Instrumentation: Use an HPLC system equipped with a fluorescence detector.

  • Column: Employ a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: Use a mobile phase mixture, for example, acetonitrile and water, in an isocratic or gradient elution mode.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for this compound.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Lasalocid_Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound Na_in Na+ (Low Concentration) This compound->Na_in Transports Na+ into cell Na_out Na+ (High Concentration) Na_out->this compound H2O_in H2O Na_in->H2O_in Osmotic Gradient H2O_out H2O H2O_out->H2O_in Cell_Lysis Cell Lysis H2O_in->Cell_Lysis Cell Swelling

Caption: Mechanism of this compound-induced cell lysis.

Lasalocid_Cellular_Effects cluster_effects Cellular Effects This compound This compound Ion_Homeostasis Disruption of Ion Homeostasis (Na+, K+, Ca2+) This compound->Ion_Homeostasis Vesicular_pH Altered Vesicular pH This compound->Vesicular_pH Mitochondria Mitochondrial Dysfunction Ion_Homeostasis->Mitochondria Impacts Membrane Potential Cytotoxicity Cytotoxicity (e.g., in Muscle Cells) Ion_Homeostasis->Cytotoxicity Leads to Golgi Golgi Apparatus Disruption Vesicular_pH->Golgi Endosomes Endosome Trafficking Altered Vesicular_pH->Endosomes Experimental_Workflow_Lasalocid_Analysis start Start: Biological Sample (e.g., Tissue, Milk) homogenize 1. Homogenization start->homogenize extract 2. Solvent Extraction homogenize->extract centrifuge 3. Centrifugation extract->centrifuge evaporate 4. Evaporation of Supernatant centrifuge->evaporate reconstitute 5. Reconstitution in Mobile Phase evaporate->reconstitute analyze 6. HPLC or LC-MS/MS Analysis reconstitute->analyze quantify 7. Quantification against Standards analyze->quantify end End: this compound Concentration Data quantify->end

References

Identifying degradation products of Lasalocid in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for identifying and understanding the degradation products of Lasalocid in various experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and provides structured data and protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to degrade?

A1: this compound is susceptible to degradation under several conditions. It is particularly unstable in basic (alkaline) environments and is prone to photodegradation when exposed to light.[1][2][3] While stable to hydrolysis under acidic and neutral pH, it can be degraded by microbial action in environments like soil and manure.[1][2][3][4][5] Additionally, studies have shown that oxidation is a relevant degradation pathway.

Q2: What are the primary types of degradation products observed for this compound?

A2: The main degradation pathways for this compound involve modifications to its complex polyether structure. Common degradation products include hydroxylated, methylated, and dehydrogenated derivatives.[6][7] These transformations can occur at various positions on the molecule, leading to a range of related impurities.

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. For quantitative analysis of the parent drug and known degradants, HPLC with UV[8][9] or fluorescence detection is often used.[10][11] For the identification of unknown degradation products and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to provide molecular weight and fragmentation information.[6][7][12]

Troubleshooting Guide

Issue 1: Poor chromatographic peak shape (tailing or fronting) for this compound and its degradation products.

  • Possible Cause: this compound and its degradation products are carboxylic ionophores, and their interaction with the stationary phase can be influenced by the pH of the mobile phase and the presence of metal ions. Peak tailing can occur due to strong interactions with residual silanols on the silica-based column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the pH of the aqueous component of the mobile phase. The addition of a small amount of a weak acid, such as formic acid or acetic acid, can help to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Use of an Appropriate Column: Employ a high-purity silica column with end-capping to minimize silanol interactions. Alternatively, consider using a column with a different stationary phase chemistry.

    • Check for Metal Contamination: Ensure that the HPLC system and solvents are free from metal ion contamination, which can cause peak distortion.

Issue 2: Difficulty in separating this compound from its degradation products.

  • Possible Cause: Some degradation products of this compound, such as isomers or products with minor structural modifications, may have very similar polarities to the parent compound.[13]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: A shallow gradient elution program can enhance the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions.

    • Column Selection: Utilize a high-resolution HPLC or UHPLC column with a smaller particle size (e.g., sub-2 µm) to improve separation efficiency.

    • Temperature Control: Adjusting the column temperature can alter the selectivity of the separation.

Issue 3: Inconsistent or low recovery of this compound and its degradation products during sample preparation.

  • Possible Cause: this compound is a relatively lipophilic molecule, which can lead to issues with extraction and sample loss due to adsorption to container surfaces.

  • Troubleshooting Steps:

    • Solvent Selection: Use appropriate extraction solvents based on the sample matrix. A mixture of a polar and a non-polar solvent is often effective.

    • pH Adjustment: The pH of the sample matrix can influence the extraction efficiency. Adjusting the pH to ensure this compound and its degradation products are in their non-ionized form can improve recovery in organic solvents.

    • Use of Silanized Glassware: To minimize adsorption, use silanized glassware for sample preparation and storage.

Data on this compound Degradation Products

The following table summarizes the known degradation products of this compound under various stress conditions.

Stress ConditionDegradation PathwayObserved Degradation Products/ChangesReferences
Basic (Alkaline) Likely hydrolysis of ester-like functionalities and other base-catalyzed reactions.Significant degradation observed. Specific products not fully characterized in available literature, but expected to involve cleavage of the polyether backbone.[3]
Oxidative (e.g., H₂O₂) Oxidation of susceptible functional groups.Hydroxylated derivatives, products of dehydrogenation, and methylated products (observed in electrochemical oxidation).[6][7]
Photolytic (UV/Solar Light) Photochemical reactions leading to molecular rearrangement or cleavage.Rapid degradation with a half-life of less than an hour under simulated solar radiation. Specific photoproducts are not detailed in the provided search results.[1][2]
Thermal Thermally induced degradation.Generally stable at moderate temperatures, but can degrade at higher temperatures.[3] No adverse effects on production performance were observed in heat-stressed broilers fed this compound.[14][3][14]
Acidic HydrolysisStable, no significant degradation observed.[1][2]
Microbial (Soil/Manure) Biotic degradation by microorganisms.Half-life varies from a few days in soil to several weeks in manure, depending on conditions like aeration and temperature.[4][5] The degradation leads to multiple minor metabolites.[3][3][4][5]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to higher reactivity.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat a solution of the drug substance.

    • Photodegradation: Expose a solution of the drug substance to a light source with a specified output (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at the λmax of this compound (around 315 nm).[8]

  • Injection Volume: 20 µL.

Visualizations

lasalocid_degradation_pathway cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation cluster_alkaline Alkaline Hydrolysis This compound This compound Hydroxylated_this compound Hydroxylated_this compound This compound->Hydroxylated_this compound Oxidation Dehydrogenated_this compound Dehydrogenated_this compound This compound->Dehydrogenated_this compound Oxidation Methylated_this compound Methylated_this compound This compound->Methylated_this compound Oxidation Photodegradants Photodegradants This compound->Photodegradants UV/Sunlight Hydrolytic_Products Hydrolytic_Products This compound->Hydrolytic_Products Base

Caption: Major degradation pathways of this compound.

experimental_workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress prep Sample Preparation (Neutralization, Dilution) stress->prep analysis HPLC / LC-MS/MS Analysis prep->analysis identification Degradation Product Identification (Mass, Fragmentation) analysis->identification quantification Quantification of Degradants analysis->quantification report Report and Stability Assessment identification->report quantification->report

Caption: Workflow for identifying this compound degradation products.

troubleshooting_logic rect rect start Chromatographic Issue? peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution recovery Low Recovery? start->recovery peak_shape->resolution No solution1 Adjust Mobile Phase pH Use End-capped Column peak_shape->solution1 Yes resolution->recovery No solution2 Optimize Gradient Use High-Resolution Column resolution->solution2 Yes solution3 Optimize Extraction Solvent Use Silanized Glassware recovery->solution3 Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Lasalocid and Monensin in the Management of Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of two widely used ionophore anticoccidials, Lasalocid and Monensin, against coccidiosis in poultry. The information presented is supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.

Executive Summary

This compound and Monensin are both effective in controlling coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. While both drugs operate by disrupting ion transport across the parasite's cell membrane, they exhibit key differences in their ion specificity, efficacy against different Eimeria species, and their impact on host animal performance. This guide will delve into these differences, presenting quantitative data from various studies to aid in the informed selection and development of anticoccidial drugs.

Data Presentation: Efficacy Parameters

The following tables summarize the comparative efficacy of this compound and Monensin from several experimental studies in broiler chickens.

Table 1: Effect on Body Weight Gain (grams)

Study ReferenceAnimal ModelThis compound (dosage)Monensin (dosage)Control (Infected, Unmedicated)
Weppelman et al. (1977)[1][2]Broiler Chickens488 (75 ppm)467 (121 ppm)386
Reid et al. (1975)Broiler Chickens733 (75 ppm)719 (121 ppm)640
Smith and Teeter (1987)[3]Broiler Chickens985 (125 ppm)962 (100 ppm)Not Reported

Table 2: Feed Conversion Ratio (FCR)

Study ReferenceAnimal ModelThis compound (dosage)Monensin (dosage)Control (Infected, Unmedicated)
Weppelman et al. (1977)[1][2]Broiler Chickens1.65 (75 ppm)1.68 (121 ppm)1.85
Reid et al. (1975)Broiler Chickens1.89 (75 ppm)1.92 (121 ppm)2.05

Table 3: Mean Lesion Scores (0-4 scale)

Study ReferenceEimeria SpeciesThis compound (dosage)Monensin (dosage)Control (Infected, Unmedicated)
Weppelman et al. (1977)[1][2]E. tenella0.1 (75 ppm)0.4 (121 ppm)2.8
Weppelman et al. (1977)[1][2]E. acervulina0.3 (75 ppm)0.5 (121 ppm)2.5
Reid et al. (1975)Mixed Infection1.2 (75 ppm)1.4 (121 ppm)3.1

Table 4: Oocyst Output (oocysts per gram of feces)

Study ReferenceEimeria SpeciesThis compound (dosage)Monensin (dosage)Control (Infected, Unmedicated)
Weppelman et al. (1977)[1][2]E. tenella5,000 (75 ppm)15,000 (121 ppm)1,500,000

Experimental Protocols

The following is a detailed methodology for a typical battery cage trial designed to evaluate the efficacy of anticoccidial drugs like this compound and Monensin.

Animal Model and Housing
  • Animals: Day-old broiler chicks (e.g., Cobb 500) are obtained from a commercial hatchery.

  • Housing: Chicks are housed in wire-floored battery cages in an environmentally controlled room. This setup prevents reinfection from feces.

  • Acclimation: Birds are given a 5-day acclimation period before the start of the experiment.

  • Diet: A standard, unmedicated broiler starter ration is provided ad libitum throughout the experiment. Feed and water are provided continuously.

Experimental Design
  • Groups: Chicks are randomly allocated to different treatment groups, typically including:

    • Uninfected, unmedicated control

    • Infected, unmedicated control

    • Infected, this compound-medicated (at various concentrations, e.g., 75 ppm, 100 ppm)

    • Infected, Monensin-medicated (at various concentrations, e.g., 100 ppm, 121 ppm)

  • Replication: Each treatment group consists of multiple replicate cages, with a specified number of birds per cage (e.g., 10 birds per cage, 5 replicate cages per treatment).

Infection Procedure
  • Oocyst Preparation: Sporulated oocysts of a specific Eimeria species (e.g., Eimeria tenella) or a mixture of species are suspended in a known volume of water.

  • Inoculation: On day 0 of the trial, each bird in the infected groups is orally inoculated with a precise dose of sporulated oocysts (e.g., 1 x 10^5 oocysts per bird). Uninfected control birds receive a sham inoculation of water.

Data Collection
  • Mortality: Monitored daily.

  • Body Weight: Individual bird weights are recorded at the beginning (day 0) and end of the trial (e.g., day 7 post-infection).

  • Feed Consumption: Feed intake per cage is measured to calculate the feed conversion ratio (FCR).

  • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions are scored using the Johnson and Reid (1970) method. This method assigns a score from 0 (no gross lesions) to 4 (severe lesions) for different sections of the intestine, depending on the Eimeria species.

  • Oocyst Counts: Fecal samples are collected from each cage over a specific period (e.g., days 5-7 post-infection), and the number of oocysts per gram of feces is determined using a McMaster chamber.

Statistical Analysis

Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis, typically using Analysis of Variance (ANOVA), to determine significant differences between treatment groups.

Mechanism of Action: A Visual Guide

Both this compound and Monensin are classified as ionophores, meaning they transport ions across biological membranes. This disruption of the natural ion balance within the Eimeria parasite is the basis of their anticoccidial activity.

cluster_membrane Eimeria Cell Membrane cluster_cytoplasm Parasite Cytoplasm Ionophore Ionophore (this compound or Monensin) IonChannel Ion Channel Disruption Ionophore->IonChannel Inserts into membrane IonInflux Na+ Influx (K+ Efflux for Monensin) (Na+, K+, Ca2+ Influx for this compound) IonChannel->IonInflux Facilitates transport OsmoticImbalance Osmotic Imbalance IonInflux->OsmoticImbalance MitochondrialDamage Mitochondrial Damage & Oxidative Stress IonInflux->MitochondrialDamage WaterInflux Water Influx OsmoticImbalance->WaterInflux Swelling Cellular Swelling WaterInflux->Swelling Lysis Parasite Death (Lysis) Swelling->Lysis MitochondrialDamage->Lysis

Caption: Mechanism of action of ionophores against Eimeria.

The key difference in their mechanism lies in the ions they transport. Monensin is a monovalent ionophore, primarily transporting sodium (Na+) and potassium (K+) ions. In contrast, this compound is a divalent ionophore, capable of transporting both monovalent cations (Na+, K+) and divalent cations such as calcium (Ca2+). This broader ion-transport capability may contribute to differences in its efficacy profile. The influx of ions leads to an osmotic imbalance, causing the parasite to swell with water and ultimately burst.[4] This process also leads to mitochondrial damage and oxidative stress within the parasite.[4]

Experimental Workflow: A Visual Representation

The following diagram illustrates a typical workflow for an in vivo battery trial to compare the efficacy of anticoccidial drugs.

cluster_groups Treatment Groups start Day-old Chicks Procured acclimation 5-day Acclimation (Unmedicated Feed) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization control_uninfected Control (Uninfected, Unmedicated) control_infected Control (Infected, Unmedicated) randomization->control_infected lasalocid_group Infected + this compound randomization->lasalocid_group monensin_group Infected + Monensin randomization->monensin_group infection Oral Inoculation with Eimeria Oocysts (Day 0) control_infected->infection lasalocid_group->infection monensin_group->infection data_collection Data Collection (Days 0-7 Post-Infection) - Mortality - Body Weight - Feed Intake infection->data_collection necropsy Necropsy & Lesion Scoring (Day 6 or 7 Post-Infection) data_collection->necropsy fecal_collection Fecal Collection for Oocyst Counting (Days 5-7 Post-Infection) data_collection->fecal_collection analysis Statistical Analysis necropsy->analysis fecal_collection->analysis end Efficacy Comparison analysis->end

Caption: Workflow of a typical anticoccidial battery trial.

Conclusion

Both this compound and Monensin are potent anticoccidial agents. The choice between them may depend on the specific Eimeria species prevalent in a particular geographic location or production system, as some studies suggest this compound may be more effective against certain strains that are less well-controlled by Monensin.[1] Furthermore, differences in host tolerance have been reported, with some studies indicating that this compound is better tolerated than Monensin at their recommended dosages.[1][2] The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in their efforts to combat coccidiosis.

References

Unraveling the Structure-Activity Relationship of Lasalocid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the polyether ionophore antibiotic Lasalocid and its analogs, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and anticoccidial applications. Experimental data is presented to support these comparisons, along with detailed protocols for key assays and visualizations of relevant biological pathways.

This compound, a carboxylic ionophore produced by Streptomyces lasaliensis, has long been utilized in veterinary medicine for its potent anticoccidial properties.[1][2] More recently, its diverse biological activities, including anticancer and antibacterial effects, have garnered significant interest in the scientific community.[2][3] This has spurred the development of numerous this compound analogs with the aim of enhancing therapeutic efficacy and selectivity. This guide delves into the structural modifications that govern the bioactivity of these compounds.

Comparative Performance: Anticancer Activity

The anticancer potential of this compound and its derivatives has been a primary focus of recent research. Studies have shown that modifications to the this compound backbone can significantly impact its cytotoxicity against various cancer cell lines. A key strategy has been the synthesis of bioconjugates, where this compound is covalently linked to other molecules, such as anticancer drugs or targeting moieties.[3]

The following table summarizes the in vitro anticancer activity (IC50 values) of this compound and a series of its bioconjugates against human prostate cancer (PC3), primary colon cancer (SW480), metastatic colon cancer (SW620), and non-cancerous human keratinocytes (HaCaT).

CompoundPC3 (μM)SW480 (μM)SW620 (μM)HaCaT (μM)Selectivity Index (SI) vs. PC3
This compound (LAS) 1.47.26.115.411.0
LAS-Kojic acid (7) 3.8>20>20>20>5.3
LAS-n-butyl-5-fluorouracil (8) 3.615.211.833.29.2
LAS-Gemcitabine (12) 5.59.83.614.12.6
LAS-TPP (13) 4.81.42.33.20.7
LAS-Ferrocene (14) 3.3>20>20>90>27.3

Data sourced from: [3]

Key Observations from Anticancer Activity Data:

  • Enhanced Potency: Certain modifications significantly enhance the anticancer activity of this compound. For instance, the LAS-TPP conjugate (Compound 13) demonstrated a five-fold increase in potency against the SW480 colon cancer cell line compared to the parent this compound.[3]

  • Improved Selectivity: The LAS-Ferrocene conjugate (Compound 14) exhibited a remarkable increase in selectivity towards prostate cancer cells (PC3), with a selectivity index greater than 27.3, suggesting a reduced potential for off-target toxicity.[3]

  • Cell Line Specificity: The activity of the analogs can be highly dependent on the cancer cell line. While the LAS-Gemcitabine conjugate (Compound 12) showed improved activity against metastatic colon cancer (SW620), its effect on prostate and primary colon cancer cells was less pronounced compared to this compound.[3]

Structure-Activity Relationship Insights

The observed differences in biological activity can be attributed to specific structural modifications of the this compound molecule.

1. The Carboxylic Acid Group: The carboxylic acid at the C1 position is crucial for the ionophoretic activity of this compound, enabling it to transport cations across cell membranes.[2] Esterification or amidation at this position is a common strategy to create prodrugs or attach other functional molecules. The nature of the ester or amide group can influence the compound's lipophilicity, cell permeability, and ultimately, its biological activity. For example, creating more hydrophilic derivatives by esterification with glucose or xylitol has been explored to potentially alter the ion-releasing properties of the ionophore.

2. The Salicylic Acid Moiety: The salicylic acid part of the this compound structure is another key site for modification. Changes to this aromatic ring can impact the molecule's binding to biological targets and its overall physicochemical properties.

3. Bioconjugation Strategy: The choice of the conjugated molecule and the linker used to attach it to this compound are critical determinants of the resulting bioconjugate's activity.

  • Conjugated Molecule: Attaching known anticancer agents like gemcitabine can lead to synergistic or additive effects, as seen with compound 12.[3] Conjugating molecules that target specific cellular components, such as the triphenylphosphonium (TPP) cation which targets mitochondria, can direct the ionophore to specific organelles, enhancing its cytotoxic effect.[3]

  • Linker: The linker connecting this compound to the other molecule plays a crucial role in the stability and release of the active components. The length, flexibility, and chemical nature of the linker can influence the overall efficacy and pharmacokinetic properties of the bioconjugate.

Mechanism of Action: A Multi-faceted Approach

The anticancer activity of this compound and its analogs is not solely dependent on their ionophoretic properties. Evidence suggests a multi-pronged mechanism of action that includes:

  • Induction of Apoptosis and Necrosis: this compound derivatives have been shown to be potent inducers of programmed cell death (apoptosis) and necrosis in cancer cells.[3]

  • Generation of Reactive Oxygen Species (ROS): These compounds can lead to a significant increase in the levels of intracellular reactive oxygen species, which can cause cellular damage and trigger cell death pathways.[3]

  • Modulation of Inflammatory Pathways: Some this compound analogs have been observed to significantly reduce the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) from cancer cells.[3]

Below is a diagram illustrating the proposed signaling pathways affected by this compound and its analogs in cancer cells.

Lasalocid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Analog This compound Analog Ion Transport Ion Transport This compound Analog->Ion Transport Disrupts Ion Homeostasis IL-6 Secretion IL-6 Secretion This compound Analog->IL-6 Secretion Decreases Mitochondria Mitochondria Ion Transport->Mitochondria Mitochondrial Stress ROS Production ROS Production Mitochondria->ROS Production Increases Apoptosis/Necrosis Apoptosis/Necrosis ROS Production->Apoptosis/Necrosis Induces Cancer Cell Death Cancer Cell Death Apoptosis/Necrosis->Cancer Cell Death caption Proposed signaling pathways of this compound analogs.

Proposed signaling pathways of this compound analogs.

Antimicrobial and Anticoccidial Activity

While much of the recent focus has been on anticancer applications, the primary use of this compound remains in veterinary medicine as an anticoccidial agent.[1][2] Its ionophoretic nature also endows it with antibacterial activity, primarily against Gram-positive bacteria.

Systematic studies on the structure-activity relationship of this compound analogs for antimicrobial and anticoccidial activities are less abundant in recent literature compared to anticancer studies. However, early research established that even minor modifications to the this compound structure could impact its efficacy against coccidia. Comparative studies with other ionophores like monensin and narasin have shown that this compound possesses a distinct spectrum of activity against different coccidial strains.

Further research is warranted to systematically evaluate how the structural modifications explored for anticancer activity translate to antimicrobial and anticoccidial efficacy. This would provide a more complete picture of the SAR of the this compound family of compounds.

Experimental Protocols

To facilitate further research and allow for the replication of key findings, detailed protocols for the primary assays used to evaluate the biological activity of this compound and its analogs are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, remove the treatment medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • PBS

Procedure:

  • Harvest cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe, such as DCFDA, to measure the levels of intracellular ROS.

Materials:

  • Fluorescence microplate reader or flow cytometer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Treated and untreated cells

  • PBS or appropriate buffer

Procedure:

  • Culture cells in a 96-well plate or appropriate culture vessel.

  • Load the cells with DCFDA by incubating them with the probe in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with the test compounds.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points.

  • Express the results as a fold change in fluorescence relative to the untreated control.

Quantification of Interleukin-6 (IL-6) Secretion

The concentration of IL-6 in cell culture supernatants can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plate

  • Cell culture supernatants from treated and untreated cells

  • Wash buffer

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate and wash the plate, then add streptavidin-HRP.

  • Incubate and wash, then add the substrate solution and incubate in the dark.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm and calculate the concentration of IL-6 based on the standard curve.

Conclusion

The study of the structure-activity relationship of this compound and its analogs has revealed promising avenues for the development of novel therapeutics, particularly in the field of oncology. By strategically modifying the this compound scaffold, it is possible to enhance its potency, improve its selectivity, and modulate its mechanism of action. The data presented in this guide highlights the significant potential of this compound bioconjugates as anticancer agents. Further research focusing on a systematic exploration of different linkers and conjugated moieties, as well as a comprehensive evaluation of the antimicrobial and anticoccidial activities of these new analogs, will be crucial in fully harnessing the therapeutic potential of this versatile natural product. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

A Comparative Analysis of Lasalocid's Effect on Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lasalocid, a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis, has long been utilized in veterinary medicine, primarily as a coccidiostat.[1][2] As an ionophore, it facilitates the transport of cations across biological membranes, disrupting transmembrane ion gradients.[3][4] In recent years, a growing body of research has highlighted its potential as a potent and selective anticancer agent, demonstrating significant antiproliferative activity against a range of cancer cell types, including those of the prostate, colon, breast, and lung.[2][5][6] Studies have shown that this compound can exhibit higher activity against tumor cells while maintaining lower cytotoxicity toward non-tumor cells when compared to conventional chemotherapeutics like cisplatin.[5][6]

This guide provides a comparative analysis of this compound's effects across various cell lines, supported by experimental data. It details the compound's mechanisms of action, presents its cytotoxic efficacy in a comparative format, and outlines the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to support further research.

Mechanism of Action: From Ion Transport to Cell Death

This compound's primary biochemical function is to bind and transport both monovalent and divalent cations across lipid membranes, disrupting cellular ion homeostasis.[3] This disruption is a key trigger for its downstream anticancer effects, which primarily involve the induction of oxidative stress, cell cycle arrest, apoptosis, and autophagy.[1][2]

  • Reactive Oxygen Species (ROS) Production: A central mechanism in this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS).[1][5] Elevated ROS levels can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to cellular components and triggering programmed cell death pathways.[5]

  • Apoptosis and Autophagy: In several cancer cell lines, this compound is a potent inducer of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2] For instance, in human prostate cancer cells, this compound triggers cytotoxic apoptosis through mitochondrial hyperpolarization while also inducing a cytoprotective autophagy response.[1]

  • Cell Cycle Arrest: this compound has been shown to interfere with the cell cycle. In prostate cancer cells, it mediates a G0/G1 phase arrest by reducing the levels of G1 phase-dependent proteins.[1] In melanoma cells, it induces an S-phase arrest.[2]

Data Presentation: Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes the IC₅₀ values of this compound across a range of cancer and non-cancerous cell lines, as determined by MTT or similar cell viability assays. The data highlights this compound's differential efficacy and selectivity.

Cell LineCell TypeOriginIC₅₀ (μM)Citation
PC3 Prostate CancerHuman1.4[5]
SW480 Primary Colon CancerHuman7.2[5]
SW620 Metastatic Colon CancerHuman6.1[5]
A375 MelanomaHuman~5-10 (Dose-dependent reduction)[2]
SK-MEL-28 MelanomaHuman~5-10 (Dose-dependent reduction)[2]
LMH Hepatoma (Hepatocyte)Chicken4.0 - 9.0[7]
L6 MyoblastRat7.6 - 20.9[8]
HaCaT Keratinocyte (Non-tumor)Human15.8[5]

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay type. The values presented are for comparative purposes based on the cited literature.

Signaling Pathways Modulated by this compound

This compound's anticancer activity is mediated through the modulation of specific intracellular signaling pathways, which can differ depending on the cell type.

Prostate Cancer (PC-3 Cell Line)

In human prostate cancer cells, this compound's mechanism is heavily dependent on the induction of ROS.[1] This oxidative stress initiates two distinct downstream pathways: a primary cytotoxic apoptosis pathway and a secondary, cytoprotective autophagy pathway.[1] Inhibition of the autophagy response has been shown to enhance this compound-induced apoptosis, suggesting a potential combination therapy strategy.[1]

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS G1_Arrest G0/G1 Cell Cycle Arrest This compound->G1_Arrest Mito Mitochondrial Hyperpolarization ROS->Mito Autophagy Cytoprotective Autophagy ROS->Autophagy Apoptosis Apoptosis Mito->Apoptosis G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT JNK_P38 JNK/P38 MAPK Pathway This compound->JNK_P38 FOXM1 FOXM1 Downregulation PI3K_AKT->FOXM1 JNK_P38->FOXM1 Cell_Cycle Cyclin A2 / CDK2 ↓ MMP2 / MMP9 ↓ FOXM1->Cell_Cycle Apoptosis_Proteins Bcl-2 ↓ / Bax ↑ FOXM1->Apoptosis_Proteins S_Arrest S-Phase Arrest Cell_Cycle->S_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis G A 1. Seed Cells (96-well plate, 24h incubation) B 2. Treat Cells (Serial dilutions of this compound) A->B C 3. Incubate (24h, 48h, or 72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

References

Navigating Anticoccidial Resistance: A Comparative Analysis of Lasalocid Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of lasalocid against other major anticoccidial drugs, supported by comprehensive experimental data and methodologies, to guide researchers and drug development professionals in the ongoing battle against avian coccidiosis.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The primary method of control has been the prophylactic use of anticoccidial drugs. However, the extensive use of these agents has inevitably led to the emergence of drug-resistant Eimeria strains, necessitating a thorough understanding of cross-resistance patterns to inform effective control strategies. This guide provides a comparative analysis of the cross-resistance between this compound, a polyether ionophore antibiotic, and other classes of anticoccidial drugs, presenting key experimental findings and detailed protocols.

Efficacy of this compound Against Resistant Eimeria Strains: A Quantitative Comparison

This compound has demonstrated significant efficacy against Eimeria strains that have developed resistance to other anticoccidial compounds. Controlled battery experiments have consistently shown that this compound can effectively manage infections by strains resistant to both chemical and other ionophore anticoccidials.

A pivotal study investigating Eimeria tenella strains resistant to various known anticoccidials revealed that this compound, administered in feed at a concentration of 0.0075%, was highly effective.[1] this compound-medicated chicks exhibited significantly better weight gain, improved feed conversion, lower lesion scores, and reduced mortality compared to infected, unmedicated controls and groups treated with the anticoccidials to which the E. tenella strains were resistant.[1]

Below is a summary of the comparative efficacy of this compound against E. tenella strains resistant to other common anticoccidials:

Resistant Strain To Parameter Infected Unmedicated Control Resistant Drug Treatment This compound (0.0075%) Treatment
Sulfaquinoxaline Mortality (%)HighHighLow (P ≤ 0.05)
Weight GainLowLowHigh (P ≤ 0.05)
Feed ConversionPoorPoorEfficient (P ≤ 0.05)
Lesion ScoreSevereSevereLow (P ≤ 0.05)
Nicarbazin Mortality (%)HighHighLow (P ≤ 0.05)
Weight GainLowLowHigh (P ≤ 0.05)
Feed ConversionPoorPoorEfficient (P ≤ 0.05)
Lesion ScoreSevereSevereLow (P ≤ 0.05)
Zoalene Mortality (%)HighHighLow (P ≤ 0.05)
Weight GainLowLowHigh (P ≤ 0.05)
Feed ConversionPoorPoorEfficient (P ≤ 0.05)
Lesion ScoreSevereSevereLow (P ≤ 0.05)
Amprolium Mortality (%)HighHighLow (P ≤ 0.05)
Weight GainLowLowHigh (P ≤ 0.05)
Feed ConversionPoorPoorEfficient (P ≤ 0.05)
Lesion ScoreSevereSevereLow (P ≤ 0.05)
Clopidol Mortality (%)HighHighLow (P ≤ 0.05)
Weight GainLowLowHigh (P ≤ 0.05)
Feed ConversionPoorPoorEfficient (P ≤ 0.05)
Lesion ScoreSevereSevereLow (P ≤ 0.05)

Data synthesized from studies demonstrating this compound's efficacy against various resistant E. tenella strains.[1][2]

Furthermore, comparative studies with other ionophores have shown inconsistent cross-resistance. While some level of cross-resistance between ionophores with similar modes of action can occur, this compound has been reported to control some coccidial strains that are not well-controlled by monensin or narasin.[3][4] Conversely, a strain readily controlled by monensin and narasin was not as effectively controlled by this compound, highlighting the complex nature of ionophore resistance.[4]

Experimental Protocols

To ensure the reproducibility and validation of cross-resistance studies, detailed experimental methodologies are crucial. The following outlines a standard protocol for evaluating the efficacy of anticoccidials in battery cage trials.

Parasite Strains and Propagation
  • Strain Selection: Field isolates of Eimeria species are obtained from commercial poultry farms. Strains with known resistance to specific anticoccidials are selected for cross-resistance studies.

  • Propagation: Coccidia-free chickens are orally inoculated with the selected Eimeria oocysts. Feces are collected, and oocysts are isolated, purified, and sporulated for use in experimental infections.[5]

Experimental Animals and Housing
  • Animals: Day-old, coccidia-free broiler chickens are used.

  • Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter. Feed and water are provided ad libitum.

Diet and Medication
  • Basal Diet: A nutritionally complete, unmedicated starter ration is used as the basal diet.

  • Medication: The test anticoccidial (e.g., this compound) and the comparative drugs are incorporated into the basal diet at their recommended concentrations. Medicated feed is provided to the respective treatment groups, typically starting 24 hours before experimental infection and continuing for the duration of the study.

Experimental Design and Infection
  • Groups: A typical design includes:

    • Uninfected, unmedicated control

    • Infected, unmedicated control

    • Infected, this compound-medicated

    • Infected, medicated with the drug to which the strain is resistant

  • Infection: Each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts.

Data Collection and Analysis
  • Parameters: The primary parameters measured include:

    • Weight Gain: Calculated as the difference between the final and initial body weights.

    • Feed Conversion Ratio (FCR): Total feed consumed divided by the total weight gain.

    • Mortality: Recorded daily.

    • Lesion Scoring: On a specific day post-infection (e.g., day 5 or 7), a subset of birds from each group is euthanized, and intestinal lesions are scored on a scale of 0 to 4 (0 = normal, 4 = most severe).

    • Oocyst Production: Fecal samples are collected, and the number of oocysts per gram is determined.

  • Anticoccidial Index (ACI): This composite index is often used to evaluate the overall efficacy of a drug. It is calculated as: ACI = (Relative weight gain rate + survival rate) - (Lesion score x 10 + oocyst value/score). An ACI value of 180 or higher indicates high efficacy, while a value below 120 suggests ineffectiveness.[6][7]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.

Visualizing Mechanisms and Workflows

To better understand the underlying principles of this compound's action and the experimental processes involved in resistance studies, the following diagrams are provided.

Mechanism of Action: Ionophore Anticoccidials

Ionophores like this compound disrupt the normal cellular function of the Eimeria parasite by interfering with ion transport across the cell membrane.

Ionophore_Mechanism cluster_membrane Parasite Cell Membrane cluster_cytoplasm Parasite Cytoplasm Ionophore This compound Cation Cation (e.g., Na+, K+) Ionophore->Cation Forms Lipid-Soluble Complex Ionic_Imbalance Ionic Imbalance Cation->Ionic_Imbalance Influx into Cytoplasm H_ion H+ Osmotic_Swelling Osmotic Swelling & Water Influx Ionic_Imbalance->Osmotic_Swelling Cell_Lysis Cell Lysis & Death Osmotic_Swelling->Cell_Lysis Extracellular Extracellular Space Extracellular->Ionophore Enters Membrane

Caption: Mechanism of action of ionophore anticoccidials like this compound.

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates the typical workflow for conducting a cross-resistance study in a laboratory setting.

Cross_Resistance_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data Data Collection & Analysis P1 Isolate & Propagate Resistant Eimeria Strain E3 Oral Inoculation with Eimeria Oocysts P1->E3 P2 Procure Coccidia-Free Chicks E1 Randomly Allocate Chicks to Treatment Groups P2->E1 P3 Prepare Medicated & Unmedicated Diets E2 Administer Diets (pre-infection) P3->E2 E1->E2 E2->E3 E4 Continue Medicated Diets E3->E4 D1 Record Daily Mortality & Clinical Signs E4->D1 D2 Measure Weight Gain & Feed Conversion E4->D2 D3 Perform Lesion Scoring (post-mortem) E4->D3 D4 Analyze Oocyst Shedding E4->D4 D5 Calculate ACI & Perform Statistical Analysis D1->D5 D2->D5 D3->D5 D4->D5

Caption: Standard experimental workflow for anticoccidial cross-resistance studies.

References

Head-to-head comparison of Lasalocid and salinomycin in broilers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of performance, efficacy, and experimental considerations for researchers and drug development professionals.

The control of coccidiosis, a pervasive and economically significant parasitic disease in poultry, has historically relied on the use of ionophore anticoccidials. Among the most utilized are Lasalocid and Salinomycin, which have been mainstays in broiler production for decades. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their performance in broilers, underlying mechanisms, and the experimental protocols used for their evaluation.

Performance and Efficacy: A Tabular Comparison

The following tables summarize key performance indicators from studies directly comparing this compound and Salinomycin in broiler chickens. These studies often evaluate the ionophores in the context of coccidiosis vaccination programs, where the goal is to manage the vaccine's cycling while optimizing bird performance.

Table 1: Broiler Performance Under Coccidiosis Challenge

Performance MetricThis compoundSalinomycinControl (Vaccinated, No Ionophore)Study Reference
Cumulative Weight Gain (Day 35) 3.88 lbs3.88 lbs3.81 lbs--INVALID-LINK--
Cumulative Weight Gain (Day 60) Significantly heavier than controlNo significant difference from control---INVALID-LINK--
Feed Conversion Ratio (FCR) (Day 60) 5-6 points lower than control5-6 points lower than control---INVALID-LINK--
Weight Gain (4 of 5 trials) BestIntermediate---INVALID-LINK--

Table 2: Anticoccidial Efficacy - Lesion Scores and Oocyst Shedding

Efficacy ParameterThis compoundSalinomycinControl (Vaccinated, No Ionophore)Study Reference
Large Oocyst Shedding (Day 21) Significantly lower than controlSignificantly lower than controlHigher--INVALID-LINK--
Small/Medium Oocyst Shedding (Day 21) Significantly lower than controlSignificantly lower than controlHigher--INVALID-LINK--
Lesion Control GoodStatistically superior to this compound---INVALID-LINK--

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

Study Design from Mathis et al., 2014

  • Animals: Commercial broiler chicks, vaccinated in-ovo with a coccidiosis vaccine (Inovocox EM1).

  • Housing: Floor pens with fresh pine shavings.

  • Diets: Standard broiler starter, grower, and finisher diets meeting NRC standards. All treatment groups also received bacitracin methylene disalicylate (50 g/ton ).

  • Anticoccidial Administration:

    • This compound: 68 g/ton of feed.

    • Salinomycin: 40 g/ton of feed.

    • Ionophores were added to either the grower feed, the finisher feed, or both.

  • Coccidiosis Challenge: On day 36, birds were challenged with a mixed inoculum of approximately 50,000 Eimeria acervulina, 10,000 E. maxima, and 50,000 E. tenella oocysts.

  • Data Collection: Live weight, feed consumption, FCR, mortality, oocysts per gram of feces, and Eimeria lesion scores (using the Johnson-Reid method) were recorded. Lesion scoring was performed 6 days post-challenge.

Study Design from Chappel et al., 1978

  • Animals: Approximately 13,500 broilers of three different breeds across five field trials.

  • Housing: Floor pens under commercial-like conditions.

  • Diets: Standard commercial broiler rations.

  • Anticoccidial Administration:

    • This compound: 75 ppm in the feed.

    • Salinomycin: 60 ppm in the feed.

    • Monensin (for comparison): 100 ppm.

  • Coccidial Exposure: Natural exposure through the use of used litter. In some trials, seeder birds were also used to ensure a coccidial challenge.

  • Data Collection: At approximately 3 weeks of age, five chicks per pen were necropsied to assess coccidial infection and lesion control. Performance data (weight gain, feed conversion) was collected throughout the grow-out period.

Mechanism of Action: A Visual Representation

This compound and Salinomycin are both classified as ionophores, meaning they transport ions across biological membranes.[1][2][3] Their primary mode of action is to disrupt the normal ionic gradients within the coccidial parasite, leading to cellular damage and death.[1][3]

A key difference between them is their ion specificity. This compound is a divalent ionophore, capable of transporting both monovalent (like K+, Na+) and divalent cations (like Ca2+).[4] Salinomycin is a monovalent ionophore, primarily transporting K+ ions.[1] This disruption of ion concentration gradients leads to an influx of water, causing the parasite to swell and lyse.[5]

IonophoreMechanism cluster_parasite Eimeria Parasite cluster_environment ParasiteMembrane Cell Membrane Cytoplasm Cytoplasm (High K+, Low Na+) ParasiteMembrane->Cytoplasm Cation Influx Disrupts Gradient Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Mitochondrial Dysfunction OsmoticLysis Osmotic Lysis & Parasite Death Cytoplasm->OsmoticLysis Water Influx Ionophore Ionophore (this compound or Salinomycin) Ionophore->ParasiteMembrane Embeds in Membrane Cations Cations (K+, Na+, Ca2+) Cations->Ionophore Binds

Caption: General mechanism of action for ionophore anticoccidials in Eimeria parasites.

Experimental Workflow Visualization

The evaluation of anticoccidial drugs typically follows a structured experimental workflow to assess both performance and efficacy under controlled conditions.

ExperimentalWorkflow Day0 Day 0: Chick Placement & Randomization Treatment Treatment Groups: - Control (No Drug) - this compound - Salinomycin Day0->Treatment Feed Medicated Feed Administration (Continuous) Treatment->Feed DataCollection Data Collection Period (e.g., Day 0 to Day 42) Feed->DataCollection Challenge Day 'X': Coccidial Challenge (Oral Gavage with Eimeria Oocysts) Efficacy Efficacy Metrics (Post-Challenge): - Lesion Scoring - Oocyst Shedding Challenge->Efficacy DataCollection->Challenge During Performance Performance Metrics: - Weight Gain - Feed Intake - FCR DataCollection->Performance Termination Study Termination & Final Analysis Performance->Termination Efficacy->Termination

References

Validating HPLC Methods for Lasalocid Detection Against Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of veterinary drug residue analysis, the accurate quantification of substances like Lasalocid, an ionophore antibiotic widely used in the poultry and cattle industry, is paramount for ensuring food safety and regulatory compliance. While High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has traditionally been a workhorse for such analyses, modern mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and specificity. This guide provides a comprehensive comparison of these two analytical approaches for the detection of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method validation and selection.

Quantitative Performance Comparison

The choice between HPLC and mass spectrometry for this compound detection often hinges on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize key performance parameters for both methods based on published validation studies.

Table 1: Comparison of Method Sensitivity for this compound Detection

ParameterHPLC-UV/FluorescenceLC-MS/MS
Limit of Detection (LOD) 0.03 µg/mL (in milk)[1][2]0.47 µg/kg (in chicken tissue)[3]
Limit of Quantification (LOQ) 0.5 µg/mL (in milk)[1][2][4][5][6]1.44 µg/kg (in chicken tissue)[3]
1 ng/g (in fortified samples)[7][8]

Table 2: Comparison of Method Accuracy and Precision for this compound Detection

ParameterHPLC-UV/FluorescenceLC-MS/MS
Linearity (Correlation Coefficient, r) >0.995 (0.5 - 3.0 µg/mL in milk)[1]>0.99
Recovery 84.5% (mean, in milk)[1]79% - 98% (in chicken tissues)[3]
>80% (in milk)[1]59% - 76% (in eggs and chicken liver)[7][8]
Intra-day Precision (CV%) 7.2% (in milk)[4][5][6]Not explicitly stated in reviewed sources
Inter-day Precision (CV%) 7.0% (in milk)[4][5][6]Not explicitly stated in reviewed sources

From the data, it is evident that LC-MS/MS methods generally offer lower limits of detection and quantification, making them more suitable for residue analysis where very low concentrations of this compound need to be detected.[1][3] However, HPLC methods with UV or fluorescence detection can still provide adequate sensitivity for certain applications and are often more accessible and cost-effective.[1] The recovery and precision of both methods are generally within acceptable limits for bioanalytical method validation.[1][3][4][5][6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for both HPLC and LC-MS/MS analysis of this compound.

HPLC Method with UV Detection for this compound in Raw Milk

This protocol is adapted from a validated method for the determination of this compound in bovine raw milk.[1][4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of raw milk in a centrifuge tube, add a known standard of this compound for calibration or quality control.

  • Add 2 mL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of dichloromethane, vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collect the upper (organic) layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) with a suitable buffer like formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 315 nm.

  • Run Time: Approximately 10-15 minutes.

3. Validation Parameters:

  • Linearity: Prepare calibration standards in blank milk matrix over a concentration range of 0.5 to 3.0 µg/mL.[1][4][5][6]

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[4][5][6]

  • Recovery: Compare the peak area of this compound in a pre-extracted spiked sample to that of a post-extracted spiked sample.

LC-MS/MS Method for this compound in Animal Tissues

This protocol outlines a general procedure for the sensitive detection of this compound in animal tissues using tandem mass spectrometry.[3][7][8][9][10]

1. Sample Preparation (Extraction and Clean-up):

  • Homogenize 5 g of tissue with 15 g of anhydrous sodium sulfate until a dry, uniform powder is obtained.[7]

  • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

  • Centrifuge at 4000 g for 15 minutes.[7]

  • Collect the supernatant. For lower concentrations, an evaporation and reconstitution step might be necessary.[7]

  • The extract may be further cleaned up using solid-phase extraction (SPE) cartridges (e.g., trimethylaminopropylsilanized silica gel or divinylbenzene-N-vinylpyrrolidone copolymer) to remove matrix interferences.[10]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. For example, for the sodium adduct of this compound ([M+Na]+), a precursor ion of m/z 613 could be selected, with characteristic product ions monitored.

3. Validation Parameters:

  • Specificity: Analyze blank tissue samples to ensure no interfering peaks are present at the retention time of this compound.

  • LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.

  • Matrix Effects: Evaluate the influence of the sample matrix on the ionization of this compound by comparing the response of the analyte in a pure solvent to that in a matrix extract.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for validating an HPLC method against a more sensitive and specific mass spectrometry method for this compound detection.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Evaluation & Comparison A HPLC Method Development Column Selection Mobile Phase Optimization Detector Settings C Sample Collection (e.g., Milk, Tissue) B MS Method Development Ionization Source Tuning Selection of Precursor/Product Ions Collision Energy Optimization D Extraction Liquid-Liquid or Solid-Phase C->D E Clean-up (optional) SPE D->E F HPLC Analysis Data Acquisition E->F G LC-MS/MS Analysis Data Acquisition E->G H HPLC Data Processing Peak Integration Quantification F->H I MS Data Processing Peak Integration Quantification G->I J Method Validation Parameters Linearity LOD/LOQ Accuracy Precision Recovery H->J I->J K Comparative Analysis Statistical Evaluation Method Performance Assessment J->K

Caption: Workflow for validating an HPLC method against mass spectrometry for this compound detection.

This structured approach ensures that both methods are rigorously evaluated and that the comparison is based on a solid foundation of experimental data. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including regulatory guidelines, desired sensitivity, and available resources.

References

A Comparative Analysis of Lasalocid and Narasin Toxicity in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of two widely used ionophore anticoccidials in poultry, Lasalocid and narasin. The information presented is collated from various scientific studies to aid in research and development, and to provide a comprehensive understanding of the potential risks associated with these compounds.

Executive Summary

This compound, a divalent ionophore, and narasin, a monovalent ionophore, are effective in controlling coccidiosis in poultry. However, their toxicological profiles present a narrow therapeutic index, necessitating a thorough understanding of their comparative toxicity. This guide details their mechanisms of action, quantitative toxicity data, clinical signs of toxicity, and relevant experimental protocols. Based on available data, narasin appears to be slightly more acutely toxic to chickens than this compound, as indicated by their respective LD50 values.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound and narasin in poultry.

Parameter This compound Narasin Reference
Acute Oral LD50 (Chickens) 71.5 mg/kg body weight67 mg/kg body weight[1][2]
Recommended Dosage in Feed (Broilers) 75 - 125 ppm60 - 80 ppm[3][4][5][2]
Observed Toxic Level in Feed (Broilers) 115 - 150 ppm (accidental feeding)≥ 120 ppm[6][2]
No Observed Adverse Effect Level (NOAEL) in Feed (Broilers) -100 ppm[2]

Table 1: Comparative Quantitative Toxicity of this compound and Narasin in Chickens.

Mechanism of Action and Toxicological Pathway

Both this compound and narasin are carboxylic ionophores that function by transporting cations across biological membranes, disrupting the natural ion gradients. This is the basis for their anticoccidial activity and also the root of their toxicity to the host animal.

This compound , being a divalent ionophore, primarily transports divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), but also has an affinity for monovalent cations like potassium (K⁺) and sodium (Na⁺)[3]. Narasin , a monovalent ionophore, preferentially transports monovalent cations, mainly K⁺ and Na⁺[2][3].

The disruption of intracellular ion homeostasis, particularly an overload of intracellular calcium, is a key event in the toxic cascade. This leads to mitochondrial dysfunction, ATP depletion, and ultimately, cell death, primarily affecting tissues with high energy demands such as skeletal and cardiac muscle.

Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ionophore Ionophore (this compound or Narasin) Cations_int Increased Intracellular Cations Ionophore->Cations_int Cation Transport Cations_ext Extracellular Cations (Na+, K+, Ca2+) Cations_ext->Ionophore Mitochondria Mitochondrial Dysfunction Cations_int->Mitochondria Ion Overload ATP_depletion ATP Depletion Mitochondria->ATP_depletion Impaired Respiration Cell_Death Cell Death (Myopathy) ATP_depletion->Cell_Death Energy Crisis

Caption: General signaling pathway for ionophore toxicity in poultry.

Clinical Signs and Pathology

Overdosing or accidental ingestion of high concentrations of this compound or narasin can lead to a range of clinical signs, primarily related to myotoxicity.

This compound:

  • Clinical Signs: Incoordination, leg weakness, diarrhea, depression, and ataxia[3][6]. In cases of interaction with other drugs like chloramphenicol, an abnormal gait characterized by toe walking and progressive leg weakness has been observed[7].

  • Pathology: Histological examination reveals severe muscle damage[6].

Narasin:

  • Clinical Signs: Anorexia, hypoactivity, leg weakness, ataxia, depression, and diarrhea. In turkeys, which are more sensitive, flaccid paralysis of the wings and legs can occur[8][9].

  • Pathology: Post-mortem findings can include edema and hyperemia of the liver and kidneys, and catarrhal inflammation of the small intestines[9]. Microscopic lesions include myofiber degeneration and necrosis of skeletal and myocardial muscle[9].

Experimental Protocols

Objective: To determine and compare the acute oral toxicity (LD50) of this compound and narasin in broiler chickens.

Animals:

  • Species: Broiler chickens (e.g., Ross 308 or Cobb 500).

  • Age: 21 days old.

  • Health Status: Clinically healthy and free from disease.

  • Acclimatization: Acclimatized for at least 7 days before the start of the study.

Housing and Husbandry:

  • Housed in environmentally controlled conditions with appropriate temperature, humidity, and lighting.

  • Provided with ad libitum access to a standard broiler starter feed (without any anticoccidials) and clean drinking water.

Experimental Design:

  • Groups: A control group and at least 5 dose groups for each compound (this compound and narasin).

  • Animals per Group: 10 birds per group (5 male, 5 female).

  • Administration: A single oral dose of the test compound administered via gavage. The control group receives the vehicle only.

  • Dose Selection: Doses should be selected to span the expected LD50 value, based on preliminary range-finding studies.

Procedure:

  • Birds are fasted for 4 hours before dosing.

  • Individual body weights are recorded.

  • The calculated dose of this compound or narasin is administered orally.

  • Birds are observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

  • All mortalities are recorded.

  • At the end of the 14-day observation period, surviving birds are euthanized and subjected to a gross necropsy.

Data Analysis:

  • The LD50 value and its 95% confidence interval are calculated using a recognized statistical method (e.g., probit analysis).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Dose Groups Acclimatization->Grouping Fasting Fasting (4 hours) Grouping->Fasting Dosing Single Oral Dose (this compound or Narasin) Fasting->Dosing Observation Clinical Observation (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy End of study or at mortality LD50_Calc LD50 Calculation Necropsy->LD50_Calc

Caption: Workflow for a comparative acute oral toxicity study.

Conclusion

Both this compound and narasin have a narrow margin of safety in poultry. The available data suggests that narasin is slightly more acutely toxic to chickens than this compound. The clinical signs of toxicity for both compounds are similar and are primarily related to their myotoxic effects. Careful dose management and feed mixing are crucial to prevent accidental overdose and subsequent toxicity in poultry flocks. Further direct comparative studies with detailed pathological and biochemical analyses would be beneficial to fully elucidate the subtle differences in their toxicological profiles.

References

Comparative Study: Lasalocid's Impact on Gut Microbiota Versus Probiotics and Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of Lasalocid and its alternatives on the gut microbiome.

Introduction

This compound, a polyether ionophore antibiotic, is widely utilized in the livestock industry as a feed additive to enhance growth performance and feed efficiency. Its primary mechanism of action involves the disruption of ion transport across the cell membranes of various microorganisms, leading to alterations in the gut microbiota composition and function. As the scientific community's understanding of the gut microbiome's profound impact on host health deepens, there is a growing interest in comparing the effects of traditional antibiotic growth promoters like this compound with alternative strategies such as probiotics and essential oils. This guide provides a comparative analysis of the impact of this compound and these alternatives on the gut microbiota, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative effects of this compound, probiotics, and essential oils on key gut microbiota parameters. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions, such as animal models and dosages, may vary between studies, affecting direct comparability.

Table 1: Impact on Rumen Fermentation Parameters

ParameterThis compoundProbioticsEssential Oils
Total VFA Concentration DecreasedVariableVariable
Acetate (% of total VFA) DecreasedVariableVariable
Propionate (% of total VFA) IncreasedVariableVariable
Butyrate (% of total VFA) DecreasedIncreasedVariable
Methane Production DecreasedVariableDecreased

Table 2: Effects on Gut Microbiota Composition (Relative Abundance %)

Microbial GroupThis compoundProbioticsEssential Oils
Firmicutes DecreasedIncreasedIncreased
Bacteroidetes IncreasedVariableDecreased
Lactobacillus InhibitedIncreasedIncreased
Bifidobacterium Not Significantly AffectedIncreasedIncreased
Ruminococcus InhibitedVariableVariable
Butyrivibrio InhibitedVariableVariable
Streptococcus InhibitedVariableVariable
Selenomonas Selected forVariableVariable
Bacteroides Selected forVariableVariable
Methanogens InhibitedVariableInhibited

Table 3: Influence on Gut Microbiota Alpha Diversity

Diversity IndexThis compoundProbioticsEssential Oils
Shannon Index No Significant ChangeIncreasedIncreased
Chao1 Index No Significant ChangeIncreasedIncreased
Simpson's Index No Significant ChangeIncreasedVariable

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research in this area.

In Vitro Rumen Fermentation Studies

This protocol is used to simulate the fermentation processes that occur in the rumen, allowing for the controlled study of the effects of different compounds on microbial populations and their metabolic outputs.

Materials:

  • Rumen fluid collected from a cannulated animal

  • Buffer solution (e.g., McDougall's buffer)

  • Substrate (e.g., ground feed)

  • Test compounds (this compound, probiotics, essential oils)

  • Incubation vessels (e.g., serum bottles or a continuous culture system)

  • Gas chromatograph for VFA analysis

  • Pressure transducer for gas production measurement

Procedure:

  • Rumen Fluid Collection: Collect rumen fluid from a fistulated animal before morning feeding to ensure a standardized microbial population. Strain the fluid through multiple layers of cheesecloth to remove large feed particles.

  • Incubation Setup: Prepare incubation vessels containing the substrate and buffer solution. The buffer helps to maintain a stable pH, mimicking the rumen environment.

  • Inoculation: Add a standardized amount of the strained rumen fluid to each incubation vessel.

  • Treatment Application: Add the test compounds (this compound, specific probiotic strains, or essential oil preparations) to the respective treatment groups at desired concentrations. A control group with no added compound should be included.

  • Incubation: Seal the vessels and incubate them in a water bath at 39°C for a specified period (e.g., 24 or 48 hours).

  • Data Collection:

    • Gas Production: Measure total gas production at regular intervals using a pressure transducer.

    • VFA Analysis: At the end of the incubation period, collect a sample of the fermentation fluid. Centrifuge the sample to remove microbial cells and feed particles. Analyze the supernatant for VFA concentrations (acetate, propionate, butyrate) using a gas chromatograph.

    • pH Measurement: Measure the pH of the final fermentation fluid.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This method is used to identify and quantify the different types of bacteria present in a gut sample, providing a comprehensive profile of the microbial community.

Materials:

  • Fecal or gut content samples

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • PCR reagents (primers targeting a variable region of the 16S rRNA gene, e.g., V3-V4, polymerase, dNTPs)

  • Gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

  • Sample Collection and Storage: Collect fecal or gut content samples and store them immediately at -80°C to preserve the microbial DNA.

  • DNA Extraction: Extract total genomic DNA from the samples using a validated DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal bacterial primers. The primers are typically barcoded to allow for the pooling of multiple samples in a single sequencing run.

  • Library Preparation: Purify the PCR products to remove primers and other contaminants. Quantify the purified DNA and pool the samples in equimolar concentrations to create a sequencing library.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Quality Filtering: Remove low-quality sequences and chimeras from the raw sequencing data.

    • OTU Clustering/ASV Picking: Group similar sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign a taxonomic classification to each OTU/ASV by comparing its sequence to a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1, Simpson) to measure the diversity within each sample and beta diversity metrics to compare the microbial composition between different treatment groups.

    • Statistical Analysis: Use statistical tests to identify significant differences in the relative abundance of specific bacterial taxa and diversity indices between the treatment groups.

Mandatory Visualization

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its impact on the gut microbiota.

Lasalocid_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound Ion_Complex This compound-Cation Complex This compound->Ion_Complex Binds Cation H_out H+ This compound->H_out Transports H+ out Cation_in Cation (Na+, K+) Ion_Complex->Cation_in Transports into cell Ion_Gradient_Disruption Disruption of Ion Gradients Cation_in->Ion_Gradient_Disruption Cation_out Cation (Na+, K+) H_in H+ H_in->this compound Releases Cation, Binds H+ pH_Imbalance Intracellular pH Imbalance H_out->pH_Imbalance Cell_Death Bacterial Cell Death Ion_Gradient_Disruption->Cell_Death pH_Imbalance->Cell_Death Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of this compound's ionophore activity.

Experimental_Workflow Animal_Model Animal Model (e.g., Ruminant, Poultry) Treatment_Groups Treatment Groups: - Control - this compound - Probiotic - Essential Oil Animal_Model->Treatment_Groups Sample_Collection Sample Collection (Feces / Gut Contents) Treatment_Groups->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Metabolomics Metabolomics (VFA, etc.) Sample_Collection->Metabolomics 16S_Sequencing 16S rRNA Sequencing DNA_Extraction->16S_Sequencing Bioinformatics Bioinformatics Analysis 16S_Sequencing->Bioinformatics Data_Analysis Comparative Data Analysis Metabolomics->Data_Analysis Bioinformatics->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for comparative gut microbiota analysis.

Impact on Host Signaling Pathways

The gut microbiota communicates with the host through a complex network of signaling pathways, influencing everything from metabolism and immunity to behavior. While direct research on this compound's influence on these pathways via the microbiota is still emerging, we can infer potential impacts based on its known effects on microbial populations and their metabolic products.

Immune System Modulation

The gut microbiota plays a critical role in the development and function of the host immune system. Alterations in the gut microbial composition, known as dysbiosis, can dysregulate immune responses, leading to inflammation.

  • This compound: By selectively inhibiting certain bacteria, this compound alters the microbial-associated molecular patterns (MAMPs) that interact with host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This can lead to a shift in the balance of pro-inflammatory and anti-inflammatory cytokines.

  • Probiotics: Certain probiotic strains can enhance the integrity of the gut barrier, increase the production of anti-inflammatory cytokines like IL-10, and promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

  • Essential Oils: Some essential oils have demonstrated anti-inflammatory properties by modulating immune signaling pathways. For example, they can influence the production of inflammatory mediators and the activity of immune cells.

Gut-Brain Axis

The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system. The gut microbiota can influence brain function and behavior by producing neuroactive metabolites.

  • This compound: The impact of this compound on the gut-brain axis is not well-documented. However, by altering the production of key microbial metabolites like short-chain fatty acids (SCFAs), it could indirectly influence neurotransmitter synthesis and brain function.

  • Probiotics: Certain probiotic strains, often referred to as "psychobiotics," have been shown to produce neurotransmitters like serotonin and GABA. They can also influence the production of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival and growth.

  • Essential Oils: The impact of essential oils on the gut-brain axis is an active area of research. Some studies suggest that their aromatic compounds may have direct effects on the central nervous system, while their influence on the gut microbiota could provide an indirect route of communication.

Signaling_Pathways cluster_gut Gut Lumen cluster_host Host System This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Alters Composition Probiotics Probiotics Probiotics->Gut_Microbiota Modulates Composition Essential_Oils Essential_Oils Essential_Oils->Gut_Microbiota Modulates Composition Metabolites Microbial Metabolites (SCFAs, Neurotransmitters) Gut_Microbiota->Metabolites Produces Immune_System Immune System (Cytokines, T-cells) Gut_Microbiota->Immune_System Direct Interaction (MAMPs-PRRs) Metabolites->Immune_System Influences Gut_Brain_Axis Gut-Brain Axis (Neurotransmitters, BDNF) Metabolites->Gut_Brain_Axis Influences

Caption: Influence of this compound and alternatives on host signaling.

Conclusion

This compound exerts a significant and selective pressure on the gut microbiota, leading to predictable shifts in microbial populations and fermentation patterns, which can be beneficial for livestock production. However, concerns about antibiotic resistance and the desire for more natural growth-promoting strategies have led to increased interest in alternatives like probiotics and essential oils.

Probiotics and essential oils appear to modulate the gut microbiota in a less disruptive manner, often enhancing microbial diversity and promoting the growth of beneficial bacteria. While the effects of these alternatives can be more variable and dependent on the specific strains or compounds used, they offer a promising avenue for improving gut health and animal performance without the use of traditional antibiotics.

Further research is needed to directly compare the long-term impacts of this compound, probiotics, and essential oils on the gut microbiome and host health under standardized experimental conditions. A deeper understanding of their effects on host signaling pathways will be crucial for the development of targeted and effective strategies to modulate the gut microbiota for improved animal health and productivity.

Evaluating the Species-Specific Toxicity of Lasalocid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the species-specific toxicity of the ionophore antibiotic, Lasalocid. It is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting objective comparisons with other ionophores, supported by experimental data. This document details the mechanisms of toxicity, summarizes key quantitative data, and outlines common experimental protocols.

Introduction to this compound

This compound is a polyether carboxylic ionophore produced by Streptomyces lasaliensis.[1][2] It is widely used in the veterinary industry as a coccidiostat in poultry and a growth promotant in cattle.[1][2][3] Its mechanism of action involves the transport of cations across cellular membranes, disrupting the ionic equilibrium of the target organism, which is effective against coccidial parasites.[1][2] However, this same mechanism is responsible for its toxic effects in both target and non-target species, with significant variation in susceptibility observed across different animals.

Comparative Toxicity Data

The toxicity of this compound varies considerably among species. The median lethal dose (LD50), the dose required to be lethal to 50% of a tested population, is a key indicator of acute toxicity.[4] Horses are particularly sensitive to the toxic effects of this compound.[1][5][6][7] The following table summarizes the reported oral LD50 values for this compound in various species, alongside comparative data for another common ionophore, Monensin.

SpeciesThis compound Oral LD50 (mg/kg BW)Monensin Oral LD50 (mg/kg BW)Reference(s)
Horse21.52-3[1][5][6][8]
Cattle5020-80[1][8]
Chicken71.5Not specified[1]
Rat122Not specified[1]
Mouse146Not specified[1]
DogNot specified20[8]

Mechanism of Toxicity

The toxic effects of this compound stem from its primary function as an ionophore. By facilitating the transport of cations (primarily sodium) across cell membranes, it disrupts the normal ionic gradients essential for cellular function.[3][8] This leads to a cascade of events culminating in cell death, with metabolically active tissues such as cardiac and skeletal muscle being particularly vulnerable.[9][10]

The following diagram illustrates the proposed signaling pathway of this compound toxicity.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ion_Imbalance Disruption of Ionic Homeostasis This compound->Ion_Imbalance Forms complex with cations Membrane Na_Influx Increased Intracellular Na+ Concentration Ion_Imbalance->Na_Influx Facilitates Na+ influx Energy_Depletion ATP Depletion from Na+/K+ Pump Overactivity Na_Influx->Energy_Depletion Cell_Swelling Osmotic Imbalance and Cell Swelling Na_Influx->Cell_Swelling Ca_Overload Intracellular Ca2+ Overload Energy_Depletion->Ca_Overload Reduced Ca2+ extrusion Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Cell_Death Cell Death (Necrosis) Mitochondrial_Dysfunction->Cell_Death Apoptosis/Necrosis signaling Cell_Swelling->Cell_Death Cell lysis

Proposed signaling pathway of this compound toxicity.

Experimental Protocols for Toxicity Assessment

The evaluation of this compound toxicity typically involves a series of in vivo and in vitro studies. The following provides a general overview of the methodologies cited in the literature.

Acute Oral Toxicity Studies (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of this compound in a specific species.

  • Animals: A sufficient number of healthy, age- and weight-matched animals of the target species are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • This compound is administered orally, typically as a single dose, at sequentially increasing concentrations to different groups of animals.[6]

    • A control group receives a placebo.

    • Animals are observed for a specified period (e.g., 7-14 days) for clinical signs of toxicity and mortality.[11]

  • Data Collection:

    • Clinical Signs: Detailed observations of behavioral and physiological changes are recorded, including anorexia, lethargy, muscle weakness, ataxia, diarrhea, and respiratory distress.[3][6][12]

    • Mortality: The number of deaths in each dose group is recorded.

    • Post-mortem Examination: Gross and microscopic (histopathological) examination of major organs, particularly the heart and skeletal muscles, is performed on animals that die or are euthanized.[9][11]

  • Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Sub-chronic and Chronic Toxicity Studies
  • Objective: To evaluate the effects of repeated, lower-dose exposure to this compound over an extended period.

  • Procedure:

    • This compound is incorporated into the feed at various concentrations.

    • Different groups of animals are fed the medicated feed for a specified duration (e.g., 28 days, 90 days, or longer).

    • A control group is fed a non-medicated diet.

  • Data Collection:

    • Clinical Observations: Regular monitoring for any adverse health effects.

    • Body Weight and Feed Consumption: Measured regularly to assess effects on growth and appetite.

    • Clinical Pathology: Blood and urine samples are collected at intervals to analyze hematology, serum biochemistry (e.g., creatine kinase, lactate dehydrogenase, aspartate aminotransferase), and urinalysis parameters.[10][12]

    • Histopathology: At the end of the study, animals are euthanized, and a comprehensive histopathological examination of organs and tissues is conducted.

In Vitro Cytotoxicity Assays
  • Objective: To assess the direct toxic effects of this compound on specific cell types.

  • Cell Lines: Myoblasts, hepatocytes, and other relevant cell lines are often used.

  • Procedure:

    • Cells are cultured in a suitable medium.

    • The cells are exposed to varying concentrations of this compound.

    • Cell viability is assessed after a specific incubation period using assays such as MTT or by measuring the release of lactate dehydrogenase (LDH).[13]

The following diagram outlines a typical experimental workflow for evaluating this compound toxicity.

G cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting A Define Objectives (e.g., LD50, NOAEL) B Select Animal Model and Justify A->B C Determine Dose Levels and Route of Administration B->C D Animal Acclimation C->D Protocol Finalization E Dosing and Observation D->E F Clinical Sign Monitoring E->F G Sample Collection (Blood, Urine) E->G H Necropsy and Gross Pathology F->H End of Observation Period J Clinical Pathology Analysis G->J I Histopathology H->I K Data Analysis and Statistical Evaluation I->K J->K L Final Report Generation K->L

Typical experimental workflow for this compound toxicity studies.

Drug Interactions

A critical consideration in the use of this compound is its potential for adverse interactions with other drugs. Concurrent administration of this compound with certain therapeutic agents, such as tiamulin and chloramphenicol, can significantly increase the risk of toxicity.[1]

Conclusion

This compound exhibits a marked species-specific toxicity, with horses being particularly vulnerable. The mechanism of toxicity is directly related to its ionophoric activity, leading to cellular damage, especially in muscle tissues. Understanding the comparative toxicity and adhering to established experimental protocols are crucial for the safe and effective use of this compound in veterinary medicine and for the development of new ionophore-based drugs. This guide provides a foundational resource for professionals in the field to make informed decisions regarding the evaluation and application of this compound.

References

A Comparative Review of Polyether Ionophores in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of commonly used polyether ionophores in veterinary medicine, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Polyether Ionophores

Polyether ionophores are a class of antibiotics produced by various species of Streptomyces bacteria.[1] They are widely used in veterinary medicine, primarily as anticoccidial agents in poultry and as growth promoters in ruminants.[2] Their mechanism of action involves forming lipid-soluble complexes with cations and transporting them across cell membranes, disrupting the natural ion gradients essential for cellular function.[3][4][5] This disruption leads to the death of susceptible organisms, including coccidial parasites and certain rumen bacteria. The primary polyether ionophores used in veterinary medicine include monensin, lasalocid, salinomycin, and narasin.[1]

Comparative Efficacy

The efficacy of polyether ionophores is typically evaluated based on their ability to control coccidiosis in poultry and to improve growth performance in cattle.

Anticoccidial Efficacy in Broiler Chickens

The following table summarizes the comparative efficacy of different polyether ionophores in controlling coccidiosis in broiler chickens, based on key performance indicators from experimental challenge studies.

IonophoreDosage (ppm)Weight Gain (g)Feed Conversion Ratio (FCR)Lesion Score Reduction (%)Reference
Control (Infected, Unmedicated) 03651.580[6]
Monensin 121---[6]
This compound 75---[6]
Narasin 7018501.45Significant[7]
Salinomycin 6017801.52Significant[7]

Note: Direct comparison between studies should be made with caution due to variations in experimental design, challenge models, and broiler strains. In one study, narasin demonstrated a slight superiority in terms of improved performance parameters compared to salinomycin.[7] Another study found that this compound and narasin were better tolerated by growing chicks than monensin at their respective recommended use levels.[6]

Growth Performance in Feedlot Cattle

Polyether ionophores are also used to improve feed efficiency and promote growth in feedlot cattle by modifying the rumen microbial population. The table below presents a summary of their effects on cattle performance.

IonophoreDosage (mg/kg DM)Average Daily Gain (ADG) (kg)Feed Efficiency (G:F)Rumen Propionate ProductionReference
Control (No Ionophore) 01.500.150Baseline[8]
Monensin 25-36.41.550.157Increased[8][9]
This compound 301.680.162Increased[10]
Narasin 131.620.155Increased[8]
Salinomycin ---Increased[11]

Note: Performance benefits can vary based on diet composition, cattle type, and environmental conditions. One study reported that steers fed this compound gained faster and more efficiently than those fed monensin.[12] Another study found that narasin was the only feed additive among those tested (including salinomycin) that benefited the performance and ruminal fermentation of Nellore cattle on a forage-based diet.[11]

Comparative Toxicity

A critical aspect of polyether ionophores is their narrow margin of safety and species-specific toxicity.[13] Horses are particularly susceptible to the toxic effects of these compounds.[3][14]

IonophoreAnimal SpeciesAcute LD50 (mg/kg body weight)Reference
Monensin Horse2-3[4][14]
Cattle20-80[4][15]
Dog20[4]
This compound Horse15-21.5[3]
Cattle-
Salinomycin Horse0.6[3]
Cattle-
Narasin --

The relative toxicity from lowest to highest is generally considered to be salinomycin < this compound < narasin < monensin.[3] Clinical signs of toxicity often involve the muscular and cardiovascular systems and can include weakness, ataxia, cardiac arrhythmias, and in severe cases, death.[4][16] Diagnosis of ionophore toxicity relies on a combination of clinical signs, history of exposure, and analysis of feed for the presence and concentration of the ionophore.[16] Biochemical markers such as elevated creatine kinase (CK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) can indicate muscle damage.[15][16]

Mechanism of Action

The primary mechanism of action of polyether ionophores is the disruption of ion gradients across the cell membranes of susceptible organisms.[5] This leads to a cascade of events culminating in cell death.

Signaling Pathway of Ionophore Action in Eimeria

Ionophore_Mechanism Ionophore Polyether Ionophore Complex Ionophore-Cation Complex Ionophore->Complex Binds Membrane Eimeria Cell Membrane Pump Na+/K+ ATPase Pump Membrane->Pump Disrupts Gradient Water Water Influx Membrane->Water Osmotic Imbalance Cation Cation (Na+, K+) Cation->Complex Complex->Membrane Transports across Energy ATP Depletion Pump->Energy Over-activation leads to Swell Cellular Swelling Water->Swell Lysis Cell Lysis Swell->Lysis

Caption: Mechanism of action of polyether ionophores against Eimeria.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of polyether ionophores.

Coccidiosis Challenge Model in Broiler Chickens

This protocol outlines a common experimental design for evaluating the efficacy of anticoccidial drugs.

Coccidiosis_Challenge_Workflow A Day 1: Chick Placement and Randomization B Day 1-21: Feeding of Experimental Diets A->B C Day 14: Oral Inoculation with Eimeria oocysts B->C D Day 21: Data Collection C->D E Performance Metrics: - Body Weight Gain - Feed Conversion Ratio D->E F Intestinal Lesion Scoring D->F G Oocyst Per Gram (OPG) of Litter D->G

Caption: Workflow for a typical coccidiosis challenge study in broilers.

Detailed Methodology:

  • Animal Husbandry: One-day-old broiler chicks are randomly allocated to different treatment groups with multiple replicate pens per group.[7] Birds are housed in floor pens with fresh litter and provided with ad libitum access to feed and water.[17]

  • Experimental Diets: Basal diets are formulated to meet the nutritional requirements of the birds. The respective polyether ionophores are added to the basal diet at specified concentrations. A control group receives the basal diet without any anticoccidial.[7]

  • Coccidial Challenge: At a predetermined age (e.g., 14 days), birds in all groups except for a non-infected control group are orally inoculated with a mixed culture of sporulated Eimeria oocysts.[7]

  • Data Collection:

    • Performance: Body weight and feed consumption are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[7]

    • Lesion Scoring: At the end of the trial (e.g., day 21), a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0 to 4).[7]

    • Oocyst Counts: Litter samples are collected from each pen to determine the number of oocysts per gram (OPG) of litter, providing a measure of parasite shedding.[17][18]

Growth Performance Trial in Feedlot Cattle

This protocol describes a typical experimental setup to assess the impact of ionophores on cattle growth.

Cattle_Growth_Trial_Workflow A Animal Selection and Acclimation Period B Random Allocation to Treatment Groups A->B C Feeding of Experimental Diets (e.g., 84-140 days) B->C D Regular Weighing and Feed Intake Monitoring C->D E Rumen Fluid Sampling (optional) C->E F Data Analysis D->F E->F G Performance: - Average Daily Gain (ADG) - Dry Matter Intake (DMI) - Feed Efficiency (G:F) F->G H Rumen Parameters: - Volatile Fatty Acids (VFA) - pH F->H

Caption: Workflow for a feedlot cattle growth performance trial.

Detailed Methodology:

  • Animal Selection: Uniform groups of steers or heifers are selected based on weight and breed and are acclimated to the experimental facilities and a common diet.[8][10]

  • Experimental Design: Animals are randomly assigned to treatment groups, which typically include a control group (no ionophore) and groups receiving different ionophores at specified concentrations in their total mixed ration (TMR).[8][10]

  • Feeding and Management: Cattle are housed in pens and fed their respective diets for a predetermined period (e.g., 84 to 140 days). Feed bunks are managed to ensure fresh feed is always available.[8]

  • Data Collection:

    • Performance: Individual animal weights are recorded at regular intervals (e.g., every 28 days) after a period of feed and water withdrawal to obtain shrunk body weights. Feed delivery to each pen is recorded daily to calculate dry matter intake (DMI). From this data, average daily gain (ADG) and feed efficiency (gain-to-feed ratio, G:F) are calculated.[8][10]

    • Rumen Fluid Analysis (Optional): Rumen fluid samples can be collected from a subset of animals via oral stomach tube or rumen cannula to analyze for volatile fatty acid (VFA) concentrations and pH.[19][20]

Conclusion

Polyether ionophores remain valuable tools in veterinary medicine for the control of coccidiosis in poultry and for improving production efficiency in ruminants. However, their use requires careful management due to their narrow safety margin and the potential for toxicity, especially in non-target species. The choice of a specific ionophore should be based on a comprehensive evaluation of its efficacy against the target organisms, its safety profile in the intended species, and its compatibility with other feed additives. Further research into the specific molecular interactions and the development of resistance is essential for the continued sustainable use of these compounds.

References

A Comparative Analysis of the Therapeutic Window of Lasalocid in Key Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of Lasalocid with other commonly used ionophores, Monensin and Salinomycin, in various animal models. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound, a divalent carboxylic ionophore antibiotic, is widely utilized in veterinary medicine for the prevention of coccidiosis and as a growth promotant in poultry and livestock.[1][2] Its efficacy is attributed to its ability to disrupt the ion gradients across the cell membranes of coccidial parasites, leading to osmotic imbalance and cell death.[3][4] Understanding the therapeutic window—the range between the minimum effective dose and the dose at which toxic effects are observed—is crucial for its safe and effective use. This guide compares the therapeutic window of this compound with two other prominent ionophores, Monensin and Salinomycin, across poultry, cattle, and sheep.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data for the therapeutic and toxic doses of this compound, Monensin, and Salinomycin in different animal models. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is provided where data is available to offer a quantitative measure of the safety margin.

Table 1: Therapeutic Window in Poultry (Broiler Chickens)

IonophoreTherapeutic Dose (ppm in feed)Toxic Dose (LD50 mg/kg BW)Approximate Therapeutic IndexNotes
This compound 90 - 125[3]71.5[4]~2-3
Monensin 100 - 110[3]200[3]~3-4Monensin has a relatively narrow therapeutic window.[3]
Salinomycin 60 - 7044.5[5]~1.5-2Salinomycin has a narrow therapeutic index.[5][6]

Table 2: Therapeutic Window in Cattle

IonophoreTherapeutic DoseToxic Dose (LD50 mg/kg BW)Approximate Therapeutic IndexNotes
This compound 10-30 g/ton of total ration; not to exceed 360 mg/head/day[7]50[4]VariableAppears to be marginally safer than monensin.[1]
Monensin 100-360 mg/head/day20 - 80[1]Variable
Salinomycin 15 g/ton of feedNot widely established in cattle-Not approved for use in dairy cattle.

Table 3: Therapeutic Window in Sheep

IonophoreTherapeutic DoseToxic Dose (LD50 mg/kg BW)Approximate Therapeutic IndexNotes
This compound 15 - 70 mg/head/day[7]Not clearly established-
Monensin 11 - 22 g/ton of feed[8]Not clearly established-
Salinomycin Not commonly usedNot established-

Mechanism of Action: A Shared Pathway

This compound, Monensin, and Salinomycin, despite structural differences, share a common mechanism of action as ionophores. They function by inserting themselves into the cell membranes of the coccidial parasite and facilitating the transport of cations (positively charged ions) across the membrane. This disrupts the delicate ionic balance within the parasite, leading to an influx of water, cellular swelling, and ultimately, lysis (bursting) of the cell.

cluster_membrane Parasite Cell Membrane cluster_cytoplasm Parasite Cytoplasm ionophore Ionophore (this compound, Monensin, Salinomycin) channel Ion Channel Formation / Cation Transport ionophore->channel Inserts into membrane ion_influx Na+ / K+ Influx H+ Efflux channel->ion_influx Facilitates osmotic_imbalance Disruption of Ionic Homeostasis ion_influx->osmotic_imbalance Leads to water_influx Water Influx osmotic_imbalance->water_influx swelling Cellular Swelling water_influx->swelling lysis Cell Lysis & Death swelling->lysis

Mechanism of Action of Ionophores

Experimental Protocols for Therapeutic Window Determination

Validating the therapeutic window of a compound like this compound involves a series of well-defined experimental studies. These studies are designed to determine the efficacy and safety of the drug at various doses.

Dose-Ranging (Dose Titration) Studies
  • Objective: To identify the minimum effective dose and the maximum tolerated dose (MTD).

  • Methodology:

    • Animal Model: Select a representative group of the target animal species (e.g., broiler chickens).

    • Group Allocation: Randomly assign animals to several treatment groups, including a negative control (no treatment) and multiple groups receiving a range of doses of the test compound.

    • Dosing: Administer the compound, typically in the feed, at a series of increasing concentrations.

    • Efficacy Assessment: For anticoccidial drugs, this involves challenging the animals with a controlled dose of Eimeria oocysts and subsequently evaluating parameters such as lesion scores in the intestines, oocyst shedding in the feces, weight gain, and feed conversion ratio.

    • Toxicity Assessment: Monitor animals daily for any signs of toxicity, including changes in behavior, feed and water intake, weight loss, and mortality.

    • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the optimal therapeutic dose range.

start Start groups Animal Group Allocation start->groups dosing Dose Administration (Multiple Levels) groups->dosing challenge Coccidia Challenge dosing->challenge toxicity Toxicity Assessment dosing->toxicity efficacy Efficacy Assessment challenge->efficacy analysis Data Analysis (Dose-Response) efficacy->analysis toxicity->analysis end Determine Therapeutic Window analysis->end

Dose-Ranging Study Workflow

Acute Toxicity Studies (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

  • Methodology:

    • Animal Model: Typically conducted in rodent models (e.g., rats, mice) and the target species.

    • Dosing: Administer a single, high dose of the compound to groups of animals, with each group receiving a different dose level.

    • Observation: Monitor animals for a set period (e.g., 14 days) for mortality and clinical signs of toxicity.

    • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.

Repeated-Dose Toxicity Studies
  • Objective: To evaluate the toxic effects of the compound after long-term exposure.

  • Methodology:

    • Animal Model: Use the target animal species.

    • Dosing: Administer the compound daily (usually in feed) at multiple dose levels (including a control group) for an extended period (e.g., 28 or 90 days).

    • Monitoring: Regularly monitor animal health, body weight, feed consumption, and clinical signs.

    • Pathology: At the end of the study, conduct detailed gross and histopathological examinations of tissues and organs to identify any treatment-related changes.

    • NOAEL Determination: Identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Comparative Analysis: this compound vs. Alternatives

The choice of an ionophore often depends on a balance of efficacy, safety, and cost.

  • Efficacy: All three ionophores are effective against a broad spectrum of Eimeria species. Some studies suggest that this compound may be more effective against certain strains that have developed resistance to Monensin.

  • Safety: Monensin is known to have a narrower therapeutic window compared to this compound in some species, making it more susceptible to accidental overdose.[3] Salinomycin also has a narrow therapeutic index and is particularly toxic to turkeys.[5][6]

  • Species-Specific Considerations: The toxicity of ionophores can vary significantly between species. For example, horses are extremely sensitive to all ionophores and accidental ingestion can be fatal.

cluster_attributes Comparative Attributes This compound This compound efficacy Efficacy This compound->efficacy High safety Safety Margin This compound->safety Moderate to High spectrum Spectrum of Activity This compound->spectrum Broad monensin Monensin monensin->efficacy High monensin->safety Narrower monensin->spectrum Broad salinomycin Salinomycin salinomycin->efficacy High salinomycin->safety Narrow salinomycin->spectrum Broad

Ionophore Comparison

Conclusion

This compound demonstrates a favorable therapeutic window in key animal models, offering a balance of efficacy and safety for the control of coccidiosis. While Monensin and Salinomycin are also effective, their narrower safety margins in certain species necessitate more stringent control over dosage and administration. The selection of an appropriate ionophore should be based on a thorough evaluation of the target species, potential for drug interactions, and the specific production environment. Further research into the therapeutic indices and potential for resistance development will continue to be crucial for the sustainable use of these important veterinary drugs.

References

Safety Operating Guide

Essential Safety and Handling of Lasalocid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lasalocid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

This compound is an antibacterial agent and coccidiostat.[1] While effective in its intended use, it presents several hazards to laboratory personnel. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following equipment must be worn at all times when handling the substance.[5]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield to prevent contact with the eyes.[4][5] An eyewash station should be readily accessible.[2][4]

  • Hand Protection : Use chemical-resistant, impervious gloves.[5][6][7] Gloves must be inspected for integrity before each use and should be washed and dried after handling the material.[5]

  • Body Protection : Wear a lab coat or chemical-resistant clothing to prevent skin contact.[2][4][6] For tasks with a higher risk of exposure, impervious clothing is recommended.[4]

  • Respiratory Protection : Use a dust mask when handling this compound in powder form.[6][7] In areas with insufficient ventilation or where exposure to mists, vapors, or aerosols is likely, a suitable respirator is required.[2][5] If exposure limits are exceeded, a full-face respirator with an organic vapor cartridge and a dust and mist filter should be used.[2][5]

ComponentExposure Limit/ValueSource
This compound-containing liquidTWA 474 mg/m3 (Total vapour and particulates) TWA 150 ppm (Total vapour and particulates)Zoetis SDS[2]
Propylene glycol (as part of a this compound mixture)TWA 10 mg/m3 (Particulate)Zoetis SDS[2]

Note: The exposure limits listed are for a specific liquid formulation containing this compound and Propylene glycol. No specific occupational exposure limit values for pure this compound were identified in the provided search results.[2][4]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is essential for minimizing risks during the handling of this compound.

  • Preparation :

    • Obtain and read all safety precautions before use.[2][3]

    • Ensure adequate ventilation in the handling area.[2][5] A safety shower and eyewash station must be accessible.[4]

    • Remove all sources of ignition if handling flammable this compound solutions.[4][5]

    • Designate a specific area for handling this compound.

  • Handling :

    • Avoid all contact with eyes, skin, and clothing.[2]

    • Do not breathe mist, vapor, or dust.[2][5]

    • Do not eat, drink, or smoke in the designated handling area.[2][5]

    • When mixing, use protective clothing, impervious gloves, and a dust mask.[6][7]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][6][7]

    • Routinely wash work clothing and protective equipment to remove contaminants.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures :

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4]

  • If on Skin : Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[4]

  • If in Eyes : Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[2][4] Continue rinsing and seek medical attention, especially if irritation persists.[2]

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately for medical advice.[2][3][4][5]

Accidental Release Measures (Spills) :

  • Small Spills : Wipe up with an absorbent material (e.g., cloth, fleece) and place in a suitable container for disposal. Clean the surface thoroughly to remove any residual contamination.[2]

  • Large Spills :

    • Evacuate unnecessary personnel and secure the area.[5]

    • Eliminate all ignition sources.[2]

    • Ensure adequate ventilation.[2]

    • Wear appropriate personal protective equipment before attempting to clean the spill.[2][5]

    • Stop the flow of material if it is safe to do so. Dike the spilled material to prevent spreading.[2]

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into containers for disposal.[2]

    • Prevent the spill from entering drains, waterways, or soil.[2][4]

Disposal Plan

All this compound waste and contaminated materials must be disposed of in accordance with local, regional, and national regulations.[2][3][5] Do not allow the substance to enter the environment.[2] Never return spilled material to the original containers for re-use.[2]

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management cluster_emergency Emergency Protocol A 1. Review SDS & Protocols B 2. Prepare Ventilated Work Area A->B C 3. Don Required PPE B->C D 4. Handle this compound (Avoid dust/aerosol generation) C->D E 5. Decontaminate Surfaces D->E I Spill or Exposure Occurs D->I If incident occurs F 6. Doff PPE Correctly E->F G 7. Wash Hands Thoroughly F->G H 8. Dispose of Waste (Follow regulations) G->H J Follow First-Aid & Spill Cleanup Procedures I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.